6-Chloro-2-methylquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDMRXDQWBBKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935450 | |
| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15644-86-7 | |
| Record name | 6-Chloro-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-2-METHYL-4-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-ol: Core Properties and Scientific Context
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and potential applications of this compound. As a member of the quinoline class of heterocyclic compounds, this molecule serves as a significant scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical nature and pharmacological context, grounded in established scientific literature.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound is a specific derivative that combines the core quinoline structure with key functional groups: a hydroxyl group at the 4-position, a methyl group at the 2-position, and a chloro substituent on the benzene ring. This unique combination of features makes it a valuable intermediate in the synthesis of more complex, biologically active molecules, particularly in the development of novel therapeutic agents.[6]
Core Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure and associated identifiers. These properties are critical for its accurate documentation, handling, and use in experimental settings.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 15644-86-7[7] |
| Molecular Formula | C₁₀H₈ClNO[7] |
| Molecular Weight | 193.63 g/mol [7][8] |
| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl |
| InChI Key | VGDMRXDQWBBKBW-UHFFFAOYSA-N[7] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 2: Physical Properties
| Property | Value / Remarks |
| Appearance | Expected to be a solid at room temperature.[7] |
| Melting Point | Data not widely available. For the related 2-methylquinolin-4-ol, the melting point is high, suggesting thermal stability. |
| Solubility | Expected to have limited aqueous solubility but enhanced solubility in organic solvents like DMSO or DMF, a common trait for quinoline derivatives.[9] |
| Tautomerism | Exists in equilibrium with its keto tautomer, 6-chloro-2-methyl-1H-quinolin-4-one. The keto form is generally more stable. |
Synthesis and Characterization
General Synthesis Strategies
The synthesis of 4-hydroxyquinoline derivatives is well-established, with the Conrad-Limpach-Knorr synthesis being a primary method.[10] This reaction involves the condensation of an aniline with a β-ketoester. For this compound, the logical precursors are 4-chloroaniline and ethyl acetoacetate.
Experimental Protocol: Conrad-Limpach Synthesis
-
Step 1: Condensation: Mix equimolar amounts of 4-chloroaniline and ethyl acetoacetate. The mixture can be heated gently (e.g., at 100-120 °C) with or without an acid catalyst to form the intermediate ethyl 3-((4-chlorophenyl)amino)but-2-enoate. Water is removed as the reaction progresses.
-
Step 2: Cyclization: The intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (typically ~250 °C). This induces thermal cyclization to form the quinolinol ring system.
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is treated with a solvent like hexane or ether to precipitate the crude product. The solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or DMF to yield pure this compound.
Diagram 2: Synthetic Workflow via Conrad-Limpach Reaction
Caption: General workflow for the synthesis of this compound.
Spectroscopic Profile
Structural confirmation of the synthesized compound relies on a suite of analytical techniques. While specific experimental spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11][12]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons: Signals expected in the δ 7.0–8.5 ppm range. The protons on the chlorinated ring will show characteristic splitting patterns. - Methyl Protons: A singlet around δ 2.3–2.6 ppm. - Hydroxyl Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (keto form): A signal around δ 170-180 ppm. - Aromatic Carbons: Multiple signals in the δ 110–150 ppm range. - Methyl Carbon: A signal in the aliphatic region, around δ 18-25 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad band in the 3200–3400 cm⁻¹ region (enol form). - N-H Stretch: A band around 3300 cm⁻¹ (keto form). - C=O Stretch: A strong absorption band around 1650–1670 cm⁻¹ (keto form). - C=C & C=N Stretches: Aromatic and ring stretching bands in the 1500–1620 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 193. - Isotopic Peak (M+2): A characteristic peak at m/z ≈ 195 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom. |
Diagram 3: Structural Characterization Workflow
Caption: Workflow for the structural confirmation of synthesized compounds.
Chemical Reactivity and Tautomerism
The chemical behavior of this compound is dictated by its functional groups and the tautomeric equilibrium between the hydroxy (enol) form and the quinolinone (keto) form.
Keto-Enol Tautomerism
4-Hydroxyquinolines exist as an equilibrium mixture of the -ol and -one tautomers. For most 4-hydroxyquinolines, the quinolin-4-one (keto) form predominates in solution and in the solid state due to the stability of the amide group. This equilibrium is crucial as it influences the compound's reactivity and its potential as a hydrogen bond donor and acceptor in biological systems.
Diagram 4: Tautomeric Equilibrium
Caption: Keto-enol tautomerism of the this compound scaffold.
Reactivity
-
At the Hydroxyl/Amide Group: The oxygen and nitrogen atoms are nucleophilic. The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The amide nitrogen in the keto form can be alkylated under appropriate basic conditions.
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution (e.g., nitration, halogenation). The hydroxyl group is strongly activating, directing incoming electrophiles primarily to the 3-position. The chloro group is deactivating but ortho-, para-directing. The overall regioselectivity will be a balance of these electronic effects.
-
At the Chloro Group: The C-Cl bond on the aromatic ring is generally unreactive towards nucleophilic substitution but can be displaced under forcing conditions (e.g., high temperature/pressure or with specific metal catalysts).
Biological and Pharmacological Context
The quinoline nucleus is a cornerstone of many therapeutic agents.[5] While specific biological data for this compound is limited, its structural motifs suggest significant potential for pharmacological activity, drawing parallels from related compounds.
-
Antimalarial Potential: Chloroquine, a famous antimalarial drug, is a 4-aminoquinoline derivative. The presence of the chlorine at a similar position (position 6 vs. 7 in chloroquine) and the quinoline core suggest that this compound is a highly relevant intermediate for the synthesis of antimalarial compounds.[6]
-
Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents.[2][4] They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of DNA synthesis, or induction of apoptosis.[3][4][13] The 4-quinolone scaffold, in particular, is present in compounds that target enzymes like topoisomerase.
-
Antimicrobial Properties: The fluoroquinolones (e.g., ciprofloxacin) are a major class of broad-spectrum antibiotics.[2] While this compound is not a fluoroquinolone, the underlying quinolone structure is a key pharmacophore for antibacterial activity.[14]
Diagram 5: Potential Biological Target Inhibition
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An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-ol and its Tautomer, 6-Chloro-2-methyl-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-2-methylquinolin-4-ol, with a primary focus on its stable tautomeric form, 6-chloro-2-methyl-1H-quinolin-4-one (CAS No. 15644-86-7). Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. This guide delves into the chemical identity, structure, synthesis, physicochemical properties, and potential applications of this compound, offering a valuable resource for researchers in drug discovery and development.
Chemical Identity and Structure
CAS Number: 15644-86-7[1]
IUPAC Name: 6-chloro-2-methyl-1H-quinolin-4-one
Synonyms: this compound
Molecular Formula: C₁₀H₈ClNO
Molecular Weight: 193.63 g/mol
The structure of this compound exists in a tautomeric equilibrium with its keto form, 6-chloro-2-methyl-1H-quinolin-4-one. In the solid state and in most solutions, the quinolinone form is the predominant and more stable tautomer. This guide will primarily refer to the compound as 6-chloro-2-methyl-1H-quinolin-4-one, in line with its CAS registration.
Chemical Structure:
Caption: Chemical structure of 6-Chloro-2-methyl-1H-quinolin-4-one.
Synthesis of 6-Chloro-2-methyl-1H-quinolin-4-one
The synthesis of 6-chloro-2-methyl-1H-quinolin-4-one can be achieved through several established methods for quinoline ring formation. A common and effective approach is the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline with a β-ketoester, followed by cyclization.
Conrad-Limpach-Knorr Synthesis
This method provides a direct route to the quinolin-4-one scaffold. The key steps involve the reaction of 4-chloroaniline with ethyl acetoacetate.
Reaction Scheme:
Caption: Synthetic pathway for 6-Chloro-2-methyl-1H-quinolin-4-one.
Detailed Experimental Protocol:
-
Condensation: In a round-bottom flask, equimolar amounts of 4-chloroaniline and ethyl acetoacetate are mixed. A catalytic amount of a weak acid, such as acetic acid, can be added. The mixture is heated at a temperature of 140-150°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate anilinocrotonate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C. This high temperature facilitates the intramolecular cyclization to form the quinolinone ring. The reaction is typically complete within 15-30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent like hexane to precipitate the product. The crude product is then collected by filtration, washed with the solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 6-chloro-2-methyl-1H-quinolin-4-one is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Off-white to gray solid | [2] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
Spectroscopic Data and Characterization
The structural confirmation of synthesized 6-chloro-2-methyl-1H-quinolin-4-one is performed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the quinoline ring, and the methyl carbon. A known ¹³C NMR spectrum for the related compound 6-Chloro-4-methyl-2(1H)-quinolinone (CAS 2585-04-8) can be used for comparative analysis.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3300-3500 cm⁻¹), the C=O stretching of the quinolone ring (around 1650-1670 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 193. The presence of the chlorine atom will be indicated by a characteristic isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak.
Applications in Research and Drug Development
Quinolin-4-one derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[4]
Potential as Antimalarial Agents
Derivatives of the 6-chloro-2-methyl-4(1H)-quinolone scaffold have been investigated for their efficacy against multiple stages of Plasmodium, the parasite responsible for malaria.[1] These compounds have shown potent activity against drug-resistant strains of P. falciparum. The presence of the chloro group at the 6-position has been identified as beneficial for antimalarial activity.[1]
Antimicrobial and Anticancer Activity
The quinolinone core is present in numerous antibacterial agents.[4] Furthermore, various quinoline derivatives have demonstrated potential as anticancer agents.[5] The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cellular proliferation. The specific biological activities of 6-chloro-2-methyl-1H-quinolin-4-one would require further investigation, but its structural similarity to other bioactive quinolones suggests it as a promising candidate for screening in these therapeutic areas.
Conclusion
6-Chloro-2-methyl-1H-quinolin-4-one is a valuable heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a detailed overview of its chemical identity, synthesis, and known and potential applications. The synthetic route via the Conrad-Limpach-Knorr reaction offers a reliable method for its preparation, and its structural features make it a compelling candidate for further investigation in the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology.
References
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An In-depth Technical Guide to the Tautomerism of 6-Chloro-2-methylquinolin-4-ol
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 6-Chloro-2-methylquinolin-4-ol, a crucial aspect for researchers, scientists, and drug development professionals. Understanding the delicate balance between its keto and enol forms is paramount for predicting its chemical behavior, biological activity, and for the rational design of novel therapeutics.
Introduction: The Significance of Tautomerism in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry.[1] In heterocyclic compounds like quinolines, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and influential. The 4-hydroxyquinoline scaffold, a core component in numerous biologically active molecules, exists in a tautomeric equilibrium with its 4-quinolone counterpart.[2][3] This equilibrium is not a mere chemical curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, thereby directly impacting its interaction with biological targets.[4][5]
For this compound, the central focus of this guide, the tautomeric interplay is between the enol form (this compound) and the keto form (6-chloro-2-methyl-1,4-dihydroquinolin-4-one). The position of this equilibrium is subtly influenced by the electronic effects of the substituents on the quinoline ring, as well as by the surrounding chemical environment.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen at the 4-position and the nitrogen at the 1-position of the quinoline ring.
Caption: Tautomeric equilibrium of this compound.
In the solid state and in many solutions, the keto form of 4-quinolones is generally favored due to the stability conferred by the amide group within the heterocyclic ring.[6][7] However, the precise position of the equilibrium for this compound is a subject of nuanced investigation, influenced by several factors.
Influence of Substituents
The electronic nature of the substituents on the quinoline ring plays a critical role in determining the predominant tautomer.
-
2-Methyl Group: The electron-donating nature of the methyl group at the C2 position can influence the electron density of the heterocyclic ring.
-
6-Chloro Group: The chloro group at the C6 position exerts a dual electronic effect: it is electron-withdrawing through induction and electron-donating through resonance. The net effect of this substitution on the tautomeric equilibrium requires careful experimental evaluation.
Solvent Effects
The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents may favor the less polar tautomer. A comprehensive analysis across a range of solvents is essential for a complete understanding.
Synthesis and Characterization
A robust synthetic protocol is fundamental to obtaining high-purity this compound for detailed tautomeric analysis. The Conrad-Limpach reaction is a widely applicable method for the synthesis of 2-methylquinolin-4-ols.[8]
Synthetic Protocol: Modified Conrad-Limpach Reaction
This protocol outlines a general procedure that can be adapted for the synthesis of this compound.
Step 1: Formation of the β-enamino ester
-
In a round-bottom flask, dissolve 1 equivalent of 4-chloroaniline in a minimal amount of a suitable solvent, such as ethanol.
-
Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 3-((4-chlorophenyl)amino)but-2-enoate.
Step 2: Thermal Cyclization
-
Add the crude β-enamino ester to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization.
-
Monitor the formation of the quinolin-4-ol product by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain pure this compound.
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solubility of 6-Chloro-2-methylquinolin-4-ol in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chloro-2-methylquinolin-4-ol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its accurate measurement. The guide is structured to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to assess the solubility profile of this compound and its analogs, a critical step in advancing research and development.
Introduction: The Significance of Solubility for a Privileged Scaffold
This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific substitution pattern of this compound—featuring a chloro group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position—creates a unique physicochemical profile that dictates its behavior in biological and chemical systems.
This guide, therefore, serves as a comprehensive resource, shifting the focus from a simple data repository to a foundational manual that explains the causality behind solubility phenomena and provides robust, self-validating protocols for its experimental determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.
Molecular Structure and Tautomerism
The structure of this compound provides several clues to its expected solubility:
-
Quinolin-4-ol Core: This heterocyclic system can exist in two tautomeric forms: the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This tautomerism influences its hydrogen bonding capabilities, as the enol form has a hydroxyl group (H-bond donor and acceptor) while the keto form has an N-H group (H-bond donor) and a carbonyl group (H-bond acceptor).
-
Substituent Effects:
-
6-Chloro Group: The electronegative chlorine atom at the 6-position makes the molecule more lipophilic and is expected to decrease its solubility in polar solvents like water.
-
2-Methyl Group: This small alkyl group slightly increases the molecule's nonpolar character, further enhancing its lipophilicity.
-
4-Hydroxyl/Keto Group: This polar functional group is the primary site for hydrogen bonding, which can promote solubility in polar protic solvents.
-
Based on these features, this compound is predicted to have poor aqueous solubility but significantly better solubility in various organic solvents, particularly those that can engage in hydrogen bonding or have suitable polarity to solvate the quinoline ring system.
Caption: Relationship between molecular features and predicted solubility.
Solvent Properties and Their Impact
The choice of solvent is paramount. Key solvent properties to consider include:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar hydroxyl/keto group of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors but not donors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic molecules and are likely to be good solvents for this compound.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the quinolin-4-ol core, solubility is expected to be very low in nonpolar solvents.
A study on the related compound 5-chloro-8-hydroxyquinoline found its mole fraction solubility at 298.15 K to be highest in 1,4-dioxane, followed by ether alcohols, acetates, and acetone, with much lower solubility in alcohols like methanol and ethanol.[5] This suggests that for chloro-substituted quinolinols, hydrogen bond acceptance and other solvent-solute interactions can be more significant than the solvent's ability to donate hydrogen bonds.
Experimental Determination of Thermodynamic Solubility
Thermodynamic or equilibrium solubility is the concentration of a solute dissolved in a solvent when the system is at equilibrium with an excess of undissolved solid. The Shake-Flask method is the gold-standard technique for this measurement due to its reliability and directness.[6]
The Shake-Flask Protocol: A Step-by-Step Guide
This protocol describes a universally applicable method for determining the equilibrium solubility of this compound.
Core Principle: An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.[7]
Materials:
-
Pure this compound (purity > 99%)
-
High-purity organic solvents (HPLC grade or equivalent)
-
Glass vials with Teflon-lined screw caps
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the vials at a constant temperature for a predetermined time. A duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated solution from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Quantification: Analyze the concentration of the solute in the filtered saturated solution using a pre-validated analytical method, as described below.
Analytical Quantification Methods
The choice of analytical technique depends on the compound's properties and available instrumentation.
A. UV-Vis Spectrophotometry This method is rapid and effective for compounds with a strong chromophore, like quinolines.
-
Protocol:
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a linear calibration curve.
-
Analyze Sample: Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.[8]
-
Measure and Calculate: Measure the absorbance of the diluted sample. Use the calibration curve equation to calculate the concentration in the diluted sample, and then account for the dilution factor to determine the original solubility.
-
B. High-Performance Liquid Chromatography (HPLC) HPLC offers high specificity and sensitivity and is the preferred method when dealing with complex mixtures or when UV-Vis is not suitable.
-
Protocol:
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, well-resolved peak for this compound.
-
Create a Calibration Curve: Inject known concentrations of the compound and plot the resulting peak area versus concentration.
-
Analyze Sample: Inject a known volume of the filtered saturated solution (diluted if necessary) into the HPLC system.
-
Calculate: Determine the concentration from the peak area using the calibration curve.
-
Data Presentation and Workflow Visualization
Systematic recording of experimental data is essential for comparison and analysis. The following table provides a template for organizing experimentally determined solubility values.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent Name | Solvent Class | Dielectric Constant (20°C)[9] | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|---|
| Methanol | Polar Protic | 32.7 | 25.0 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 24.6 | 25.0 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 21.0 | 25.0 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 36.6 | 25.0 | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 6.0 | 25.0 | Experimental Value | Calculated Value |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 25.0 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 25.0 | Experimental Value | Calculated Value |
| Dichloromethane | Halogenated | 9.1 | 25.0 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 2.4 | 25.0 | Experimental Value | Calculated Value |
| Hexane | Nonpolar | 1.9 | 25.0 | Experimental Value | Calculated Value |
Note: The molecular weight of this compound is 193.63 g/mol .[10]
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion
While specific solubility data for this compound remains elusive in the public domain, a robust understanding of its molecular structure and the principles of solubility allows for strong predictions of its behavior. The compound is expected to be poorly soluble in water and nonpolar organic solvents but should exhibit moderate to high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like alcohols. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to independently and accurately determine the solubility of this compound. The generation of such data is a crucial step that will undoubtedly facilitate its advancement in drug discovery, process chemistry, and materials science.
References
- Carvajal-Lara, T., Zhang, Y., & Taylor, L. S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. BenchChem Technical Guides.
- BenchChem. (2025).
- BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. BenchChem Technical Guides.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. BenchChem Technical Guides.
- ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- Zhang, N., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2999. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. BenchChem Technical Guides.
- Wikipedia. Quinoline. [Link]
- Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18515-18542. [Link]
- Lund University Publications. (2006).
- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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- SlideShare. (2018). solubility experimental methods.pptx. [Link]
- ACS Omega. (2024). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. [Link]
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- DergiPark. (2023).
- ResearchGate. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. [Link]
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- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. BenchChem Technical Guides.
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- ResearchGate. (2019).
- The Journal of Organic Chemistry. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary synthetic pathways to 6-Chloro-2-methylquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. As a senior application scientist, this document moves beyond simple procedural lists to offer insights into the mechanistic underpinnings and critical experimental parameters that govern the successful synthesis of this important quinoline derivative.
The Strategic Importance of the Quinoline Core
The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate for the development of novel pharmaceuticals. The strategic placement of the chloro, methyl, and hydroxyl groups provides multiple points for further functionalization, allowing for the fine-tuning of its pharmacological profile.
Primary Synthesis Pathway: The Conrad-Limpach Reaction
The most direct and widely employed method for the synthesis of 4-hydroxyquinolines, such as this compound, is the Conrad-Limpach synthesis.[3][4] This reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization.
The selection of starting materials is critical. For the synthesis of this compound, the logical precursors are 4-chloroaniline and ethyl acetoacetate .
Mechanistic Insights
The Conrad-Limpach reaction is a classic example of a condensation followed by an intramolecular cyclization.[3] The reaction's success hinges on controlling the conditions to favor the desired 4-hydroxyquinoline product over the isomeric 2-hydroxyquinoline, which can arise from the competing Knorr synthesis pathway.[5]
Step 1: Condensation to form Ethyl 3-(4-chloroanilino)but-2-enoate
At lower temperatures (typically around room temperature to 140°C), the amino group of 4-chloroaniline nucleophilically attacks the more electrophilic keto-carbonyl of ethyl acetoacetate.[6] This is a kinetically controlled process that, after dehydration, yields the stable β-aminoacrylate intermediate (an enamine ester).[5]
Step 2: Thermal Cyclization
This step is the thermodynamic heart of the synthesis and requires significantly higher temperatures, often exceeding 250°C.[3][7] The high thermal energy is necessary to overcome the activation barrier for the intramolecular cyclization of the β-aminoacrylate onto the aromatic ring, which transiently disrupts the ring's aromaticity.[8] This is followed by the elimination of ethanol to re-aromatize the newly formed heterocyclic ring, yielding the final this compound product. The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial for achieving the necessary temperatures and improving yields.[3][7]
Caption: Conrad-Limpach pathway for this compound synthesis.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a representative procedure based on established principles for the synthesis of 4-hydroxyquinolines.
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Diphenyl ether (or mineral oil)
-
Ethanol
-
Hexane (or other non-polar solvent for washing)
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction. Heat the mixture to approximately 140-150°C for 1-2 hours. The progress of the reaction can be monitored by observing the collection of water in a Dean-Stark trap.
-
Cyclization: To the flask containing the intermediate β-aminoacrylate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 250-260°C) and maintain this temperature for 30-60 minutes. Ethanol will distill off during this process.[7]
-
Isolation and Purification: Allow the reaction mixture to cool. The product will often precipitate from the high-boiling solvent. Add a non-polar solvent like hexane to dilute the mixture and facilitate filtration. Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the residual high-boiling solvent.[7]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.[7][9]
The Competing Pathway: Knorr Quinoline Synthesis
It is imperative for the synthetic chemist to understand the Knorr synthesis, as it represents a potential side reaction or an alternative pathway depending on the reaction conditions.[5] The Knorr synthesis leads to the formation of 2-hydroxyquinolines.
Mechanistic Divergence
The key difference lies in the initial condensation step. If the reaction is carried out under conditions that favor thermodynamic control from the outset (e.g., strong acid at slightly elevated temperatures), the aniline may attack the less reactive ester carbonyl of the β-ketoester to form an anilide intermediate.[6] This anilide then undergoes cyclization to form the 2-hydroxyquinoline isomer.
| Feature | Conrad-Limpach Synthesis | Knorr Synthesis |
| Product | 4-Hydroxyquinoline | 2-Hydroxyquinoline |
| Initial Attack | Keto-carbonyl (more reactive) | Ester-carbonyl (less reactive) |
| Intermediate | β-Aminoacrylate (Enamine) | Acetoacetanilide (Anilide) |
| Conditions | Lower temp condensation, then high temp cyclization | Generally, conditions favoring anilide formation |
Table 1. Comparison of Conrad-Limpach and Knorr Synthesis Pathways.
Caption: Competing Conrad-Limpach and Knorr synthesis pathways.
Alternative Synthetic Routes
While the Conrad-Limpach reaction is the most direct route, other classical methods for quinoline synthesis can be adapted.
-
Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10][11] For the target molecule, this would require a more complex starting material than ethyl acetoacetate and subsequent decarboxylation, making it a less direct pathway.[11][12]
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][13] While a versatile method for quinoline synthesis in general, it is not the most straightforward approach for this compound due to the required starting materials.
Purification and Characterization
The purity of the final compound is paramount for its use in drug development.
-
Purification: Recrystallization is the most common and effective method for purifying the solid product.[9] Solvents such as ethanol, methanol, or acetic acid are often suitable.[7] For more challenging purifications, column chromatography on silica gel may be employed.
-
Characterization: A suite of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group and C=O stretch of the quinolone tautomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Conclusion
The synthesis of this compound is most effectively achieved via the Conrad-Limpach reaction, utilizing 4-chloroaniline and ethyl acetoacetate as readily available starting materials. A thorough understanding of the reaction mechanism, particularly the temperature-dependent control that favors the desired 4-hydroxyquinoline product over the Knorr-derived 2-hydroxy isomer, is essential for maximizing yields and ensuring product purity. Careful control of the high-temperature cyclization step and appropriate selection of a high-boiling solvent are critical for the success of this synthesis. Rigorous purification and characterization are necessary to validate the final product for its intended applications in research and drug development.
References
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Synthesis of Quinoline and derivatives.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
- An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Benchchem.
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. Benchchem.
- Conrad-Limpach Reaction.
- Conrad–Limpach synthesis. Wikipedia.
- Conrad-limpach-knorr synthesis of Quinolone. YouTube.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). ResearchGate.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
- Gould–Jacobs reaction. Wikipedia.
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Gould Jacobs Quinoline forming reaction.
- Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Benchchem.
- Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem.
- optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. Benchchem.
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An In-Depth Technical Guide on the Conrad-Limpach Synthesis of 6-Chloro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the Conrad-Limpach synthesis for the preparation of 6-Chloro-2-methylquinolin-4-ol, a key intermediate in medicinal chemistry. The document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses critical process parameters and purification strategies.
Introduction: The Significance of the Quinolone Scaffold
Quinoline derivatives are a cornerstone in pharmaceutical sciences, exhibiting a broad spectrum of biological activities. The 4-hydroxyquinoline moiety, in particular, is a privileged scaffold found in numerous therapeutic agents. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential applications in various disease areas. The Conrad-Limpach synthesis, a classic and reliable method for constructing the 4-hydroxyquinoline core, proceeds through the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1]
The Conrad-Limpach Synthesis: A Mechanistic Perspective
The Conrad-Limpach synthesis is a two-step process for preparing 4-quinolones from anilines and β-ketoesters.[2] The reaction was first reported by Max Conrad and Leonhard Limpach in 1887.[2][3]
Step 1: Formation of the Enamine Intermediate
The synthesis commences with the reaction between 4-chloroaniline and ethyl acetoacetate. The initial step is the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a tetrahedral intermediate.[4] This is followed by protonation and dehydration to yield a Schiff base, which then tautomerizes to the more stable enamine intermediate, ethyl 3-((4-chlorophenyl)amino)but-2-enoate.[1][4] This reaction is typically catalyzed by a small amount of acid and is driven by the removal of water.
Step 2: Thermal Cyclization
The crucial and rate-determining step is the high-temperature intramolecular cyclization of the enamine intermediate.[4] This electrocyclic ring-closing reaction requires significant thermal energy, typically temperatures around 250°C, to overcome the activation barrier and disrupt the aromaticity of the aniline ring.[2][4][5] The cyclization is followed by the elimination of ethanol to form the final product, this compound.[3][4] The use of a high-boiling, inert solvent is often critical for achieving high yields in this step.[4][5] The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form generally predominating.[4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | Toxic, handle with appropriate PPE. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Corrosive, handle with care. |
| High-boiling inert solvent | - | - | - | e.g., Dowtherm A, mineral oil. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For purification. |
| Xylene | C₈H₁₀ | 106.16 | 1330-20-7 | For workup. |
| Hydrochloric acid (catalyst) | HCl | 36.46 | 7647-01-0 | Concentrated. |
Step-by-Step Synthesis Workflow
Part A: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate.
-
Add a catalytic amount (a few drops) of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to approximately 100-140°C with continuous stirring for 2-4 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step or purified if necessary.
Part B: Thermal Cyclization to this compound
-
To the flask containing the crude enamine intermediate, add a high-boiling point inert solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to a high temperature, typically around 250°C, with vigorous stirring.[1][5] This high temperature is crucial for the intramolecular cyclization.
-
Maintain this temperature for 1-2 hours, during which ethanol will be eliminated and distill off.[5]
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling.
-
Dilute the cooled reaction mixture with a solvent like xylene or petroleum ether to facilitate further precipitation of the product.[1]
-
Collect the solid product by filtration using a Buchner funnel.
Purification of Crude this compound
Recrystallization is a highly effective method for purifying the crude product.[6]
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of quinolone derivatives.[5][6]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethanol required to achieve complete dissolution with stirring.[6]
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then briefly boiled and subjected to hot filtration to remove the charcoal.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[6] Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
An alternative purification method involves dissolving the crude product in an aqueous sodium hydroxide solution and re-precipitating it by adding an acid like hydrochloric or acetic acid to a pH of approximately 6.[1]
Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of the Conrad-Limpach Synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Troubleshooting and Optimization
-
Low Yields: Low yields in the Conrad-Limpach synthesis are often attributed to an insufficient cyclization temperature.[5] Ensuring the reaction reaches and maintains a temperature of at least 250°C is critical. The choice of a high-boiling inert solvent like mineral oil or diphenyl ether can significantly improve yields compared to solvent-free conditions.[5] Purity of the starting materials is also paramount.
-
Side Products: A potential side reaction is the Knorr synthesis, which can occur if the initial condensation happens at the ester group of the β-ketoester instead of the keto group, leading to the formation of the isomeric 2-hydroxyquinoline.[3] This is generally favored at higher initial reaction temperatures, whereas the Conrad-Limpach product is the kinetic product formed at lower temperatures.[4]
Safety Considerations
-
This synthesis should be performed in a well-ventilated fume hood.
-
4-Chloroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1]
-
The high temperatures required for the cyclization step necessitate careful handling and appropriate heating apparatus.
Conclusion
The Conrad-Limpach synthesis remains a robust and valuable method for the preparation of 4-hydroxyquinolines such as this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, particularly the high temperature required for cyclization, and effective purification techniques are essential for obtaining the desired product in high yield and purity. This guide provides the foundational knowledge for researchers to successfully implement this synthesis in their work.
References
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate.
- Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystalliz
- Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol. (2025). BenchChem.
- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. (2025). BenchChem.
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An In-Depth Technical Guide to the Conrad-Limpach Reaction: Mechanism and Regioselectivity with Substituted Anilines
This guide provides an in-depth exploration of the Conrad-Limpach reaction, a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinolines. We will dissect the core mechanism, analyze the critical influence of temperature on reaction pathways, and provide a detailed examination of how substituents on the aniline precursor dictate the regiochemical outcome. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this versatile synthetic tool.
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like quinine to modern antibacterial and anticancer drugs[1][2]. The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, remains a highly effective and widely utilized method for constructing the 4-hydroxyquinoline (or 4-quinolone) ring system[3][4][5]. At its core, the reaction involves the condensation of an aromatic amine (an aniline) with a β-ketoester[3][5]. Understanding the nuances of its mechanism is paramount for controlling its outcome, particularly when employing structurally diverse substituted anilines.
The Core Mechanism: A Tale of Two Temperatures
The reaction between an aniline and a β-ketoester, such as ethyl acetoacetate, presents two electrophilic sites for nucleophilic attack by the aniline nitrogen: the highly reactive ketone carbonyl and the less reactive ester carbonyl[3]. The reaction's regiochemical outcome is critically dependent on temperature, a classic example of kinetic versus thermodynamic control[6][7].
-
Low Temperature (Kinetic Control): The Conrad-Limpach Pathway At or near room temperature, the reaction is under kinetic control. The aniline preferentially attacks the more electrophilic ketone carbonyl, a process that is rapid and reversible[3][7]. This leads to the formation of a β-aminoacrylate (an enamine ester), the key intermediate for the Conrad-Limpach synthesis, which ultimately yields a 4-hydroxyquinoline [3][6].
-
High Temperature (Thermodynamic Control): The Knorr Pathway At elevated temperatures (e.g., ~140 °C), the reaction shifts to thermodynamic control. While the initial attack on the ketone still occurs, its reversibility allows for the slower, but irreversible, attack on the ester carbonyl to eventually dominate[3][7]. This forms a more stable β-keto anilide intermediate, which upon cyclization under acidic conditions, leads to a 2-hydroxyquinoline via the Knorr quinoline synthesis[3][8].
For the remainder of this guide, we will focus exclusively on the Conrad-Limpach pathway to 4-hydroxyquinolines.
Step-by-Step Mechanistic Breakdown
The Conrad-Limpach synthesis is best understood as a two-stage process: the initial formation of the enamine intermediate, followed by a high-temperature thermal cyclization[4].
Stage 1: Enamine Formation (Low Temperature)
-
Nucleophilic Attack: The nitrogen atom of the substituted aniline attacks the ketone carbonyl of the β-ketoester.
-
Intermediate Formation: A tetrahedral intermediate is formed[3].
-
Dehydration: Subsequent proton transfers and elimination of a water molecule yield the stable β-arylaminocrotonate (enamine) intermediate[8]. This step is often catalyzed by a trace amount of acid.
Stage 2: Thermal Cyclization (High Temperature)
-
Electrocyclic Ring Closing: This is the critical, rate-determining step of the synthesis[3]. The enamine intermediate undergoes an intramolecular electrocyclization, where the electron-rich aromatic ring attacks the ester carbonyl. This step requires significant thermal energy (~250 °C) to overcome the high activation barrier associated with temporarily disrupting the aniline's aromaticity[1][3][4].
-
Elimination & Aromatization: The resulting cyclic intermediate eliminates a molecule of alcohol (e.g., ethanol) to re-establish aromaticity, forming the 4-quinolone ring system.
-
Keto-Enol Tautomerism: The final product, a 4-quinolone, exists in equilibrium with its tautomer, a 4-hydroxyquinoline. While often depicted as the hydroxyquinoline (enol form), the quinolone (keto form) is generally believed to predominate[3].
Visualization of the Core Mechanism
Caption: Core mechanism of the Conrad-Limpach synthesis.
The Impact of Aniline Substituents on Regioselectivity
The nature and position of substituents on the aniline ring profoundly influence the thermal cyclization step. This is a classic application of electrophilic aromatic substitution principles. The cyclization occurs at the carbon atom ortho to the amino group.
Electron-Donating Groups (EDGs)
Anilines bearing EDGs (e.g., -CH₃, -OCH₃, -NR₂) are activated towards electrophilic attack. This generally facilitates the cyclization step, potentially allowing for slightly lower reaction temperatures or shorter reaction times.
-
para-Substituted Anilines: When the EDG is at the C4 position, the two ortho positions (C2 and C6) are equivalent. Cyclization proceeds unambiguously to yield a single 6-substituted-4-hydroxyquinoline.
-
meta-Substituted Anilines: This is the most complex scenario. The EDG at C3 directs the electrophilic cyclization to the C2, C4, and C6 positions.
-
Cyclization at C2 is favored electronically, as it is ortho to the powerful amino directing group.
-
Cyclization at C6 is also electronically favored, being para to the amino group.
-
Steric hindrance from the C3 substituent can disfavor cyclization at the C2 position.
-
Therefore, a mixture of 5-substituted and 7-substituted quinolones is often formed, with the 7-substituted isomer (from cyclization at C6) typically predominating due to reduced steric clash.
-
-
ortho-Substituted Anilines: The EDG at C2 sterically hinders the adjacent C6 position. Cyclization therefore occurs almost exclusively at the C6 position, which is para to the amino group, yielding an 8-substituted-4-hydroxyquinoline.
Electron-Withdrawing Groups (EWGs)
Anilines with EWGs (e.g., -NO₂, -Cl, -CF₃) are deactivated, making the intramolecular electrophilic attack more difficult[1]. Consequently, harsher reaction conditions (higher temperatures, longer times) are often required.
-
para-Substituted Anilines: Similar to EDGs, substitution occurs at the equivalent C2/C6 positions, leading to a single 6-substituted product (e.g., 6-nitro-4-hydroxyquinoline).
-
meta-Substituted Anilines: The EWG at C3 deactivates the entire ring but still allows for the powerful ortho, para-directing amino group to control the outcome. Cyclization will occur at C2 or C6. The deactivating effect of the EWG is felt less strongly at C6, often favoring the formation of the 7-substituted isomer.
-
ortho-Substituted Anilines: The EWG at C2 deactivates the ring and sterically hinders the C6 position. Cyclization is strongly directed to the C6 position, leading to the 8-substituted product, though yields may be lower due to the overall deactivation.
Summary of Substituent Effects
| Aniline Substituent | Position | Reactivity | Predominant Product(s) | Rationale |
| EDG (-OCH₃) | para | Increased | 6-Methoxy-4-hydroxyquinoline | Symmetrical, activated ring. |
| EDG (-CH₃) | meta | Increased | 7-Methyl-4-hydroxyquinoline | Cyclization para to -NH₂ is favored over the sterically hindered ortho position. |
| EDG (-OCH₃) | ortho | Increased | 8-Methoxy-4-hydroxyquinoline | Steric hindrance directs cyclization to the open para position relative to -NH₂. |
| EWG (-NO₂) | para | Decreased | 6-Nitro-4-hydroxyquinoline | Symmetrical, deactivated ring. Requires forcing conditions. |
| EWG (-Cl) | meta | Decreased | 7-Chloro-4-hydroxyquinoline | Ring is deactivated, but cyclization para to -NH₂ is still electronically and sterically preferred. |
Visualization of Regioselectivity
Caption: Regiochemical outcome for a meta-substituted aniline.
Experimental Protocol and Field-Proven Insights
The following protocol provides a reliable, two-stage procedure for the synthesis of 4-hydroxyquinolines. The key to success is careful temperature control in the first stage and the use of an appropriate high-boiling solvent in the second.
Materials and Reagents
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Acid Catalyst (e.g., 2 drops of conc. H₂SO₄ or p-TsOH)
-
High-Boiling Solvent (e.g., Mineral Oil, Diphenyl Ether, Dowtherm A)
-
Toluene, Hexanes (for washing)
Step-by-Step Methodology
Stage 1: Synthesis of the Enamine Intermediate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or short-path distillation head), add the substituted aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a small amount of toluene (to aid in azeotropic water removal).
-
Catalysis: Add 1-2 drops of concentrated sulfuric acid to the stirred mixture[1].
-
Heating: Gently heat the mixture to reflux (typically 80-120 °C, depending on the solvent if used). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Maintain this temperature for 2-4 hours.
-
Isolation (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The crude enamine is often a viscous oil or low-melting solid and is typically carried directly into the next step without purification.
Stage 2: Thermal Cyclization
-
Solvent Addition: Add the high-boiling solvent (e.g., mineral oil) to the flask containing the crude enamine. The volume should be sufficient to allow for efficient stirring at high temperatures.
-
High-Temperature Heating: Heat the mixture to ~250 °C using a suitable heating mantle and temperature controller. The reaction is typically complete within 30-60 minutes.
-
Expert Insight: The choice of solvent is critical for both safety and yield. The yield generally improves with higher boiling points up to a plateau[1][2]. Diphenyl ether or Dowtherm A are effective but have strong odors; mineral oil is inexpensive but can make product isolation more challenging[1].
-
-
Product Precipitation: The 4-quinolone product is often insoluble in the hot solvent and will precipitate out of the reaction mixture upon formation or cooling[2].
-
Isolation and Purification: Cool the reaction mixture to room temperature. Dilute with a hydrocarbon solvent like hexanes or toluene to reduce the viscosity of the mineral oil. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with hexanes and/or toluene to remove the high-boiling solvent.
-
Drying: Dry the product in a vacuum oven to a constant weight. The resulting 4-hydroxyquinoline is often of high purity.
Solvent Selection Data
The choice of solvent for the thermal cyclization step is a key parameter that directly influences reaction yield. High boiling points are necessary to provide the activation energy for the ring-closing step.
| Solvent | Boiling Point (°C) | Typical Yield (%) | Comments |
| Mineral Oil | > 275 | ~60-70 | Inexpensive, effective; can be difficult to remove from product.[1][3] |
| Diphenyl Ether | 259 | ~65-75 | Effective, solid at room temp, strong unpleasant odor.[1] |
| Dowtherm A | 257 | ~65-75 | Eutectic mixture, liquid at RT, more convenient than diphenyl ether but more expensive.[1] |
| 1,2,4-Trichlorobenzene | 214 | ~50-60 | Lower boiling point, may result in lower yields but is a less viscous alternative.[1] |
| 2,6-di-tert-butylphenol | 265 | ~65 | Good alternative, less odor, reasonable cost.[1] |
Yields are representative and vary based on the specific aniline substrate.[1]
Conclusion
The Conrad-Limpach reaction is a powerful and enduring method for the synthesis of 4-hydroxyquinolines. Its successful application hinges on a firm grasp of its mechanistic underpinnings. By carefully controlling the initial condensation temperature to favor the kinetic enamine product, and by selecting an appropriate high-boiling solvent to drive the energy-intensive thermal cyclization, chemists can reliably access a wide range of substituted quinolones. The predictable regiochemical outcomes, governed by the electronic and steric properties of substituents on the aniline starting material, make the Conrad-Limpach reaction a highly valuable and strategic tool in the design and execution of complex synthetic routes in drug discovery and materials science.
References
- St. Jean, D. J., Jr.; Williams, J. D.; Frie, J. L. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
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- Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- Kovács, L.; et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 2021, 26(15), 4435. [Link]
- Verma, S.; et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Taylor & Francis Online. Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones.
- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
- Cambridge University Press. Conrad-Limpach Reaction. [Link]
- ResearchG
- YouTube. Conrad- limpach knorr synthsis(combes synthsis) quinoline. [Link]
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starting materials for 6-Chloro-2-methylquinolin-4-ol synthesis
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinolin-4-ol: Foundational Starting Materials and Core Synthetic Strategies
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the Quinolin-4-one Scaffold
The quinolin-4-one nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The targeted synthesis of substituted quinolin-4-ones, such as this compound, is a critical endeavor for drug discovery programs and the development of novel functional materials. This guide provides a comprehensive, in-depth analysis of the primary synthetic routes to this compound, with a rigorous focus on the selection and properties of the core starting materials. We will dissect the mechanistic underpinnings of the most reliable synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic efforts.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals two primary and highly convergent synthetic disconnections, pointing towards readily available and commercially accessible starting materials. The most strategically sound approaches involve the formation of the quinoline ring system through cyclization reactions, namely the Conrad-Limpach and Gould-Jacobs reactions.
Figure 1: Retrosynthetic analysis of this compound.
This analysis identifies 4-Chloroaniline and a β-ketoester , specifically ethyl acetoacetate , as the optimal starting materials for constructing the target molecule.
Primary Synthetic Routes: A Comparative Analysis
The synthesis of this compound is most reliably achieved through well-established named reactions that construct the quinoline core. The Conrad-Limpach and the related Knorr synthesis are the most direct and widely employed methods.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline.[3][4][5] This method is particularly effective for the synthesis of 4-quinolones.
Causality and Mechanistic Insights
The reaction proceeds in two key stages:
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the amino group of 4-chloroaniline on the keto-carbonyl of ethyl acetoacetate. This step is typically catalyzed by a small amount of acid and results in the formation of a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate, ethyl 3-((4-chlorophenyl)amino)but-2-enoate.
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically >250 °C).[4][6] The enamine undergoes an intramolecular 6-electron electrocyclic ring closure. The high temperature is necessary to overcome the activation energy for this cyclization. The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields, as it allows for uniform heating and prevents degradation of the starting materials and product.[4][7] The reaction concludes with the elimination of ethanol to form the aromatic quinolin-4-ol ring system.
Figure 2: Workflow for the Conrad-Limpach Synthesis.
Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)but-2-enoate (Enamine Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (12.75 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).
-
Heat the mixture with stirring in an oil bath at approximately 140-160°C for 2-3 hours. Water will be formed as a byproduct.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The intermediate will likely solidify.
-
Add cold ethanol to the flask and break up the solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the intermediate under vacuum.
Step 2: Synthesis of this compound
-
Place the dried enamine intermediate into a three-necked round-bottom flask containing a high-boiling solvent (e.g., 150 mL of diphenyl ether).
-
Equip the flask with a high-temperature thermometer, a mechanical stirrer, and a condenser.
-
Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. Ethanol will distill off during this process.[6]
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the mixture to cool to approximately 100°C.
-
While still warm, carefully add hexane or petroleum ether to precipitate the product.
-
Cool to room temperature to complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane or petroleum ether to remove the high-boiling solvent.
-
Dry the final product, this compound, in a vacuum oven.
The Knorr Quinoline Synthesis
The Knorr synthesis is a variation that can also produce quinoline derivatives. It typically involves the reaction of an aniline with a β-ketoester to form a β-ketoanilide, which is then cyclized under acidic conditions.[8][9] Depending on the reaction conditions (temperature), the reaction of anilines with β-ketoesters can lead to either 4-quinolones (Conrad-Limpach, higher temperature for cyclization) or 2-quinolones (Knorr, lower temperature for initial anilide formation followed by acid-catalyzed cyclization).[3] For the synthesis of the desired 4-ol (4-one tautomer), the Conrad-Limpach conditions are generally preferred.
Starting Material Deep Dive
The success of the synthesis is critically dependent on the quality and properties of the starting materials.
4-Chloroaniline
4-Chloroaniline serves as the foundational building block, providing the benzene ring and the nitrogen atom for the quinoline core.
| Property | Value | Source |
| IUPAC Name | 4-Chloroaniline | [10] |
| CAS Number | 106-47-8 | [10][11] |
| Molecular Formula | C₆H₆ClN | [11] |
| Molecular Weight | 127.57 g/mol | [11] |
| Appearance | Pale yellow solid | [10] |
| Melting Point | 67-70 °C | |
| Boiling Point | 232 °C | [10] |
| Synthesis | Typically prepared by the reduction of 4-nitrochlorobenzene. | [10] |
Expertise & Field Insights: The purity of 4-chloroaniline is paramount. Impurities can lead to the formation of undesired side products and tar, complicating the purification process. It is advisable to use a high-purity grade (≥99%) for this synthesis.[11][12] Although it is a solid at room temperature, it can be carefully melted for liquid-phase reactions, though handling as a solution is often safer.
Ethyl Acetoacetate
Ethyl acetoacetate is a versatile C4 building block that provides the remaining carbon atoms for the heterocyclic portion of the quinoline ring, including the C2-methyl group and the C4-ol (keto) group.
| Property | Value | Source |
| IUPAC Name | Ethyl 3-oxobutanoate | [13] |
| Common Name | Ethyl acetoacetate | [13] |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Appearance | Colorless liquid | [13] |
| Boiling Point | 181 °C | |
| Key Feature | Exhibits keto-enol tautomerism, with the enol form facilitating the initial reaction with aniline. | [4] |
Expertise & Field Insights: Ethyl acetoacetate is widely used in organic synthesis for the construction of various heterocyclic systems.[13] Its dual reactivity at the keto and ester carbonyls is a key consideration. In the Conrad-Limpach synthesis, the reaction is directed towards the more electrophilic keto group under kinetic control at lower temperatures to form the enamine.[4]
Alternative Synthetic Pathways
While the Conrad-Limpach synthesis is the most direct route, other methods can be adapted to produce the this compound scaffold.
-
Gould-Jacobs Reaction: This reaction typically uses an aniline and an alkoxymethylenemalonic ester.[14][15] To obtain the 2-methyl substituent, a different malonic ester derivative would be required, making it a less direct route for this specific target compared to the Conrad-Limpach reaction. The Gould-Jacobs reaction is a series of reactions that begins with the condensation of an aniline with an alkoxy methylenemalonic ester, followed by cyclization, saponification, and decarboxylation to yield a 4-hydroxyquinoline.[14]
-
Pfitzinger Reaction: This route involves the reaction of an isatin derivative with a carbonyl compound.[16] For the target molecule, this would require the synthesis of 5-chloroisatin and its subsequent reaction with acetone in the presence of a strong base. This would yield 6-chloro-2-methylquinoline-4-carboxylic acid, which would then require a separate decarboxylation step.
Conclusion
The synthesis of this compound is most efficiently and reliably achieved via the Conrad-Limpach synthesis . This method offers a convergent and high-yielding pathway utilizing the commercially available and cost-effective starting materials, 4-chloroaniline and ethyl acetoacetate . A thorough understanding of the reaction mechanism, particularly the critical requirement for high temperatures in the thermal cyclization step, is essential for a successful outcome. By carefully controlling the reaction parameters and ensuring the purity of the starting materials, researchers can confidently produce this valuable quinolin-4-one intermediate for further elaboration in drug discovery and materials science applications.
References
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- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinolones. Arkat USA.
- Ethyl acetoacetate. Britannica.
- Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. National Institutes of Health.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI.
- Gould-Jacobs Reaction. Merck Index.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
- How might one synthesis 4-chloro quinoline? Quora.
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Institutes of Health.
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- Preparation of quinolines. Google Patents.
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- 4-Chloroaniline For Synthesis. Eqipped.
- Diethyl malonate. In Wikipedia.
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- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
- On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Institut Pasteur.
- Preparation of diethyl malonate. PrepChem.com.
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate.
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. ResearchGate.
- Knorr pyrrole synthesis. In Wikipedia.
- Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). ResearchGate.
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A Technical Guide to the Biological Activity of Substituted Quinolin-4-ols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, substituted quinolin-4-ols (also known as 4-hydroxyquinolines or quinolin-4-ones) represent a privileged class of heterocyclic compounds with a remarkably broad spectrum of biological activities.[1][2][3][4][5] Their structural versatility allows for fine-tuning of physicochemical properties and biological targets, making them attractive candidates for drug discovery programs. This guide provides an in-depth exploration of the synthesis, diverse pharmacological activities, and structure-activity relationships of substituted quinolin-4-ols, offering field-proven insights and detailed experimental protocols for researchers in drug development.
The Quinolin-4-ol Scaffold: A Privileged Structure in Medicinal Chemistry
Quinolin-4-ols are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring, with a hydroxyl group at the C-4 position. This structure exists in tautomeric equilibrium with its keto form, quinolin-4(1H)-one.[1] This structural feature is critical to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The scaffold's relative planarity also facilitates intercalation with DNA and insertion into enzyme active sites.
The true power of the quinolin-4-ol core lies in its amenability to substitution at multiple positions, primarily C-2, C-3, C-6, C-7, and C-8. As this guide will detail, the nature and position of these substituents profoundly influence the molecule's pharmacological profile, dictating its potency and selectivity towards specific biological targets.[6][7] This has led to the development of quinolin-4-ol derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others.[2][3][8][9]
Synthetic Strategies for Accessing the Quinolin-4-ol Core
The generation of a diverse library of substituted quinolin-4-ols hinges on robust and flexible synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Reactions
Several classic and modern synthetic reactions are employed to construct the quinolin-4-ol nucleus:
-
Conrad-Limpach-Knorr Reaction: This is a robust and widely used method involving the condensation of an aniline with a β-ketoester (like ethyl acetoacetate) to form a β-anilinocrotonate intermediate. Subsequent thermal cyclization at high temperatures (~250 °C) in a high-boiling point solvent yields the 2-substituted-quinolin-4-ol.[10] The regioselectivity (formation of 2- or 4-quinolone) can be controlled by reaction conditions.
-
Gould-Jacobs Reaction: This pathway begins with the reaction of an aniline with ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a quinolin-4-ol with a carboxylic acid group at the C-3 position.[1] This C-3 carboxyl group is a key feature of many quinolone antibiotics.
-
Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[11] While it primarily yields the carboxylic acid, it serves as a versatile route to precursors for further modification into quinolin-4-ols.
-
Modern Catalytic Methods: More recent advancements include transition metal-catalyzed reactions, such as copper- or cobalt-catalyzed cyclizations, which often proceed under milder conditions and with greater functional group tolerance.[12]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted quinolin-4-ol, using the Conrad-Limpach reaction as a representative example.
Caption: Generalized workflow for the synthesis and purification of a substituted quinolin-4-ol.
The Broad Spectrum of Biological Activities
The therapeutic potential of quinolin-4-ols is vast, with derivatives demonstrating potent activity against a range of diseases.
Anticancer Activity
Substituted quinolin-4-ols have emerged as a significant class of anticancer agents, acting through diverse mechanisms of action.[13][14]
-
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Certain 2-phenylquinolin-4-ones have been shown to inhibit tubulin polymerization, a mechanism similar to that of classic chemotherapy agents like vinca alkaloids. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[15]
-
Induction of Apoptosis: Many quinolin-4-ol derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). This can be triggered by generating reactive oxygen species (ROS), causing mitochondrial damage, and activating caspase pathways.[16]
-
Modulation of p53 Pathway: Some quinolinols act via a retro-aza-Michael mechanism to form reactive quinone methides. These can covalently modify proteins like MDM4, leading to the accumulation of the tumor suppressor p53 and subsequent cell death.[17]
-
Caption: Key anticancer mechanisms of action for substituted quinolin-4-ols.
Antimicrobial Activity
Historically, the quinoline core is most famous for its antimicrobial properties, from antimalarials like chloroquine to the vast class of fluoroquinolone antibiotics.[1]
-
Mechanism of Action: The primary antibacterial target for many quinolones is DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[18] Inhibition of these enzymes prevents DNA replication and repair, leading to bacterial cell death. Cellular entry is often through porin channels in the outer membrane of Gram-negative bacteria.[18]
-
Spectrum of Activity: Different substitution patterns confer activity against a wide range of pathogens. Derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains like MRSA.[19][20][21] Some compounds also exhibit significant antifungal activity against species like Candida albicans and Aspergillus niger.[11]
Anti-inflammatory Activity
Quinolin-4-ol derivatives have been investigated as promising anti-inflammatory agents, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which can have gastrointestinal side effects.[9]
-
Mechanism of Action: The anti-inflammatory effects are mediated by targeting key enzymes and receptors in the inflammatory cascade.[22] Identified targets include:
-
Therapeutic Potential: By inhibiting these targets, quinolin-4-ols can reduce the production of pro-inflammatory mediators, suggesting their potential use in treating both acute and chronic inflammatory diseases.[6][23]
Structure-Activity Relationships (SAR)
Understanding the SAR of substituted quinolin-4-ols is crucial for the rational design of new drug candidates with enhanced potency and selectivity.[7]
Caption: Key structure-activity relationship hotspots on the quinolin-4-ol scaffold.
-
Antimicrobial SAR:
-
C-6 Position: The presence of a fluorine atom at C-6 is a critical determinant for the broad-spectrum antibacterial activity of the fluoroquinolone class.[1]
-
C-7 Position: This is the most adaptable site for modifications to enhance antimicrobial activity. The introduction of N-heterocycles like piperazine or pyrrolidine rings at this position significantly improves potency and modulates the spectrum of activity (piperazine favors Gram-negative, while pyrrolidine favors Gram-positive activity).[1]
-
C-3 Position: A carboxylic acid group at C-3 is often essential for potent inhibition of DNA gyrase.[24]
-
-
Anticancer SAR:
-
C-2 and C-4 Positions: Disubstitution at the C-2 and C-4 positions plays an important role in anticancer activity.[13] For example, 2-phenyl substituted derivatives often show potent cytotoxicity.[1]
-
C-4 Side Chain: The nature of the side chain at the C-4 position is critical for activity and can influence the mechanism of action.[25]
-
-
Anti-inflammatory SAR:
Summary of Biological Activities
| Compound Class/Substitution Pattern | Primary Biological Activity | Key Molecular Target(s) | Representative IC₅₀/MIC | Reference(s) |
| 6-Fluoro-7-(piperazin-1-yl)-quinolin-4-one | Antibacterial | DNA Gyrase / Topoisomerase IV | MIC: <1 µg/mL (varies) | [1] |
| 2-Phenylquinolin-4-one | Anticancer | Tubulin Polymerization | IC₅₀: Low µM range | [1] |
| 4-Aminoquinoline Derivatives | Anticancer | EGFR Kinase | IC₅₀: 0.015 µM | [15] |
| 8-Amino-6-methoxy-4-methylquinoline Derivative | Anticancer (Breast) | Not specified | IC₅₀: 16 nM | [8] |
| 4-Hydroxy-3-iodo-quinol-2-one | Antibacterial (MRSA) | Not specified | MIC: 0.049 µg/mL | [19] |
| Azetidinone-bearing Quinoline | Anti-inflammatory | Not specified | Significant edema reduction | [9] |
Key Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and biological evaluation of substituted quinolin-4-ols.
Protocol: Synthesis via Conrad-Limpach Reaction
This protocol describes a general procedure for synthesizing a 2-methylquinolin-4-ol from a substituted aniline and ethyl acetoacetate.[10]
Step 1: Formation of the β-anilinocrotonate Intermediate
-
To a solution of the selected substituted aniline (1.0 equivalent) in a minimal amount of absolute ethanol, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
Once complete, remove the ethanol under reduced pressure using a rotary evaporator to yield the crude ethyl β-anilinocrotonate intermediate. The product can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Cyclization to the Quinolin-4-ol
-
Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to approximately 250 °C using a suitable heating mantle.
-
Maintain this temperature for 30-60 minutes. Monitor the formation of the product by TLC.
-
Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The quinolin-4-ol product will typically precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a DMF/water mixture) to afford the pure substituted quinolin-4-ol.
-
Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, IR).
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the microtiter broth dilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.[19]
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Grow the bacterial strain to be tested overnight to obtain a fresh culture. Dilute this culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add a calculated volume of the compound stock solution to the first well to achieve the highest desired concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by reading the optical density (OD) at 600 nm using a plate reader.
-
Conclusion and Future Perspectives
Substituted quinolin-4-ols remain a highly productive and versatile scaffold in medicinal chemistry. Their proven efficacy across multiple therapeutic areas, combined with well-established synthetic routes, ensures their continued relevance in drug discovery.[1][5]
Future research should focus on several key areas:
-
Target Selectivity: Elucidating the precise mechanisms of action and improving selectivity for specific enzyme isoforms or cellular targets to minimize off-target effects and toxicity.
-
Combating Resistance: Designing novel derivatives that can overcome existing drug resistance mechanisms, particularly in the fields of oncology and infectious diseases.[7]
-
Advanced Drug Delivery: Exploring novel formulations, such as nanoparticle-based delivery systems, to improve the bioavailability and pharmacokinetic profiles of promising quinolin-4-ol candidates.
-
Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules capable of modulating multiple targets, which could be beneficial for complex diseases like cancer.
The continued exploration of the chemical space around the quinolin-4-ol nucleus, guided by rational drug design and a deeper understanding of its biological interactions, holds immense promise for the development of the next generation of therapeutic agents.
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potential therapeutic applications of 6-Chloro-2-methylquinolin-4-ol
An In-depth Technical Guide on the Potential Therapeutic Applications of 6-Chloro-2-methylquinolin-4-ol
Abstract
The quinolin-4-ol nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide focuses on a specific derivative, this compound, a molecule of significant interest for drug discovery. While direct research on this particular compound is nascent, its structural features—a chlorinated benzene ring fused to a 2-methyl-4-hydroxypyridine motif—suggest a rich potential for therapeutic applications. By drawing on the extensive body of research on analogous quinolin-4-ones and related heterocyclic systems, this document provides a foundational framework for researchers and drug development professionals. We will explore plausible synthesis and characterization methods and delve into the compound's potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. Each proposed application is supported by a mechanistic rationale and accompanied by detailed, field-proven experimental protocols to guide future investigation.
Synthesis and Characterization: Establishing a Foundational Workflow
The successful investigation of any novel compound begins with a reliable synthetic route and rigorous structural confirmation. For this compound, a well-established and efficient method is the Conrad-Limpach reaction, which involves the cyclization of an aniline with a β-ketoester.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available precursors: 4-chloroaniline and ethyl acetoacetate.
A Technical Guide to 6-Chloro-2-methylquinolin-4-ol: A Key Pharmaceutical Intermediate
Abstract
This technical guide provides an in-depth exploration of 6-Chloro-2-methylquinolin-4-ol, a pivotal heterocyclic intermediate in contemporary pharmaceutical development. The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable precursor for a range of therapeutic agents. This document will delve into the synthetic pathways, physicochemical properties, and critical applications of this compound, with a focus on its role in the generation of kinase inhibitors and other bioactive molecules. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of a vast number of natural products and synthetic pharmaceuticals.[1] The rigid, planar structure of the quinoline ring system allows for effective interactions with biological macromolecules, such as enzymes and receptors, through mechanisms like π-π stacking and hydrogen bonding. This inherent bioactivity has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.
The strategic functionalization of the quinoline ring is a key aspect of medicinal chemistry, as it allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, possesses a substitution pattern that is particularly advantageous for further chemical modification, rendering it a highly sought-after intermediate in the synthesis of complex pharmaceutical molecules.
Synthesis of this compound: The Conrad-Limpach Reaction
The most common and efficient method for the synthesis of this compound is the Conrad-Limpach reaction.[2] This classic named reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization to form the 4-hydroxyquinoline product.[1]
Reaction Mechanism
The synthesis proceeds in two main stages:
-
Enamine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-chloroaniline on the keto group of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate, ethyl 3-((4-chlorophenyl)amino)but-2-enoate. This step is typically catalyzed by a small amount of acid.
-
Thermal Cyclization: The enamine intermediate then undergoes an intramolecular cyclization at high temperatures (typically around 250°C).[3] This step involves the elimination of ethanol and subsequent tautomerization to yield the thermodynamically stable this compound. The use of a high-boiling inert solvent, such as mineral oil or diphenyl ether, can significantly improve the yield of the cyclization step.[3]
-
Caption: The Conrad-Limpach synthesis of this compound. */
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general principles of the Conrad-Limpach synthesis for structurally similar compounds.
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Ethanol
-
Toluene
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate in toluene.
-
Add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
-
Thermal Cyclization:
-
To the flask containing the crude enamine intermediate, add a high-boiling point solvent (e.g., Dowtherm A).
-
Heat the mixture to approximately 250°C with vigorous stirring.[4]
-
Maintain this temperature for 1-2 hours. Ethanol will distill from the reaction mixture as the cyclization proceeds.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling.
-
-
Work-up and Purification:
-
Dilute the cooled reaction mixture with a suitable solvent like hexane or petroleum ether to facilitate the precipitation of the product.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the collected solid with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Solid |
| CAS Number | 15644-86-7 |
Spectroscopic Characterization
The structural confirmation of synthesized this compound is achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, and a broad singlet for the hydroxyl proton at the 4-position.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ten carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the quinolone core.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak), C=C and C=N stretching vibrations of the aromatic and heterocyclic rings, and a C-Cl stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be indicated by the characteristic M+2 isotopic peak, with an intensity of approximately one-third of the molecular ion peak.
Applications as a Pharmaceutical Intermediate
This compound is a versatile intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the reactivity of the 4-hydroxyl group, which can be readily converted to other functional groups, most notably a chlorine atom, to facilitate further nucleophilic substitution reactions.
Synthesis of 4-Aminoquinoline Derivatives
A key transformation of this compound is its conversion to 4,6-dichloro-2-methylquinoline. This is typically achieved by reacting it with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] The resulting 4-chloro derivative is highly reactive towards nucleophilic aromatic substitution at the 4-position.
-
Caption: General scheme for the synthesis of 4-aminoquinoline derivatives. */
This reactivity is exploited in the synthesis of various bioactive compounds, including potential antimalarial and anticancer agents. For instance, the reaction with various primary or secondary amines can introduce a diverse range of side chains at the 4-position, allowing for the exploration of structure-activity relationships. While major antimalarial drugs like Chloroquine and Amodiaquine are synthesized from 4,7-dichloroquinoline, the 4,6-dichloro-2-methylquinoline intermediate serves as a scaffold for the development of novel antimalarial candidates.[6][7]
Precursor for Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR).[8] The dysregulation of EGFR signaling is a key driver in the development of various cancers, making it a prime target for therapeutic intervention.
Derivatives of this compound are valuable precursors for the synthesis of potent EGFR inhibitors. For example, after conversion to the 4-chloro derivative, nucleophilic aromatic substitution with appropriately substituted anilines can yield 4-anilinoquinoline structures that are known to exhibit significant EGFR inhibitory activity.[9]
-
Caption: Workflow from this compound to a potential EGFR inhibitor. */
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its straightforward preparation via the Conrad-Limpach reaction and its versatile reactivity make it a valuable building block for the construction of complex bioactive molecules. As the demand for novel therapeutics, particularly in the areas of infectious diseases and oncology, continues to grow, the importance of key intermediates like this compound in driving drug discovery and development is set to increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a foundation for its effective use in the research and industrial settings.
References
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- ChemicalBook. (n.d.). 6-CHLORO-2-METHYLQUINOLINE synthesis.
- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(X), XXXX.
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233.
- National Center for Biotechnology Information. (n.d.). Synthesis and antimalarial effects of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl] -6-alkylphenols and their N omega-oxides. PubMed.
- National Center for Biotechnology Information. (n.d.). Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites. PubMed.
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
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- National Center for Biotechnology Information. (2019). Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 230-248.
- National Center for Biotechnology Information. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Medicinal Chemistry Letters, 8(11), 1148-1153.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
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An In-Depth Technical Guide on the Antimalarial Potential of 6-Chloro-2-methylquinolin-4-ol Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning potential of 6-chloro-2-methylquinolin-4-ol derivatives as a promising class of antimalarial agents. Moving beyond simplistic protocols, this document delves into the rationale behind experimental designs, the intricate mechanisms of action, and the critical structure-activity relationships that govern the efficacy of these compounds against Plasmodium falciparum, the deadliest species of malaria parasite.
Section 1: The Rationale for Targeting Quinolines in Antimalarial Drug Discovery
The quinoline scaffold is a cornerstone in the history of antimalarial chemotherapy, with quinine being the first effective treatment and chloroquine (CQ) serving as a highly successful synthetic analogue for decades.[1][2] The primary mechanism of action for many quinoline-based drugs is the disruption of heme detoxification in the parasite's digestive vacuole.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[1][4] Quinolines are believed to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme and subsequent parasite death.[4]
However, the widespread emergence of chloroquine-resistant (CQR) strains of P. falciparum has severely compromised its clinical utility.[1][5] This resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which facilitates the efflux of the drug from the digestive vacuole.[5] This pressing challenge necessitates the development of novel quinoline derivatives that can either circumvent or overcome these resistance mechanisms. The this compound core represents a "privileged structure" that can be chemically modified to create new antimalarial candidates with improved efficacy against both CQ-sensitive (CQS) and CQR strains.[6][7]
Logical Framework for Derivative Development
The development of novel this compound derivatives is guided by a logical framework aimed at enhancing antimalarial activity and overcoming resistance.
Caption: Logical framework for developing this compound derivatives.
Section 2: Synthesis and Characterization of Novel Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common and efficient method is the Conrad-Limpach condensation.[2]
Experimental Protocol: Conrad-Limpach Synthesis
This protocol outlines a general procedure for the synthesis of the core this compound scaffold.
Step 1: Acetoacetylation of m-chloroaniline
-
In a round-bottom flask, combine m-chloroaniline and diethyl malonate.
-
Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the resulting ethyl 3-((3-chlorophenyl)amino)but-2-enoate intermediate, typically by column chromatography.
Step 2: Cyclization
-
Add the purified intermediate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (e.g., 250 °C) to induce cyclization.
-
Cool the reaction mixture, which should result in the precipitation of the this compound product.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol) to remove impurities.
Step 3: Characterization
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).[8]
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).
Workflow for Synthesis and Derivatization
The synthesized core can then be subjected to various chemical modifications to generate a library of derivatives.
Caption: General workflow for the synthesis and derivatization of this compound.
Section 3: In Vitro Antimalarial Activity Assessment
The primary evaluation of newly synthesized compounds involves determining their efficacy against P. falciparum in vitro. This is typically done using both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, W2, Dd2) strains to assess the compound's ability to overcome resistance.[2][3][5]
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
This is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
Step 1: Parasite Culture
-
Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Culture medium should be RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
Step 2: Drug Dilution and Plate Preparation
-
Prepare a serial dilution of the test compounds in a 96-well plate.
-
Add synchronized ring-stage parasites (approximately 1% parasitemia and 2% hematocrit) to each well.
-
Include positive (e.g., chloroquine, artemisinin) and negative (drug-free) controls.
Step 3: Incubation and Lysis
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye, which intercalates with parasite DNA.
Step 4: Fluorescence Measurement and Data Analysis
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural features required for potent antimalarial activity.
Key SAR Findings:
-
The 6-Chloro Group: The presence of a chlorine atom at the C6 position of the quinoline ring has been shown to be superior for antiplasmodial potency compared to other substituents like methoxy or fluorine.[6][7]
-
Substitutions at the C2 Position: Introducing arylvinyl groups at the C2 position can lead to potent, low nanomolar antiplasmodial activity against CQR strains.[6][9]
-
The 4-Amino Group: The 4-amino group is crucial for antimalarial efficacy, as it is believed to be involved in the accumulation of the drug within the acidic food vacuole of the parasite.[8] Modifications to the side chain attached to this amino group can significantly impact activity and circumvent resistance.[10][11]
-
Hybrid Molecules: Creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores, such as triazines, can result in compounds with potent activity against both CQS and CQR strains.[8][12]
Quantitative SAR Data
The following table summarizes the antiplasmodial activity of selected 6-chloro-2-arylvinylquinoline derivatives against the CQR Dd2 strain of P. falciparum.
| Compound | Quinoline R¹ (C6) | Benzene R² | EC₅₀ Dd2 (nM) |
| 39 | MeO | 4-Pyridyl | 88.7 ± 2.3 |
| 44 | F | 4-Pyridyl | 82.6 ± 9.4 |
| 47 | Cl | 4-Pyridyl | 37.0 ± 4.3 |
| 24 | Cl | 4-Cl | 10.9 ± 1.9 |
| 29 | Cl | 4-F | 4.8 ± 2.0 |
| 31 | Cl | 4-CF₃ | 5.9 ± 1.4 |
| Data sourced from Gessner et al., 2020.[7] |
These data clearly demonstrate that a chlorine atom at the C6 position enhances potency, and further modifications to the arylvinyl moiety can lead to compounds with low nanomolar efficacy.[7]
Section 5: Mechanism of Action Studies
While inhibition of hemozoin formation is the most cited mechanism for quinoline antimalarials, it is essential to validate this for novel derivatives.[3][13] Additionally, other potential targets should be explored.
Experimental Protocol: β-Hematin Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Step 1: Reagent Preparation
-
Prepare a solution of hemin chloride in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compound in DMSO.
Step 2: Assay Procedure
-
In a 96-well plate, add the hemin solution to an acetate buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding a solution of a lipid catalyst (e.g., a mixture of monooleoyl-rac-glycerol).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for several hours to allow for β-hematin formation.
Step 3: Quantification
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a sodium hydroxide solution.
-
Measure the absorbance of the resulting solution using a microplate reader (e.g., at 405 nm).
-
Calculate the IC₅₀ for β-hematin inhibition.
Potential Signaling Pathways and Drug Targets
While heme detoxification is a primary target, other mechanisms may be at play. For instance, some quinoline derivatives have been shown to inhibit translation elongation factor 2 (PfEF2), which is critical for protein synthesis.[14]
Caption: Potential mechanisms of action for quinoline derivatives.
Section 6: In Vivo Efficacy and Preclinical Development
Promising candidates from in vitro studies must be evaluated for their efficacy and safety in animal models of malaria, most commonly in mice infected with Plasmodium berghei or Plasmodium yoelii.[9][15]
Experimental Protocol: Mouse Model of Malaria (4-Day Suppressive Test)
Step 1: Animal Infection
-
Inoculate mice intraperitoneally with parasitized red blood cells.
Step 2: Drug Administration
-
Administer the test compound to the mice orally or via another appropriate route for four consecutive days, starting on the day of infection.
-
Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
Step 3: Parasitemia Monitoring
-
On day 5 post-infection, collect blood from the tail vein of each mouse.
-
Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.
Step 4: Data Analysis
-
Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control group.
-
Monitor the mice for any signs of toxicity.
ADME/Tox Profiling
Compounds that demonstrate significant in vivo efficacy undergo further preclinical evaluation to assess their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.[3][11] This includes studies on metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity against mammalian cell lines (e.g., HepG2, HEK293).[7]
Section 7: Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel antimalarial agents. Future research should focus on:
-
Computational Modeling and Docking Studies: In silico methods can help in the rational design of new derivatives with improved binding affinity to their targets and better ADME properties.[12][16][17]
-
Exploration of Novel Mechanisms: Investigating alternative mechanisms of action beyond heme detoxification could lead to the development of compounds that are effective against a broader range of resistant parasites.
-
Combination Therapy: Evaluating the synergistic effects of these new derivatives with existing antimalarial drugs, such as artemisinin, could lead to more effective combination therapies that delay the development of resistance.[2][18]
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
- Quinoline antimalarials: Mechanisms of action and resistance. OUCI.
- Activities of Various 4-Aminoquinolines Against Infections with Chloroquine-Resistant Strains of Plasmodium falciparum. PMC - NIH.
- Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PubMed.
- Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PMC - NIH.
- Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates. PubMed Central.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
- Synthesis and antimalarial effects of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl] -6-alkylphenols and their N omega-oxides. PubMed.
- (PDF) Design, Synthesis and Molecular Docking Studies of 2-Aryl/Heteroaryl-Ethyl 6-Chloroquinoline-4-Carboxylates as Potential Antimalarial Agents. ResearchGate.
- Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. PMC.
- 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI.
- Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. PubMed.
- Docking, Synthesis and Antimalarial Activity of Novel 4-anilinoquinoline Derivatives. PubMed.
- Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH.
- Roles of Virtual Screening and Molecular Dynamics Simulations in Discovering and Understanding Antimalarial Drugs. MDPI.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
- Structure-activity relationship (SAR) summary of chloroquine (compound...). ResearchGate.
- Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. PubMed.
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An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-ol: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
The quinoline ring system represents a cornerstone of heterocyclic chemistry, distinguished as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Within this esteemed class, 6-Chloro-2-methylquinolin-4-ol emerges as a particularly versatile and valuable building block for drug discovery. Its strategic substitution—a reactive 4-hydroxyl group (existing in tautomeric equilibrium with its 4-oxo form), a sterically significant 2-methyl group, and an electron-withdrawing 6-chloro substituent—provides a unique combination of chemical reactivity and physicochemical properties. This guide offers a comprehensive exploration of this compound, from its fundamental synthesis and properties to its application as a core scaffold in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Synthesis and Physicochemical Characterization
A thorough understanding of the synthesis and inherent properties of this compound is fundamental to its effective application in medicinal chemistry. The choice of synthetic route and an appreciation for its physicochemical characteristics directly influence derivatization strategies and ultimate biological performance.
Strategic Synthesis: The Conrad-Limpach Approach
The synthesis of 4-hydroxyquinolines (quinolin-4-ones) is well-established, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most prominent methods.[1][2][3] The Conrad-Limpach synthesis is particularly effective for producing 2-substituted-4-quinolinols from anilines and β-ketoesters.[1][4] This approach involves a thermal condensation followed by cyclization to yield the quinolin-4-one core.[5]
The selection of 4-chloroaniline and ethyl acetoacetate as starting materials provides a direct and efficient route to this compound. The high temperatures employed are necessary to overcome the activation energy for the intramolecular cyclization, typically performed in a high-boiling, inert solvent like diphenyl ether or Dowtherm A to ensure uniform heating and prevent decomposition.[2]
View Detailed Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the Conrad-Limpach cyclization.
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH) solution, 10%
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 140-150°C for 2 hours with stirring. This step forms the intermediate β-anilinocrotonate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add the reaction mixture slowly to a pre-heated high-boiling solvent such as diphenyl ether or polyphosphoric acid (PPA) at 240-250°C. Maintain this temperature for 30-60 minutes to effect cyclization.[5] The use of a high-boiling solvent is critical for achieving the necessary thermal energy for the intramolecular ring-closing reaction.
-
Isolation and Purification: Allow the reaction mixture to cool to approximately 100°C and pour it into a beaker of ice. The crude product will precipitate.
-
Filter the solid precipitate and wash thoroughly with cold ethanol to remove residual solvent and starting materials.
-
To purify, dissolve the crude solid in a 10% aqueous NaOH solution. Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl until the pH is acidic, causing the purified this compound to precipitate.
-
Collect the final product by filtration, wash with distilled water until the washings are neutral, and dry under vacuum.
Characterization: Confirm the structure of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and structural integrity.[6]
Physicochemical Profile
The physicochemical properties of this compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its solubility, membrane permeability, and potential for target engagement.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₀H₈ClNO | [7] |
| Molecular Weight | 193.63 g/mol | [7] |
| CAS Number | 15644-86-7 | [7] |
| Appearance | Solid at room temperature | Based on similar quinolinone compounds.[8] |
| Melting Point | >250°C | Indicates high thermal stability.[9] |
| Solubility | Limited aqueous solubility; soluble in DMSO, DMF | Typical for quinoline derivatives.[9] |
| Tautomerism | Exists in keto-enol equilibrium | The 4-oxo (quinolone) form generally predominates.[4][8] |
The presence of the 6-chloro substituent significantly increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes. However, this is balanced by the polar 4-hydroxyl/oxo group, making the molecule a versatile scaffold for probing both hydrophobic and hydrophilic interactions within biological targets.
The Role of this compound in Anticancer Drug Discovery
The quinoline scaffold is a well-established pharmacophore in oncology, forming the core of numerous kinase inhibitors.[9][10] this compound serves as an excellent starting point for developing targeted anticancer agents, particularly inhibitors of protein kinases that are dysregulated in cancer.
Targeting Tyrosine Kinases: The EGFR Case Study
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose signaling pathway is frequently hyperactivated in various cancers, such as non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[11] Many successful EGFR inhibitors incorporate a quinoline or quinazoline core, which acts as a scaffold to mimic the adenine region of ATP, enabling competitive binding at the enzyme's active site.[11][12]
Derivatives of the this compound scaffold can be designed to function as potent EGFR inhibitors. The 4-hydroxyl group can be derivatized to introduce side chains that form crucial hydrogen bonds with the "hinge region" of the kinase domain. The 6-chloro substituent can form favorable halogen bonds with the protein backbone, enhancing binding affinity, while the 2-methyl group can occupy a specific hydrophobic pocket. Recent studies have shown that 2-methylquinolin-6-ol derivatives can act as dual inhibitors of both EGFR and Histone Deacetylase (HDAC), offering a multi-pronged approach to cancer therapy.[11]
View Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from this compound against a target kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound and reference inhibitor (e.g., Gefitinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound and reference inhibitor in DMSO, then dilute further into the assay buffer to achieve final desired concentrations.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, the kinase substrate, and the diluted test compound.
-
Kinase Addition: Add the recombinant EGFR kinase to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays, or cold ATP for luminescence-based assays). Incubate for 30-60 minutes at 30°C.
-
Reaction Termination and Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose filter paper, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[13]
Utility in Developing Antimicrobial Agents
The quinoline core is integral to several important classes of antimicrobial drugs, including the renowned antimalarial chloroquine and the broad-spectrum fluoroquinolone antibiotics.[14][15] This historical success underscores the potential of this compound as a scaffold for developing novel agents against infectious diseases.
Antimalarial and Antibacterial Potential
The structure of this compound provides a foundation that can be elaborated upon to target microbial-specific processes. For instance, its derivatives are explored for activity against Plasmodium species, the causative agent of malaria.[7] In the antibacterial realm, while distinct from fluoroquinolones, the fundamental quinoline nucleus can be functionalized to create compounds that interfere with essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[13]
The development of such agents involves systematic modification of the core structure and subsequent evaluation of their antimicrobial efficacy, typically quantified by the Minimum Inhibitory Concentration (MIC).
View Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compound and reference antibiotic (e.g., Ciprofloxacin) dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control well (bacteria, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Quantitative Reading (Optional): A viability indicator like resazurin can be added, or the optical density (OD) at 600 nm can be read using a plate reader to quantify growth inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective agents.
Note: The DOT script above is illustrative for a structure-activity relationship diagram. A base image of the molecule would be required for the arrows to point to specific positions.
-
Position 4 (-OH): This is a primary site for derivatization. Converting the hydroxyl to an ether or amine linkage allows for the introduction of various side chains to target specific residues in an enzyme's active site, such as the hinge region of a kinase.
-
Position 6 (-Cl): The chloro group is an important electronic and steric feature. It can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Replacing it with other halogens or functional groups can modulate lipophilicity and metabolic stability.[10]
-
Position 2 (-CH₃): The methyl group provides a degree of steric hindrance and a hydrophobic interaction point. Altering the size of this alkyl group can improve selectivity for the target protein by optimizing the fit within a hydrophobic pocket.
Conclusion and Future Perspectives
This compound is more than a mere chemical intermediate; it is a highly validated and privileged scaffold for modern drug discovery. Its robust synthesis and strategically positioned functional groups provide medicinal chemists with a versatile platform for generating diverse compound libraries. The demonstrated success of the quinoline core in clinically approved drugs for cancer and infectious diseases provides a strong rationale for its continued exploration.
Future work in this area will likely focus on applying novel synthetic methodologies to create more complex derivatives, exploring its utility against new biological targets, and leveraging computational chemistry to design next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. As targeted therapies continue to dominate drug development, the strategic value of scaffolds like this compound will only continue to grow.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- ResearchGate. (n.d.). Conrad-Limpach reaction.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Centurion University. (n.d.). Skraup synthesis of Quinoline.
- National Institutes of Health. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC.
- PubMed. (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. PubMed.
- ResearchGate. (2025). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Request PDF.
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
- PubMed. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- PubMed. (n.d.). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed.
- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- PubChem. (n.d.). 2-Chloro-4-methyl-quinolin-6-ol. PubChem.
- MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.
- PubChem. (n.d.). 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. PubChem.
- National Institutes of Health. (n.d.). 2-Methylquinolin-4-ol. PubChem.
- ResearchGate. (2025). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
- ResearchGate. (2025). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate.
- ChemSynthesis. (2025). 2-chloro-6-methoxy-4-methylquinoline. ChemSynthesis.
- PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central.
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Methodological & Application
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinolin-4-ol
This comprehensive guide provides a detailed protocol for the synthesis of 6-chloro-2-methylquinolin-4-ol, a valuable quinoline derivative for researchers, scientists, and professionals in drug development. This document offers a deep dive into the chemical principles, step-by-step experimental procedures, and critical considerations for the successful synthesis and purification of this target molecule.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of natural products and synthetic compounds with diverse pharmacological activities. The 4-hydroxyquinoline motif, in particular, is a privileged structure found in numerous biologically active molecules. The title compound, this compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including in the development of novel antimicrobial and anticancer agents.
The synthesis detailed herein utilizes the robust and well-established Conrad-Limpach reaction, a classic method for the preparation of 4-hydroxyquinolines. This two-step process involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
Physicochemical Properties and Safety Information
A thorough understanding of the properties of all reagents is paramount for both safety and experimental success.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Safety Precautions |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | Starting Material | Toxic, suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles in a well-ventilated fume hood. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material | Flammable liquid and vapor. Causes serious eye irritation. |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | High-boiling solvent | May cause eye and skin irritation. Use in a well-ventilated area. |
| Ethanol | C₂H₆O | 46.07 | Recrystallization Solvent | Highly flammable liquid and vapor. |
| This compound | C₁₀H₈ClNO | 193.63 | Product | Assume to be toxic and handle with appropriate PPE. |
The Conrad-Limpach Synthesis: A Two-Step Approach
The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the formation of the enamine intermediate, ethyl 3-((4-chlorophenyl)amino)but-2-enoate, through the acid-catalyzed condensation of 4-chloroaniline and ethyl acetoacetate. The second, and critical, step is the high-temperature intramolecular cyclization of this intermediate to yield the final 4-hydroxyquinoline product.[1][2]
Reaction Scheme
Figure 1. Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the principles of the Conrad-Limpach synthesis and has been adapted for the specific synthesis of this compound.[3]
Materials and Reagents
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (catalyst)
-
Diphenyl ether (or mineral oil)
-
Ethanol
-
Hexane (or petroleum ether)
-
Deionized water
Step-by-Step Methodology
Part 1: Synthesis of the Intermediate - Ethyl 3-((4-chlorophenyl)amino)but-2-enoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate.
-
Catalyst Addition: Carefully add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture to a moderate temperature (typically 100-140°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part 2: Thermal Cyclization to this compound
-
Solvent Addition: To the flask containing the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether. The use of a high-boiling solvent is crucial for achieving the necessary temperature for cyclization and has been shown to significantly improve yields.[1][4]
-
High-Temperature Reaction: Heat the mixture to a high temperature, approximately 250°C, with vigorous stirring. This high temperature is the rate-determining step and is essential for the intramolecular cyclization to occur.[1] Maintain this temperature for 30-60 minutes. During this period, ethanol will distill off.
-
Reaction Monitoring: Monitor the completion of the reaction by TLC.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool down. The product may begin to precipitate upon cooling.
Part 3: Isolation and Purification
-
Precipitation and Filtration: Dilute the cooled reaction mixture with a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with the non-polar solvent to remove the high-boiling diphenyl ether.
-
Recrystallization: The crude product can be effectively purified by recrystallization.[4] A suitable solvent for recrystallization is ethanol or an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Figure 2. Step-by-step experimental workflow for the synthesis of this compound.
Structural Characterization
The definitive confirmation of the synthesized this compound structure relies on a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, and a signal for the hydroxyl proton. A ¹H NMR spectrum for this compound is available in the SpectraBase database.[5]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (193.63 g/mol ). The presence of a chlorine atom will be indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for O-H stretching (broad), C=O stretching (in the quinolone tautomer), C=C and C=N stretching of the aromatic and heterocyclic rings, and a C-Cl stretching vibration.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete cyclization due to insufficient temperature. | Ensure the reaction temperature reaches and is maintained at ~250°C. Use a high-boiling point solvent to facilitate this.[4] |
| Impure starting materials. | Verify the purity of 4-chloroaniline and ethyl acetoacetate before starting the reaction. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[4] |
| Multiple spots on TLC of the final product | Incomplete reaction or side reactions. | Optimize reaction time and temperature. Purify by column chromatography or multiple recrystallizations. |
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of this compound via the Conrad-Limpach reaction. By carefully controlling the reaction conditions, particularly the high temperature required for the cyclization step, and employing appropriate purification techniques, researchers can reliably obtain this valuable quinoline derivative for further investigation in drug discovery and development.
References
- Wikipedia. Conrad–Limpach synthesis.
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
- SynArchive. Conrad-Limpach Synthesis.
- SpectraBase. 6-chloro-2-methyl-4-quinolinol.
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Application Note: A Comprehensive Guide to the Purification of Crude 6-Chloro-2-methylquinolin-4-ol by Recrystallization
Abstract
This application note provides a detailed, first-principles guide for the purification of crude 6-Chloro-2-methylquinolin-4-ol via recrystallization. Quinoline derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry and materials science, making the attainment of high purity essential for reliable downstream applications and biological testing.[1] Recrystallization remains a powerful, economical, and scalable technique for purifying solid organic compounds.[2] This document moves beyond a simple set of instructions to provide the underlying principles, a systematic methodology for solvent selection, a detailed step-by-step protocol, and a troubleshooting guide. The objective is to equip researchers, chemists, and drug development professionals with the expertise to logically design and execute an effective purification strategy for this compound and structurally related molecules.
Introduction: The Imperative for Purity
This compound is a substituted quinolinone, a structural motif of significant interest in drug discovery.[3] Synthetic routes to such compounds, for instance, the Gould-Jacobs or Conrad-Limpach reactions, often yield a crude product contaminated with unreacted starting materials (e.g., 4-chloroaniline), reaction by-products, or isomers.[1][4] These impurities can confound analytical results, interfere with biological assays, and inhibit subsequent synthetic transformations.
Recrystallization is a purification technique predicated on the difference in solubility of a compound and its impurities in a given solvent at different temperatures. The core principle involves dissolving the crude material in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that selectively excludes the impurities, which remain dissolved in the surrounding solvent (the mother liquor).[2][5]
Foundational Principles & Analyte Characteristics
Mechanism of Recrystallization
Successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics[2][6]:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor upon cooling).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Physicochemical Profile: this compound
While specific experimental data for this compound is sparse, its structure allows for informed predictions. The molecule possesses both polar (hydroxyl/keto group, nitrogen heteroatom) and non-polar (chlorophenyl and methyl groups) features, suggesting moderate polarity.[7] This profile indicates it will likely have poor solubility in water but good solubility in polar organic solvents, particularly at elevated temperatures.[7] The quinolin-4-ol moiety exists in tautomeric equilibrium with its 6-chloro-2-methylquinolin-4(1H)-one form, which can influence its hydrogen bonding capabilities and solubility.
Part 1: Systematic Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization.[6] A preliminary screening process with a small amount of crude material is essential.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe if the solid dissolves completely at room temperature.
-
Causality: A solvent that dissolves the compound readily at room temperature is unsuitable, as recovery upon cooling will be poor.[6]
-
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath while stirring. Add more solvent dropwise until the solid just dissolves.
-
Causality: This step identifies solvents capable of fully dissolving the compound when hot, a primary requirement for a recrystallization solvent.
-
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals. Note any solvents that cause the compound to "oil out" (separate as a liquid), as these are generally poor choices.[5]
Candidate Solvents & Mixed-Solvent Systems
Based on the "like dissolves like" principle, moderately polar to polar solvents are excellent starting points.[8]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | Unlikely to be a good single solvent due to the compound's organic nature but can be excellent as an anti-solvent in a mixed pair (e.g., with ethanol).[9] |
| Ethanol | 78 | High | A very common and effective recrystallization solvent for many organic compounds. Often used in combination with water.[8] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Can be effective.[8][10] |
| Isopropanol (IPA) | 82 | Medium-High | A good alternative to ethanol, slightly less polar. |
| Acetone | 56 | Medium-High | A strong solvent, but its low boiling point can limit the solubility difference between hot and cold conditions.[8] |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often paired with a non-polar solvent like hexane.[9] |
| Toluene | 111 | Low | May be effective if impurities are significantly more polar. Its high boiling point requires caution. |
| Acetonitrile | 82 | High | Can be a good choice for compounds containing aromatic rings.[11] |
If no single solvent is ideal, a mixed-solvent system is employed. This typically involves dissolving the crude solid in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. Common pairs include ethanol/water and ethyl acetate/hexane.[6]
Part 2: The Recrystallization Workflow
The following is a detailed, step-by-step protocol for the bulk purification of crude this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Experimental Protocol
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
While stirring the crude solid, add the hot solvent in small portions until the solid just dissolves completely. Using the minimum amount of hot solvent is critical to ensure a saturated solution and maximize the final yield.[2]
-
-
Decolorization (Optional):
-
If the solution is highly colored due to persistent impurities, remove it from the heat source. Allow it to cool slightly, then add a small amount (1-2% w/w) of activated charcoal.
-
Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
Set up a gravity filtration apparatus (fluted filter paper in a stemless funnel). Pre-heat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization.
-
Quickly filter the hot solution into the clean, pre-heated flask.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, high-purity crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice.[2]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent to seal it.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
With the vacuum still applied, wash the crystals on the filter paper (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully remove the filter paper and crystals from the funnel. Spread the crystals on a watch glass to air dry, or for more efficient drying, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Assessment & Troubleshooting
Validation of Purity
-
Melting Point: A pure compound will have a sharp and higher melting point compared to the crude, impure material.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show the purified lane as a single, distinct spot with no visible impurities that may be present in the crude and mother liquor lanes.
-
Spectroscopy: For definitive structural confirmation and purity analysis, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can be employed.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; solution is too concentrated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool again. Alternatively, select a lower-boiling point solvent or a different solvent system entirely.[5] |
| No Crystals Form | Solution is not sufficiently saturated; compound is too soluble; vessel is too clean. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound. If that fails, evaporate some of the solvent to increase the concentration and re-cool.[12] |
| Very Low Yield | Too much solvent was used; cooling was incomplete or not cold enough; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Maximize cooling time in an ice bath. Ensure filtration apparatus is pre-heated.[2] |
| Colored Crystals | Colored impurities were not fully removed. | Use activated charcoal during the dissolution step. A second recrystallization may be necessary. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quinoline derivatives and chlorinated compounds should be handled with care. Although a specific SDS for this compound is not widely available, related compounds can cause skin and eye irritation or may be harmful if swallowed.[13][14] Always consult the material safety data sheet (SDS) for the specific chemical and all solvents used.
-
Exercise caution when heating flammable organic solvents. Use a heating mantle or a steam bath; never heat directly on a hot plate.
References
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. BenchChem Technical Support Center.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. BenchChem Technical Support Center.
- BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. BenchChem Technical Support Center.
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Quora. (2017). What is the best solvent for recrystallization?.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Sigma-Aldrich. (2025). Safety Data Sheet for a related quinoline compound.
- Unknown. (n.d.). Recrystallization Techniques.
- Google Patents. (n.d.). The crystallization of quinoline.
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- Biosensis. (2017). Material Safety Data Sheet for a related chemical.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-o-cresol.
- BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem Technical Support Center.
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Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 6-Chloro-2-methylquinolin-4-ol
Abstract
This technical guide provides a detailed, systematic approach for selecting an optimal recrystallization solvent for 6-Chloro-2-methylquinolin-4-ol. Recrystallization is a critical purification technique in synthetic chemistry, and the choice of solvent is paramount to achieving high purity and yield. Due to the limited availability of specific solubility data for this compound, this document outlines a comprehensive experimental workflow. It guides the user through understanding the physicochemical properties of the target compound, conducting a thorough solvent screening, and executing both single-solvent and mixed-solvent recrystallization protocols. This guide is intended to be a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Critical Role of Solvent Selection in Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[1][2] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly ordered crystals as the solution cools, leaving impurities behind in the mother liquor.
The choice of solvent is the most critical parameter for a successful recrystallization.[1] A poorly chosen solvent can lead to low recovery, the formation of oils instead of crystals, or failure to remove impurities effectively. For this compound, a heterocyclic compound with moderate polarity, a systematic approach to solvent selection is essential. This guide will provide the theoretical basis and practical steps to identify a suitable solvent system.
Understanding the Analyte: this compound
To make an informed choice of solvent, it is crucial to first consider the structure of this compound.
-
Structure: The molecule contains a quinoline core, a polar heterocyclic system. The presence of a hydroxyl group (-OH) and a nitrogen atom allows for hydrogen bonding. The chloro- and methyl- substituents, along with the bicyclic aromatic system, contribute to its lipophilic character.
-
Polarity: The combination of polar functional groups and a larger nonpolar backbone suggests that this compound is a molecule of intermediate polarity. This provides a starting point for solvent selection, based on the principle of "like dissolves like." Solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, are likely to be good candidates.
Systematic Solvent Selection Workflow
The following workflow provides a structured approach to identifying the optimal recrystallization solvent for this compound.
Figure 2. General workflow for the recrystallization process.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. To remedy this, reheat the solution and add more solvent, then allow it to cool more slowly.
-
No Crystals Form: This may occur if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask or adding a seed crystal of the pure compound. [4]If this fails, the solvent can be partially evaporated to increase the concentration.
-
Low Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled in an ice bath before filtration.
Conclusion
The selection of an appropriate recrystallization solvent is a critical step in the purification of this compound. By following the systematic approach outlined in this guide, researchers can efficiently screen a range of solvents and identify the optimal system for achieving high purity and yield. The provided protocols for both single- and mixed-solvent recrystallization, along with troubleshooting tips, serve as a comprehensive resource for the successful purification of this and other similar organic compounds.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Safety Data Sheet. (2021, January 25). Solvent.
- (n.d.). Crystallization Solvents.pdf.
- Carl ROTH. (n.d.). Safety Data Sheet: Organic Solvents Standard.
- DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL.
- Carl ROTH. (2025, October 21). Safety Data Sheet: Organic Solvents Standard.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
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- ChemSynthesis. (2025, May 20). 2-chloro-6-methoxy-4-methylquinoline.
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Application Note: A Comprehensive Guide to the Analytical Characterization of 6-Chloro-2-methylquinolin-4-ol
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 6-Chloro-2-methylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The quinolin-4-ol scaffold is a privileged structure in drug discovery, making unambiguous structural confirmation and purity assessment critical for reproducible research and development. This document details protocols for spectroscopic and chromatographic techniques, emphasizing the rationale behind methodological choices to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Foundational Properties
This compound belongs to the quinolinone class of compounds, which are known to exhibit a wide range of biological activities.[1] A key feature of quinolin-4-ols is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and the more stable keto (quinolin-4-one) form.[2] This duality influences their physicochemical properties and spectroscopic signatures. Accurate characterization is therefore the bedrock of any subsequent investigation into its biological or material properties.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. This data is foundational for selecting appropriate analytical solvents, interpreting spectroscopic data, and designing chromatographic methods.
| Property | Value | Source(s) | Notes |
| IUPAC Name | This compound | [3] | Also commonly named 6-chloro-2-methyl-1H-quinolin-4-one, reflecting the keto tautomer. |
| Molecular Formula | C₁₀H₈ClNO | [3] | --- |
| Molecular Weight | 193.63 g/mol | [3] | --- |
| Exact Mass | 193.029442 g/mol | [3] | Essential for high-resolution mass spectrometry analysis. |
| Solubility | Limited aqueous solubility; enhanced in organic solvents like DMSO or DMF. | [4][5] | Based on data for structurally related quinolin-4-ol derivatives. |
| Melting Point | >250 °C (estimated) | [4][6] | Specific experimental data is limited. High thermal stability is expected, similar to related compounds. |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized compound. The following workflow illustrates a logical progression from initial purity checks to definitive structural elucidation and final purity quantification.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopic methods provide detailed information about the molecular weight, elemental composition, functional groups, and atomic connectivity of the molecule.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M+2 peak in the mass spectrum with an intensity about one-third that of the molecular ion (M+) peak.[8]
Expected Results:
-
Molecular Ion (M+): An ion cluster corresponding to the molecular formula C₁₀H₈ClNO.
-
Isotopic Pattern: A peak at m/z ≈ 193.03 ([M]⁺ with ³⁵Cl) and a peak at m/z ≈ 195.03 ([M+2]⁺ with ³⁷Cl) with a relative intensity ratio of approximately 3:1.[1]
-
Fragmentation: Common fragmentation pathways for alkylquinolines may include loss of the methyl group or cleavage of the heterocyclic ring system.[9]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode for optimal sensitivity.
-
Mass Analyzer: Acquire data using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis:
-
Identify the molecular ion cluster and confirm the m/z value corresponds to the calculated exact mass (193.029442 Da).[3]
-
Verify the isotopic pattern for the presence of a single chlorine atom.
-
Propose elemental formulas for the molecular ion and major fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Expected Results: Based on the structure and data from analogous compounds, the following spectral features are anticipated.[3][10]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.4 | Singlet (s) | Methyl group (-CH₃) protons |
| ~6.5 - 8.0 | Multiplets (m) | Aromatic protons on the quinoline ring | |
| ~11.0 - 12.0 | Broad Singlet (br s) | Exchangeable proton (O-H or N-H of tautomer) | |
| ¹³C NMR | ~18 - 25 | Methyl carbon (-CH₃) | |
| ~110 - 150 | Aromatic and vinylic carbons | ||
| ~160 - 180 | Carbonyl carbon (C=O) of the keto tautomer |
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the OH/NH proton is often more clearly visible than in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Acquire a ¹H spectrum first.
-
¹H NMR Acquisition: Obtain the spectrum using standard parameters. Typical acquisition requires 16-64 scans.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus and will require a longer acquisition time.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the solvent residual peak or TMS. Integrate the ¹H NMR signals to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Expected Results: The spectrum will reflect the tautomeric equilibrium, showing characteristic peaks for both enol and keto forms.[4][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl group (enol form) |
| 3200 - 3000 (sharp) | N-H Stretch | Amide group (keto form) |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~1650 | C=O Stretch | Amide I band (keto form) |
| 1620 - 1500 | C=C / C=N Stretch | Aromatic ring system |
| ~1100 | C-Cl Stretch | Aryl-Chloride |
Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
Principle: Due to its extended aromatic system, this compound is expected to absorb ultraviolet light, a property useful for detection in chromatographic methods.[12] The UV-Vis spectrum provides information about the electronic transitions within the molecule.[13]
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute stock solution in a UV-transparent solvent (e.g., methanol or ethanol). Further dilute to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 1-10 µg/mL range).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).
-
Measurement: Replace the blank with the sample cuvette and scan a spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). This information is critical for setting the detection wavelength in HPLC analysis.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, and for quantifying its purity.
Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, qualitative technique used to monitor reaction progress, identify compounds, and determine an appropriate solvent system for column chromatography. It relies on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[14]
Causality Behind Experimental Choices: Quinoline derivatives are basic due to the nitrogen atom. Standard silica gel is slightly acidic, which can lead to strong, undesirable interactions causing spots to streak or "tail".[15] To achieve sharp, well-defined spots, a small amount of a basic modifier (e.g., triethylamine) is added to the mobile phase to neutralize the acidic sites on the silica.[16]
Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Using a capillary tube, apply a small spot onto the baseline.
-
Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Development: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[15] Circle the spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Caption: Troubleshooting common issues in TLC analysis of quinoline compounds.[15][16]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a high-resolution separation technique used for purity determination and quantification. A common mode for compounds like this compound is reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[17]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (or trifluoroacetic acid).
-
Solvent B: Acetonitrile with 0.1% formic acid. (The acid improves peak shape by ensuring consistent ionization of the analyte).
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a λ_max determined from the UV-Vis spectrum.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase (or DMSO if solubility is an issue) and filter through a 0.22 µm syringe filter.[16]
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is suitable for the analysis of thermally stable and volatile compounds.[18] The compound is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The retention time provides a chromatographic fingerprint, while the mass spectrum confirms identity.
Protocol: GC-MS Analysis
-
System: A GC system coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for polar aromatic compounds, such as a 5% phenyl-methylpolysiloxane (DB-5) or a trifluoropropyl silicone column.[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: Increase temperature at 20 °C/min to 280 °C.[18]
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent (e.g., toluene or dichloromethane).[18]
-
Analysis: Inject 1 µL of the sample. Identify the compound by its retention time and by comparing its mass spectrum to known data, paying close attention to the molecular ion and chlorine isotope pattern.
Data Integration and Cross-Validation
No single technique is sufficient for full characterization. The true power of this analytical workflow lies in the cross-validation of data from multiple orthogonal methods.[17] For example:
-
The molecular formula determined by HRMS must be consistent with the number of proton and carbon signals observed in NMR .
-
The functional groups identified by FTIR (e.g., C=O, O-H/N-H) must correspond to the chemical environments seen in the ¹³C NMR spectrum.
-
The primary peak in the HPLC or GC chromatogram must be confirmed by MS to have the correct mass and isotopic pattern for this compound.
By integrating these datasets, a scientist can confidently confirm the structure, identity, and purity of the compound, providing a solid foundation for all subsequent research.
References
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- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
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Application Note: A Guide to ¹H and ¹³C NMR Spectral Analysis of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinoline and its derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1][2] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous structural elucidation of these compounds.[3][4] This comprehensive guide provides a detailed exploration of the principles, field-proven protocols, and data interpretation strategies for the ¹H and ¹³C NMR analysis of substituted quinolines, designed to empower researchers in their synthetic and drug discovery endeavors.
The Foundational Principles of NMR for Quinolines
A deep understanding of how the quinoline scaffold's unique electronic structure influences NMR parameters is the first step toward proficient spectral interpretation.
¹H NMR Spectroscopy: Decoding the Proton Environment
The proton NMR spectrum provides a rich tapestry of information through four key parameters: chemical shift, integration, signal multiplicity (coupling), and coupling constants.[3]
-
Chemical Shifts (δ): Protons on the quinoline ring typically resonate in the aromatic region between δ 7.0 and 9.0 ppm.[4][5] The heterocyclic nitrogen atom is strongly electron-withdrawing, which significantly deshields adjacent protons. This effect is most pronounced for the H-2 proton , which often appears as the most downfield signal in the spectrum, a key landmark for initiating analysis.[4] The H-8 proton also experiences notable deshielding due to a through-space interaction with the nitrogen's lone pair, often referred to as the 'peri' effect.[4]
-
Substituent Effects: The electronic nature of substituents dramatically alters the chemical shifts. Electron-donating groups (EDGs) like -OCH₃ or -NH₂ shield nearby protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups (EWGs) such as -NO₂ or -Cl deshield them, causing downfield shifts (higher ppm).[6] This predictable influence is crucial for determining the substituent's position.
-
-
Spin-Spin Coupling (J): The connectivity of protons is revealed through spin-spin coupling. For quinolines, the most informative are the three-bond (³J, vicinal) couplings between adjacent protons. These typically fall in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling. Four-bond (⁴J, para) couplings are also common and are usually smaller (0.5-1.5 Hz). Analyzing these coupling patterns allows for the confident assignment of protons within both the pyridine and benzene rings of the core.
-
Concentration-Dependent Shifts: A noteworthy characteristic of quinolines is the tendency for their proton chemical shifts to change with sample concentration.[7] This phenomenon is attributed to intermolecular π-π stacking interactions between the aromatic rings of different molecules in solution.[6][8] As concentration increases, stacked aggregates form, leading to shielding or deshielding effects that can alter the spectrum. It is a critical factor to consider when comparing data or performing quantitative studies.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a direct map of the carbon framework.
-
Chemical Shifts (δ): Quinoline carbons resonate between approximately δ 120 and 155 ppm. Carbons directly bonded to the nitrogen (C-2 and C-8a) are typically found at the lower end of this range. Substituents impact ¹³C shifts in a manner analogous to their effect on protons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This essential experiment differentiates carbon signals based on the number of attached protons. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C-4a and C-8a) will be absent. This is invaluable for unambiguous carbon assignment.
Experimental Protocols: From Sample to Spectrum
The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup. The following protocols provide a self-validating framework for acquiring high-quality spectra.
Protocol 1: NMR Sample Preparation
This protocol outlines the critical steps for preparing a high-quality quinoline derivative sample for solution-state NMR.
Materials:
-
Quinoline derivative sample
-
High-quality 5 mm NMR tubes and caps
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)[9][10]
-
Internal standard (e.g., Tetramethylsilane, TMS) (optional)
-
Glass Pasteur pipettes and bulbs
-
Small plug of glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Determine Sample Quantity:
-
Select the Solvent: Choose a deuterated solvent that fully dissolves your compound. CDCl₃ is a common first choice for many organic compounds, while DMSO-d₆ is excellent for more polar molecules.[11]
-
Dissolution:
-
Place the weighed sample into a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11]
-
If using an internal standard like TMS, it can be added at this stage.
-
Gently vortex the vial until the sample is completely dissolved. Preparing the sample in a separate vial allows for better mixing and visual confirmation of dissolution.[9]
-
-
Filtration (Critical Step):
-
Solid particulates in an NMR sample will severely degrade spectral quality by disrupting the magnetic field homogeneity.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution directly through the pipette into a clean, unscratched NMR tube.[10] This removes any dust or undissolved microparticles.
-
-
Finalize and Label:
Protocol 2: Acquisition of 2D NMR Spectra for Structural Elucidation
While 1D spectra are foundational, 2D NMR is often essential for the complete and unambiguous assignment of complex quinoline derivatives.
Objective: To acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC) to establish the complete bonding network of the molecule.
Procedure:
-
Acquire 1D Spectra: First, acquire high-quality 1D ¹H and ¹³C (proton-decoupled) spectra as described previously. Correctly reference the spectra and determine the spectral width that encompasses all signals.[5][6]
-
¹H-¹H COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).[6]
-
Setup: Load a standard COSY pulse sequence. Set the spectral widths in both dimensions (F1 and F2) to match the ¹H spectrum. Use a sufficient number of scans (e.g., 2-8) and increments in the F1 dimension (e.g., 256-512) to achieve the desired resolution.[6]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: To correlate each proton with the carbon it is directly attached to (one-bond correlation).[12][13]
-
Setup: Load a standard HSQC pulse sequence (an edited version is preferable as it can differentiate CH/CH₃ from CH₂ groups). The F2 (proton) dimension spectral width is set from the ¹H spectrum, and the F1 (carbon) dimension is set to cover the expected ¹³C chemical shift range.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting molecular fragments across quaternary carbons.[12]
-
Setup: Load a standard HMBC pulse sequence. Set the spectral widths similarly to the HSQC experiment. The key parameter is the long-range coupling delay, which is optimized for an average J-coupling value (typically 7-8 Hz) to observe a broad range of correlations.[12]
-
Data Interpretation and Visualization
A systematic approach is essential for piecing together the structural puzzle from the collected NMR data.
Systematic Workflow for Structure Elucidation
The following diagram illustrates a logical workflow for analyzing NMR data for a novel quinoline derivative.
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Application Notes and Protocols: Leveraging 6-Chloro-2-methylquinolin-4-ol in Modern Drug Discovery
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have allowed it to serve as the core of numerous therapeutic agents across a vast spectrum of diseases. Marketed drugs containing the quinoline moiety are used as anticancer (e.g., Camptothecin), antimalarial (e.g., Chloroquine), and antibacterial (e.g., Ciprofloxacin) agents, underscoring the scaffold's versatility and clinical relevance.[1][4] The quinoline framework's ability to engage in various non-covalent interactions with biological targets, combined with its amenability to chemical modification at multiple positions, makes it an ideal starting point for drug discovery campaigns.[3][5]
This guide focuses on a specific derivative, 6-Chloro-2-methylquinolin-4-ol . The strategic placement of substituents on the quinoline core is a cornerstone of medicinal chemistry design. The chlorine atom at the 6-position can enhance binding affinity through halogen bonding and modulate the compound's lipophilicity and metabolic stability. The methyl group at the 2-position can provide steric influence and fill hydrophobic pockets within a target's active site. The 4-ol (or its tautomeric 4-oxo form) provides a crucial hydrogen bonding site, often essential for anchoring the molecule to its biological target.[6] This combination of features makes this compound a highly promising and synthetically accessible starting point for the development of novel, targeted therapeutic agents.
Section 1: Synthesis and Characterization
The foundation of any drug discovery program is the robust and reproducible synthesis of the core scaffold. For 4-hydroxyquinoline derivatives like this compound, the Gould-Jacobs reaction is a classic and highly effective method.[7][8] This reaction proceeds through two key stages: the initial condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolin-4-one ring system.[6][9]
Protocol 1: Synthesis of this compound via the Gould-Jacobs Reaction
This protocol details the synthesis starting from 4-chloroaniline and ethyl acetoacetate. The high-temperature cyclization is typically performed in a high-boiling inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to achieve the required reaction temperatures.[6]
Rationale: The Gould-Jacobs reaction is chosen for its reliability and directness in forming the desired 4-hydroxyquinoline core. The reaction mechanism involves an initial nucleophilic attack by the aniline nitrogen on the β-ketoester, followed by an intramolecular cyclization that is driven by heat.[7] This method efficiently constructs the bicyclic core in good yields.
Materials and Reagents:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., Dowtherm A)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Step-by-Step Methodology:
-
Step 1: Condensation (Formation of the Enamine Intermediate).
-
In a round-bottom flask, combine one molar equivalent of 4-chloroaniline with a slight excess (approx. 1.1 equivalents) of ethyl acetoacetate.
-
Add a catalytic amount of acid (e.g., a drop of concentrated HCl) or simply heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to drive off the water formed during the reaction. The progress can be monitored by TLC.
-
Causality Note: This step forms the key anilinocrotonate intermediate. The removal of water drives the equilibrium towards product formation.
-
-
Step 2: Thermal Cyclization.
-
To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A.
-
Heat the reaction mixture to a high temperature (typically 240-260 °C) with stirring.[6] The reaction is usually complete within 20-30 minutes at this temperature.
-
Causality Note: The high thermal energy overcomes the activation barrier for the 6-electron electrocyclization, leading to the formation of the quinoline ring. Using a high-boiling solvent ensures a uniform and controlled temperature.
-
-
Step 3: Work-up and Isolation.
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the mixture into a large volume of hexane or petroleum ether to precipitate the product.
-
Stir the suspension vigorously, then collect the crude solid product by vacuum filtration.
-
Wash the solid with hexane to remove the residual high-boiling solvent.
-
-
Step 4: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to yield this compound as a solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected: 193.63 g/mol for C₁₀H₈ClNO).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and C=O (from the keto tautomer) stretching vibrations.
Caption: Workflow for the synthesis of this compound.
Section 2: Applications in Anticancer Drug Discovery
The quinoline scaffold is a well-established pharmacophore in oncology, particularly in the domain of kinase inhibitors.[10] Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[11] Dysregulation of these pathways is a hallmark of cancer, making kinases prime therapeutic targets.[12]
Rationale: Quinolines as Kinase Inhibitors
Structurally similar quinoline derivatives have shown potent inhibitory activity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[13][14][15] The nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, the natural substrate for kinases. This allows quinoline-based inhibitors to function as ATP-competitive inhibitors, blocking the kinase's catalytic activity and shutting down downstream signaling. Derivatives of 6-Chloro-2-phenylquinolin-4-ol, which are structurally analogous to the topic compound, have demonstrated potent activity against the PI3K/AKT pathway, a central node in cancer cell signaling.[14]
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Comparative Performance Data
While direct experimental data for this compound is limited in public literature, the activity of structurally related compounds provides a strong rationale for its investigation. The following table summarizes the in vitro cytotoxicity (IC₅₀) of analogous N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, demonstrating the potential of this scaffold.[14][16]
| Compound/Drug | HCT-116 (Colon) IC₅₀ (µM) | Caco-2 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Compound 19[16] | 5.3 | 17.0 | - | - |
| Compound 21[16] | 4.9 | 18.9 | - | - |
| Doxorubicin[16] | - | - | > 20 | 2.50 |
| Cisplatin[16] | - | - | 7.49 | - |
Note: This data for related derivatives indicates the potential anticancer activity of the 6-chloro-4-hydroxyquinoline core and serves as a benchmark for guiding future studies.
Section 3: Experimental Protocols for Biological Evaluation
Following successful synthesis, the next critical phase is to evaluate the compound's biological activity. This involves a tiered approach, starting with broad cellular assays and progressing to specific molecular target engagement assays.
Protocol 2: In Vitro Anticancer Activity Screening - Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
Rationale: Cell viability assays are a fundamental first step in anticancer drug screening.[17][18] Assays like CellTiter-Glo® measure the level of intracellular ATP. Since ATP is rapidly depleted in non-viable cells, the luminescence signal is directly proportional to the number of living cells in culture.[19] This provides a robust, high-throughput method for assessing a compound's cytotoxic or cytostatic effects.[20]
Materials and Reagents:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well clear-bottom, white-walled plates
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multimode plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells to a final concentration of 5,000-10,000 cells per 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "positive control" wells (a known anticancer drug).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate for 48-72 hours.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: subtract the background (medium only) and express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Protocol 3: In Vitro Kinase Inhibition Profiling (Generalized)
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a specific purified kinase enzyme.
Rationale: To confirm that the observed cellular effects are due to the inhibition of a specific kinase, an in vitro biochemical assay is essential.[11] Luminescence-based assays like ADP-Glo™ measure the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore the light signal generated is a quantitative measure of the enzyme's function.[11]
Materials and Reagents:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Specific kinase substrate (protein or peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Test Compound and Positive Control Inhibitor (e.g., LY294002 for PI3K)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Low-volume 384-well white plates
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compound across a range of concentrations (serial dilutions).
-
Initiate the reaction by adding a concentration of ATP that is near the Kₘ for the specific enzyme.
-
Causality Note: Using ATP at its Kₘ concentration makes the assay highly sensitive to competitive inhibitors.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the signal versus the log of the inhibitor concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Self-Validation: To determine the mechanism of inhibition (e.g., ATP-competitive), the assay can be repeated with varying concentrations of ATP.
-
Caption: Integrated workflow from synthesis to lead optimization.
Conclusion
This compound represents a strategically designed chemical scaffold with high potential for drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction makes it an accessible starting point for generating compound libraries. Based on extensive data from analogous structures, this quinoline core is strongly positioned for development as an anticancer agent, likely through the inhibition of critical cell signaling kinases. The detailed protocols provided herein offer a robust framework for researchers to synthesize, characterize, and evaluate this compound and its derivatives, paving the way for the discovery of next-generation targeted therapies.
References
- Title: Gould–Jacobs reaction Source: Wikipedia URL:[Link]
- Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed URL:[Link]
- Title: Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities Source: PubMed URL:[Link]
- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]
- Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL:[Link]
- Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL:[Link]
- Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL:[Link]
- Title: Gould-Jacobs Reaction Source: Wiley Online Library URL:[Link]
- Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Title: Chemical structures of (a) quinoline containing drugs and clinical...
- Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL:[Link]
- Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method Source: ACS Public
- Title: Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens Source: Semantic Scholar URL:[Link]
- Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Public
- Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI URL:[Link]
- Title: Analogs for further investigation of quinoline pharmacophore.
- Title: Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors Source: PubMed URL:[Link]
- Title: Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) Source: Wiley Online Library URL:[Link]
- Title: Kinase assays Source: BMG LABTECH URL:[Link]
- Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: PubMed Central URL:[Link]
- Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL:[Link]
- Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source:
- Title: Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity Source: PubMed URL:[Link]
- Title: 6-Chloro-4-quinolinol Source: PubChem - NIH URL:[Link]
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- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
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- 12. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
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- 20. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 6-Chloro-2-methylquinolin-4-ol
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial potential of 6-Chloro-2-methylquinolin-4-ol. This document outlines the scientific rationale for investigating this quinolin-4-ol derivative, rooted in the well-established antimicrobial action of the quinolone class of antibiotics. Detailed, step-by-step protocols for determining the compound's antimicrobial spectrum, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) are provided. This guide emphasizes scientific integrity and logical experimental design, offering insights into the causality behind procedural steps to ensure robust and reproducible results. While specific antimicrobial activity data for this compound is not extensively available in public literature, this protocol provides the necessary tools for its thorough initial characterization.
Introduction: The Scientific Rationale
The quinolone family of antibiotics has been a cornerstone of antimicrobial therapy for decades, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This targeted disruption of DNA synthesis leads to bacterial cell death.
This compound belongs to the quinolin-4-ol class of compounds, sharing the core scaffold of quinolone antibiotics. The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the quinoline ring are modifications that can significantly influence the compound's antimicrobial potency, spectrum, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on similar quinoline derivatives have demonstrated that such substitutions can enhance antibacterial efficacy. Therefore, a systematic evaluation of this compound's antimicrobial activity is a logical and promising avenue in the search for novel anti-infective agents.
Core Properties and Handling of this compound
A thorough understanding of the test compound's physicochemical properties is paramount for accurate and safe experimentation.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | Solid (form may vary) | General |
| Solubility | Expected to have limited aqueous solubility. Soluble in Dimethyl Sulfoxide (DMSO). | General |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2][3] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]
Experimental Workflow for Antimicrobial Assessment
The following diagram illustrates the sequential workflow for a comprehensive evaluation of the antimicrobial properties of this compound.
Caption: Experimental workflow for antimicrobial activity assessment.
Detailed Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Preparation of Stock Solution
The poor aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a common choice.
Protocol:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a minimal amount of 100% DMSO (e.g., 1 mL to achieve a 10 mg/mL stock solution).
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, amber vial.
-
Store the stock solution at -20°C. Note the date of preparation. It is recommended to prepare fresh stock solutions for each set of experiments to avoid degradation.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
Aseptically add 50 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested. This will result in an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series. This will create a range of decreasing concentrations of the test compound.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing MHB and bacterial inoculum (no compound).
-
Sterility Control: Wells containing MHB only (no inoculum or compound).
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with bacterial inoculum to ensure the solvent does not inhibit bacterial growth.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin) tested in the same manner as the test compound.
-
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
-
The use of a viability indicator, such as resazurin, can aid in the determination of the MIC endpoint.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.
Protocol:
-
From the wells of the completed MIC assay that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation and Interpretation
Systematic recording and presentation of data are crucial for analysis and comparison.
Table for Recording MIC and MBC Data:
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | ||||
| Escherichia coli ATCC 25922 | ||||
| Pseudomonas aeruginosa ATCC 27853 | ||||
| Enterococcus faecalis ATCC 29212 | ||||
| Ciprofloxacin (Control) |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 suggests that the compound is bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Mechanism of Action: A Theoretical Framework
The following diagram illustrates the established mechanism of action for quinolone antibiotics, which serves as the theoretical basis for the antimicrobial activity of this compound.
Caption: Putative mechanism of action for this compound.
Conclusion
This document provides a robust set of protocols and the underlying scientific principles for the comprehensive assessment of the antimicrobial activity of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data to determine the compound's antimicrobial spectrum, potency, and bactericidal or bacteriostatic nature. These findings will be crucial in evaluating its potential as a lead compound for the development of new antimicrobial therapies.
References
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). MDPI. [Link]
- Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021).
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). NIH. [Link]
- (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2025).
- Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (n.d.). MDPI. [Link]
- Antibacterial Activity of 2-[(2-Chloro-4-Methylbenzylidene) Amino] Pyridin-4-Ol and Its Some Transitional Metal Ion Complexes. (n.d.). IOSR Journal. [Link]
- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025). PMC - NIH. [Link]
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2025).
Sources
- 1. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production | MDPI [mdpi.com]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
PI3K kinase inhibition assay protocol for quinoline compounds
Topic: High-Throughput Screening of Quinoline Compounds Using a Luminescence-Based PI3K Kinase Inhibition Assay
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] This makes PI3K an attractive target for the development of novel anticancer therapeutics.[4] Quinoline and its derivatives have emerged as a promising scaffold for the design of potent and selective PI3K inhibitors.[5][6][7][8] This document provides a detailed protocol for a robust, high-throughput biochemical assay to determine the inhibitory activity of quinoline-based compounds against PI3K enzymes. The featured methodology is a luminescence-based kinase assay that quantifies enzyme activity by measuring the amount of adenosine diphosphate (ADP) produced, offering high sensitivity and a broad dynamic range suitable for screening applications.[9][10]
Introduction: The Rationale for Targeting PI3K with Quinoline Compounds
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in oncology.[2][11] PI3Ks are a family of lipid kinases that, upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[12][13] This event initiates a downstream signaling cascade, centrally involving the activation of the kinase AKT, which in turn modulates numerous substrates to promote cell proliferation and inhibit apoptosis.[12] Given its central role in tumorigenesis, inhibiting PI3K has become a cornerstone of modern cancer drug discovery.[1][4]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[14] Several quinoline-based molecules have been successfully developed as potent PI3K inhibitors, with some entering clinical trials.[5][8] Their rigid structure and synthetic tractability allow for precise modification to optimize potency, selectivity, and pharmacokinetic properties. This application note details a robust method to quantify the potency of novel quinoline derivatives against PI3K isoforms.
PI3K/AKT/mTOR Signaling Pathway Overview
The following diagram illustrates the central role of PI3K in this critical cancer-related pathway and the point of intervention for inhibitory compounds.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of quinoline compounds.
Assay Principle: Quantifying Kinase Activity via ADP Detection
To measure the inhibitory effect of a compound, we must first accurately quantify the enzyme's activity. This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during the kinase reaction.[10] This method is universal for any ADP-generating enzyme and is highly sensitive, making it ideal for screening inhibitors.[15]
The assay proceeds in two steps[16]:
-
Kinase Reaction & ATP Depletion: The PI3K enzyme, its lipid substrate (PIP2), ATP, and the test inhibitor (quinoline compound) are incubated together. The kinase reaction produces PIP3 and ADP. After the reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and, crucially, deplete all remaining unconsumed ATP. This step is vital for reducing background signal.
-
ADP to ATP Conversion & Detection: A "Kinase Detection Reagent" is then added. This reagent contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP produced.
Therefore, a potent inhibitor will block PI3K activity, leading to low ADP production and a dim luminescent signal. Conversely, an inactive compound will allow the reaction to proceed, resulting in high ADP levels and a bright signal.
Alternative established methods for measuring PI3K activity include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which typically measure the product (PIP3) formation.[17][18][19][20][21] The choice of assay can depend on available instrumentation and potential interferences from library compounds.[22]
Detailed Protocol: PI3K Inhibition Assay
This protocol is optimized for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2:PS vesicles)[23]
-
ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)[9]
-
Quinoline test compounds
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
ATP, 10 mM solution
-
Dithiothreitol (DTT)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[24]
-
White, opaque, 384-well assay plates (low volume)
-
Plate reader capable of measuring luminescence
Reagent Preparation
-
1X Kinase Assay Buffer: Prepare the buffer as described above. Just before use, add DTT to a final concentration of 1-2 mM. Keep on ice.
-
Quinoline Compound Plate: Perform serial dilutions of the quinoline stock solutions (typically 10 mM in 100% DMSO). A common approach is an 11-point, 3-fold serial dilution. The final top concentration in the assay might be 10-50 µM. Dispense these dilutions into a source plate. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.
-
Enzyme Working Solution: Dilute the recombinant PI3K enzyme in cold 1X Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[25]
-
Substrate/ATP Working Solution: Prepare a 2X working solution of the PIP2 substrate and ATP in 1X Kinase Assay Buffer. The final ATP concentration should ideally be at or near its Km for the PI3K isoform being tested to ensure sensitive detection of ATP-competitive inhibitors.[26] A concentration of 25 µM is often a good starting point.[24]
Assay Workflow
The following diagram provides a visual summary of the experimental steps.
Caption: Step-by-step experimental workflow for the PI3K inhibition assay.
Step-by-Step Procedure
Assay Controls are Critical:
-
Vehicle Control (0% Inhibition): Wells containing enzyme and substrate, but only DMSO (no inhibitor). Represents maximum enzyme activity.
-
No Enzyme Control (100% Inhibition): Wells containing substrate and DMSO, but no enzyme. Represents the background signal.
-
Compound Plating: Add 0.5 µL of serially diluted quinoline compound or DMSO vehicle control to the appropriate wells of a 384-well assay plate.[24]
-
Enzyme Addition: Add 4 µL of the PI3K enzyme working solution to all wells except the "No Enzyme" controls. To the "No Enzyme" wells, add 4 µL of 1X Kinase Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 5.5 µL of the 2X Substrate/ATP working solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. Ensure this incubation time is within the linear range of the reaction, which should be determined during assay development.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and begin ATP depletion.[27]
-
ATP Depletion Incubation: Incubate for 40 minutes at room temperature.[16]
-
Signal Development: Add 20 µL of Kinase Detection Reagent to all wells. This will convert ADP to ATP and initiate the luminescence reaction.[27]
-
Signal Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) must be converted to percent inhibition. This normalizes the data against the controls on each plate.
The formula is as follows:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[28] It is the most common metric for quantifying inhibitor potency.
-
Plot Data: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, WinNonlin).[29] The equation generally takes the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Determine IC₅₀: The software will calculate the LogIC₅₀, which can be easily converted back to the IC₅₀ value.[30] A lower IC₅₀ value indicates a more potent inhibitor.[31]
Example Data Presentation
The results for a series of hypothetical quinoline compounds could be summarized as follows:
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| QN-001 | 15.2 | 250.5 | 8.1 | 312.8 |
| QN-002 | 120.7 | 115.3 | 98.4 | 150.1 |
| QN-003 | 5.8 | 9.2 | 12.5 | 7.9 |
| Control | 4.5 | 65.1 | 3.2 | 88.4 |
This table illustrates how data can be presented to compare the potency and isoform selectivity of different compounds.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Z' Factor (>0.9) | Assay window is excellent. | Proceed with screening. |
| Low Z' Factor (<0.5) | Low signal-to-background; high well-to-well variability. | Optimize enzyme/ATP concentrations; check reagent dispensing and mixing steps. |
| Inconsistent IC₅₀ Values | Compound instability or insolubility; pipette calibration issues. | Ensure compound is fully dissolved in DMSO before dilution; verify pipette accuracy.[32] |
| High Background Signal | Incomplete ATP depletion; contaminated reagents. | Ensure proper incubation time with ADP-Glo™ Reagent; use fresh, high-quality reagents. |
Conclusion
The described luminescence-based assay provides a robust, sensitive, and high-throughput method for determining the inhibitory potency of quinoline compounds against PI3K enzymes. By carefully preparing reagents, including appropriate controls, and using standardized data analysis procedures, researchers can reliably rank-order compounds and generate the high-quality data needed to drive drug discovery programs forward. This protocol serves as a foundational workflow that can be adapted to screen various chemical libraries against different PI3K isoforms and other kinases.
References
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Wikipedia. (2024).
- Yuan, T. L., & Cantley, L. C. (2008).
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery.
- MDPI. (2022). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Molecules. [Link]
- Samuels, Y., & Ericson, K. (2006). Oncogenic PI3K and its role in cancer. Current Opinion in Oncology. [Link]
- AACR. (2008). Biochemical assays for selectivity profiling across the entire PI3 kinase family.
- Van den Eynde, J. J., et al. (2018). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
- ResearchGate. (n.d.). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- El-Damasy, D. A., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry. [Link]
- Fallacara, A. L., et al. (2018).
- edX. (n.d.).
- Zhang, J. H., & Sills, M. A. (2012). Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays. Methods in Molecular Biology. [Link]
- Springer Nature Experiments. (n.d.). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore Website. [Link]
- Ciraolo, E., & Hirsch, E. (2012). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology. [Link]
- Luo, M., et al. (2005). A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. Journal of Biomolecular Screening. [Link]
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. [Link]
- BPS Bioscience. (n.d.). Chemi-Verse™ PI3 Kinase (p110α/p85α) Kinase Assay Kit. BPS Bioscience Website. [Link]
- Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]
- Singh, R., et al. (2014). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. [Link]
- ResearchGate. (n.d.). A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity.
- BPS Bioscience. (n.d.). Data Sheet - PI3Kα (p110α/p85) Assay Kit. BPS Bioscience Website. [Link]
- Brouwer, K. L. R., et al. (2013).
- Wikipedia. (2024).
- Semantic Scholar. (n.d.). Development and application of PI3K assays for novel drug discovery. Semantic Scholar. [Link]
- Pope, A. J., et al. (1999). Fluorescence Polarization Assays in Small Molecule Screening. Drug Discovery Today. [Link]
- ResearchGate. (n.d.). PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms...
- Sportsman, J. R., et al. (2003). A Homogeneous Fluorescence Polarization Assay Adaptable for a Range of Protein Serine/Threonine and Tyrosine Kinases. Journal of Biomolecular Screening. [Link]
- Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor ELISA | 17-493. Merck Millipore Website. [Link]
Sources
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- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
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- 6. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. ADP-Glo™ Kinase Assay [promega.jp]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.com]
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- 29. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-methylquinolin-4-ol
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions. The primary synthetic route discussed is the Conrad-Limpach synthesis, which involves the condensation of 4-chloroaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization.[1][2]
Question 1: My overall yield is consistently low. What are the most common causes and how can I address them?
Low yields in the Conrad-Limpach synthesis are a frequent challenge and can typically be traced to two critical stages: the initial condensation and the final thermal cyclization.[3][4]
Answer:
The most critical parameter in this synthesis is the thermal cyclization step, which requires very high temperatures (typically around 250 °C) to proceed efficiently.[1][2] Insufficient heat is the most common reason for low conversion.
Key Troubleshooting Steps for Low Yield:
-
Verify Cyclization Temperature: The intramolecular cyclization is the rate-determining step and is highly temperature-dependent.[2] Ensure your reaction setup can achieve and maintain a stable temperature of at least 250 °C. Temperatures below this will lead to an incomplete reaction.[3]
-
Utilize a High-Boiling Solvent: Performing the cyclization in a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial.[2][3] This serves two purposes: it ensures uniform heat distribution, preventing localized charring, and it allows the reaction to be maintained at the required high temperature. Solvent-free conditions often result in significantly lower yields.[2]
-
Ensure Purity of Starting Materials: Impurities in the 4-chloroaniline or ethyl acetoacetate can introduce competing side reactions that consume reagents and complicate purification.[3] Use reagents of high purity and consider purification if necessary.
-
Monitor Reaction Completion: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the enamine intermediate formed in the first step.[1] If the intermediate is still present after the allotted reaction time, the temperature may be too low or the heating time insufficient.
dot
Caption: Troubleshooting logic for addressing low yield.
Question 2: My final product is a dark, oily, or tarry substance that is difficult to purify. What causes this and what is the solution?
The formation of tar and dark-colored impurities is often a result of decomposition at the very high temperatures required for cyclization.[5][6] While high heat is necessary, localized overheating or prolonged exposure can degrade the starting materials and the product.
Answer:
This issue is best addressed by optimizing the heating process and implementing a robust purification protocol.
Solutions for Impure Product:
-
Controlled Heating: As mentioned, using a high-boiling solvent like diphenyl ether provides a thermal bath that prevents localized hot spots, which are a major cause of charring and tar formation. Ensure vigorous stirring to maintain a homogeneous mixture.[1]
-
Effective Post-Reaction Workup: The crude product must be thoroughly washed to remove the high-boiling solvent. After cooling the reaction mixture, dilute it with a solvent like xylene or petroleum ether to precipitate the product. Collect the solid by filtration and wash it extensively with a non-polar solvent such as hexane or petroleum ether.[1]
-
Purification by Recrystallization: Recrystallization is a highly effective method for purifying the crude solid.[7] The key is selecting an appropriate solvent.
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Yield | Insufficient cyclization temperature. | Ensure the reaction is heated to and maintained at ~250°C. Use a high-temperature thermometer and a properly configured heating mantle or oil bath. | [2][3] |
| Absence of a high-boiling solvent. | Repeat the cyclization step in an inert, high-boiling solvent such as diphenyl ether or mineral oil to ensure even heat distribution and prevent charring. | [2][3] | |
| Product is Dark/Tarry | Localized overheating and decomposition. | Use a high-boiling solvent and ensure vigorous stirring throughout the high-temperature cyclization step. | [1] |
| Difficulty Removing Solvent | The high-boiling solvent (e.g., diphenyl ether) is co-precipitating with the product. | After filtration, wash the crude solid thoroughly with a non-polar solvent like hexane or petroleum ether to dissolve and remove the residual high-boiling solvent. | [1] |
| Impure Product after Recrystallization | Incorrect recrystallization solvent or technique. | Screen for an appropriate solvent (e.g., ethanol, acetic acid). Ensure the minimum amount of hot solvent is used to dissolve the crude product and allow for slow cooling to form pure crystals. | [3][7] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Conrad-Limpach synthesis for this compound? The synthesis is a two-stage process.[2] First, 4-chloroaniline reacts with the keto group of ethyl acetoacetate in a condensation reaction to form a β-aminoacrylate intermediate (an enamine).[8] This step is typically performed at a lower temperature. The second stage is a thermal, intramolecular 6-electron electrocyclization of the enamine, followed by the elimination of ethanol, to form the quinolin-4-ol ring system.[2][8]
Q2: Can the initial condensation reaction produce isomers? Yes. The condensation of an aniline with a β-ketoester can occur at two sites: the keto group or the ester group. Reaction at the keto group, favored at lower temperatures, leads to the enamine intermediate required for the Conrad-Limpach synthesis of 4-hydroxyquinolines.[2] However, at higher temperatures (e.g., ~140°C), the reaction can favor attack at the ester group, forming a β-keto acid anilide. This anilide, upon cyclization, yields the isomeric 2-hydroxyquinoline, a product of the Knorr quinoline synthesis.[2] Therefore, controlling the temperature of the initial condensation is key to ensuring regioselectivity.
Q3: Are there greener or more modern alternatives to using high-boiling solvents like diphenyl ether? Yes, microwave-assisted synthesis has emerged as a powerful technique.[3] Microwave irradiation can dramatically reduce reaction times and often leads to cleaner reaction profiles and higher yields compared to conventional heating.[9] This method can sometimes be performed under solvent-free conditions, offering a more environmentally benign approach.
Q4: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward and effective technique.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the 4-chloroaniline and the formation of the intermediate and final product. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the principles of the Conrad-Limpach synthesis.[1][2]
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).[3]
-
Stir the mixture at room temperature for 2-4 hours or with gentle heating (60-80°C) until TLC analysis shows the consumption of 4-chloroaniline.
-
Remove any water formed during the reaction under reduced pressure. The resulting product is the ethyl 3-((4-chlorophenyl)amino)but-2-enoate intermediate. This intermediate can be used directly in the next step.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling point solvent (e.g., diphenyl ether or mineral oil) in a quantity sufficient to create a stirrable slurry.
-
Equip the flask with a mechanical stirrer, a high-temperature thermometer, and a condenser suitable for distillation (e.g., a Dean-Stark trap to collect the ethanol byproduct).
-
Heat the mixture with vigorous stirring to 250-260°C in a sand or oil bath.[3]
-
Maintain this temperature for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.[3]
-
Monitor the reaction by TLC until the intermediate spot has disappeared.
-
Turn off the heat and allow the reaction mixture to cool to below 100°C.
dot
Caption: General experimental workflow for synthesis and purification.
Protocol 2: Purification by Recrystallization
This protocol is based on standard laboratory techniques for purifying solid organic compounds.[7]
-
Dissolution: Transfer the crude, washed solid product into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat a suitable solvent (e.g., ethanol or glacial acetic acid) to its boiling point.
-
Add the minimum amount of hot solvent to the crude product with stirring until the solid just dissolves. Keeping the amount of solvent to a minimum is critical for maximizing recovery.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (like char) present in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product on the filter.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
References
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.com.
- Dagle, M. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health.
- Musumeci, F., et al. (2013). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Indian Journal of Chemistry. (n.d.). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxyquinolines and 2-methyl-4-hydroxyquinolines.
- Zenodo. (n.d.). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I.
Sources
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. ablelab.eu [ablelab.eu]
Technical Support Center: Conrad-Limpach Synthesis
Welcome to the technical support guide for the Conrad-Limpach synthesis of 4-hydroxyquinolines (quinolin-4-ones). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, we address common challenges and side product formations through a detailed question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide & FAQs
Issue 1: Formation of an Isomeric Byproduct - The 2-Quinolone
Question: My reaction is yielding a significant amount of an isomeric quinolone, which is difficult to separate from my desired 4-quinolone product. What is this byproduct and how can I prevent its formation?
Answer: This common isomeric impurity is the 2-hydroxyquinoline (quinolin-2-one), which arises from the competing Knorr quinoline synthesis pathway. The formation of either the 4-quinolone or the 2-quinolone is a classic example of kinetic versus thermodynamic control.[1][2][3][4][5]
-
The Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically room temperature to around 100 °C), the reaction is under kinetic control. The more electrophilic keto group of the β-ketoester is preferentially attacked by the aniline, leading to the formation of a β-aminoacrylate intermediate. This intermediate then cyclizes at high temperatures to yield the desired 4-quinolone.[1][2]
-
The Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (e.g., ~140 °C or above), the reaction is under thermodynamic control.[2] The reaction becomes reversible, and the aniline attacks the less reactive but thermodynamically more stable ester carbonyl group. This forms a β-keto anilide intermediate, which upon cyclization, yields the 2-quinolone.[2][6]
Troubleshooting Protocol:
-
Temperature Control during Condensation: Carefully control the temperature during the initial condensation of the aniline and β-ketoester. For the Conrad-Limpach product, maintain a lower temperature (e.g., room temperature) to favor the formation of the kinetic β-aminoacrylate intermediate.
-
Step-wise Temperature Profile: It is crucial to distinguish between the initial condensation temperature and the subsequent cyclization temperature. The condensation should be performed at a lower temperature, and only after the formation of the β-aminoacrylate should the temperature be raised significantly for the cyclization step.
Issue 2: Incomplete Cyclization and Unreacted Intermediates
Question: After the high-temperature cyclization step, I still have a significant amount of a viscous, oily material that is not my desired quinolone product. What is this and why is my cyclization incomplete?
Answer: The oily residue is likely the uncyclized β-arylaminocrotonate intermediate. The cyclization step of the Conrad-Limpach synthesis is a thermally demanding electrocyclic reaction that requires breaking the aromaticity of the aniline ring, thus necessitating high temperatures, typically around 250 °C.[1][7] Incomplete cyclization can be attributed to several factors:
-
Insufficient Temperature: The reaction temperature may not have been high enough to overcome the activation energy for the cyclization.
-
Inadequate Heating Time: The reaction may not have been heated for a sufficient duration to allow for complete conversion.
-
Poor Heat Transfer: In larger scale reactions, inefficient heat transfer can lead to temperature gradients within the reaction mixture, resulting in incomplete reaction.
-
Inappropriate Solvent: The choice of solvent is critical. A solvent with a boiling point lower than the required cyclization temperature will prevent the reaction from reaching the necessary temperature.[8]
Troubleshooting Protocol:
-
Solvent Selection: Employ a high-boiling, inert solvent to facilitate the high temperatures required for cyclization. Commonly used solvents include mineral oil, diphenyl ether, or Dowtherm A.[1][8] The solvent should have a boiling point at or above 250 °C.
-
Temperature Monitoring: Ensure accurate temperature monitoring directly within the reaction mixture.
-
Extended Reaction Time: If incomplete cyclization is suspected, extending the heating time at the target temperature can improve conversion.
-
Purification: The uncyclized intermediate can often be removed from the product by trituration with a suitable non-polar solvent like ether or n-hexane, which will precipitate the desired 4-quinolone.[9]
Issue 3: Formation of Tar and Dark-Colored Impurities
Question: My final product is a dark, tarry solid that is very difficult to purify. What causes this and how can I obtain a cleaner product?
Answer: Tar formation is indicative of thermal decomposition of the starting materials or intermediates under the harsh, high-temperature conditions of the cyclization step. This is particularly problematic with anilines or β-ketoesters bearing sensitive functional groups.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can contribute to tar formation.
-
Solvent Choice: Using an inert, high-boiling solvent not only aids in temperature control but can also help to dilute the reactants and intermediates, reducing the likelihood of intermolecular decomposition pathways. Running the reaction without a solvent can lead to lower yields and more charring.[1]
-
Gradual Heating: A gradual increase to the target cyclization temperature may be beneficial over rapid heating, which can cause localized overheating and decomposition.
-
Purification Strategies:
-
Recrystallization: If the product has reasonable solubility, recrystallization from a high-boiling solvent can be effective.
-
Column Chromatography: For stubborn impurities, column chromatography on silica gel may be necessary, though the polar nature of 4-quinolones can sometimes make this challenging.
-
Trituration: As mentioned previously, washing the crude product with appropriate solvents can help remove tarry materials.
-
Issue 4: Self-Condensation of the β-Ketoester
Question: I am observing byproducts that do not seem to involve the aniline. Could my β-ketoester be reacting with itself?
Answer: Yes, β-ketoesters can undergo self-condensation, a reaction known as the Claisen condensation , especially in the presence of a base.[10][11] If your initial condensation step is performed under basic conditions, or if basic impurities are present, the β-ketoester can react with itself to form a dehydroacetic acid derivative or other condensation products.
Troubleshooting Protocol:
-
pH Control: The initial condensation of aniline and β-ketoester is often catalyzed by a small amount of acid (e.g., a drop of sulfuric acid or p-toluenesulfonic acid).[1] Avoid basic conditions in this step to prevent the Claisen condensation.
-
Purity of Starting Materials: Ensure your β-ketoester and solvent are free from basic impurities.
-
Reaction Order: Add the aniline and β-ketoester together before the addition of any catalyst to ensure the desired reaction is favored.
Visualizing the Reaction Pathways
To better understand the factors leading to the desired product versus the primary side product, the following diagrams illustrate the key reaction pathways.
Caption: Kinetic vs. Thermodynamic Control in Quinolone Synthesis.
Quantitative Data Summary
The choice of reaction conditions has a profound impact on the product distribution. The following table summarizes the general relationship between temperature and the observed major product.
| Initial Condensation Temp. | Predominant Reaction Pathway | Major Product | Control Type |
| Room Temperature - ~100 °C | Conrad-Limpach | 4-Hydroxyquinoline | Kinetic |
| ~140 °C and above | Knorr Synthesis | 2-Hydroxyquinoline | Thermodynamic |
Experimental Protocols
General Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is a general guideline and may require optimization for specific substrates.
-
Condensation:
-
In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq).
-
Add a catalytic amount of a protic or Lewis acid (e.g., a single drop of concentrated H₂SO₄ or a small crystal of p-TsOH).
-
Stir the mixture at room temperature for 1-4 hours, or until TLC analysis indicates the consumption of the aniline and formation of the intermediate β-aminoacrylate. For less reactive anilines, gentle heating (e.g., 60-80 °C) may be required.
-
Remove any water formed during the condensation, for example, by using a Dean-Stark apparatus if heating.
-
-
Cyclization:
-
To the crude β-aminoacrylate, add a high-boiling inert solvent (e.g., mineral oil or diphenyl ether) to create a stirrable slurry.
-
Heat the mixture to ~250 °C under an inert atmosphere.
-
Maintain this temperature for 30-60 minutes, or until TLC analysis shows the disappearance of the intermediate.
-
Allow the reaction mixture to cool to below 100 °C.
-
-
Work-up and Purification:
-
While still warm, add a non-polar solvent such as hexanes or diethyl ether to the reaction mixture.
-
The 4-quinolone product should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
References
- Conrad–Limpach synthesis. In Wikipedia. [Link]
- Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc, 2021(9), 218-239. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]
- Conrad-Limpach-Knorr synthesis of Quinolone. (2019, July 28). YouTube. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
- Acetoacetanilide. In Wikipedia. [Link]
- Synthesis of Quinoline and deriv
- Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones.
- Conrad-Limpach Synthesis. SynArchive. [Link]
- Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Conrad-Limpach reaction.
- Condensation of ethyl acetate.
- Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]
- Reactions of Acetoacetates With Electron-deficient Anilines. Sciforum. [Link]
- The Acetoacetic Ester Condensation and Certain Related Reactions.
- Acetylation of aniline. (2020, September 11). YouTube. [Link]
- Acetoacetanilide. Organic Syntheses. [Link]
- The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- The Claisen Condens
- ethyl acetoacetate synthesis. Sciencemadness Discussion Board. [Link]
- The Thermal Stability of the Nitrates and Carbon
- Thermal Decomposition of Illite.
- Kinetics of the Thermal Decomposition of Rhodochrosite. MDPI. [Link]
- Thermal decomposition of the Group 2 carbonates and nitr
- The mechanism of thermal decomposition of dolomite: New insights from 2D-XRD and TEM analyses. Universidad de Granada. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
troubleshooting low yields in the Gould-Jacobs reaction
Technical Support Center: The Gould-Jacobs Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you overcome common challenges and optimize your synthesis of quinoline derivatives. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you achieve higher yields and cleaner reactions.
Part 1: Troubleshooting Low Yields - A Systematic Approach
Low yields in the Gould-Jacobs reaction can often be traced back to specific stages of the experimental process. This section is structured as a series of questions you might ask when encountering a problem, followed by detailed explanations and actionable solutions.
Issue 1: Problems with Starting Materials & Initial Condensation
Q: My reaction is stalled. TLC analysis shows a significant amount of unreacted aniline, even after prolonged heating. What's going wrong?
A: This issue points to an inefficient initial condensation step, where the aniline attacks the alkoxymethylenemalonate ester. Several factors could be at play.
-
Root Cause 1: Low Nucleophilicity of the Aniline. The first step is a nucleophilic attack from the aniline. If your aniline is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), its nitrogen lone pair is less available for attack, thus slowing down or inhibiting the reaction.[1][2] The lone pair is delocalized into the aromatic system, and withdrawing groups exacerbate this effect.[2][3]
-
Solution: For weakly nucleophilic anilines, consider using microwave irradiation, which can provide the necessary energy to overcome the activation barrier.[4][5] Alternatively, stronger reaction conditions, such as catalysis with Eaton's reagent (P₂O₅ in methanesulfonic acid), can promote the initial condensation and subsequent cyclization under milder thermal conditions.[5]
-
-
Root Cause 2: Impure Reagents or Presence of Moisture. Both the aniline and the malonate derivative must be pure. Moisture can hydrolyze the malonic ester, and other impurities can lead to side reactions.[6]
-
Root Cause 3: Inadequate Stoichiometry. To drive the condensation to completion, an excess of the malonic ester derivative is often beneficial.[9]
-
Solution: A common strategy is to use the excess DEEM as both a reagent and a solvent for the initial step.[9] This ensures the aniline is completely consumed before proceeding to the high-temperature cyclization.
-
Issue 2: Incomplete or Failed Thermal Cyclization
Q: I've successfully formed the anilidomethylenemalonate intermediate, but the subsequent ring-closing step is giving me a low yield of the desired quinoline. What should I do?
A: The thermal cyclization is an electrocyclic reaction that requires significant thermal energy. Failure at this stage is a very common bottleneck.
-
Root Cause 1: Insufficient Temperature. The cyclization step is a thermal process that typically requires very high temperatures, often in the range of 250-300°C.[7][10] Without sufficient heat, the reaction will not proceed to completion.[4]
-
Solution: The most direct approach is to increase the temperature.[7] This is often achieved by using a high-boiling point, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[10][11] These solvents can be heated to the required temperatures safely. A thorough time-temperature examination is often necessary to find the optimal conditions that maximize yield while minimizing degradation.[4]
-
-
Root Cause 2: Product Degradation. While high temperatures are necessary, prolonged exposure can lead to decomposition of the desired quinoline product, especially if other functional groups are sensitive.[4][10]
-
Solution: Balance temperature and reaction time. Increasing the temperature may allow for a significantly shorter reaction time.[4] For example, an experiment might show a higher yield at 300°C for 5 minutes compared to a lower temperature for a longer duration.[4] Microwave-assisted synthesis is an excellent alternative as it allows for rapid, uniform heating to high temperatures, often leading to cleaner reactions, shorter times, and improved yields.[4][7]
-
-
Root Cause 3: Steric Hindrance. If the aniline has a bulky substituent at the ortho position, the cyclization can be sterically hindered, leading to poor yields.
-
Solution: This is a more challenging issue. Alternative quinoline syntheses that do not rely on this specific cyclization pathway, such as the Friedländer or Combes syntheses, may be more suitable for highly substituted anilines.[11]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Gould-Jacobs reaction.
Caption: A decision-tree diagram for .
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical two-step procedure for the Gould-Jacobs reaction? The reaction is a sequence that begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[12][13] This forms an anilidomethylenemalonate intermediate. The second step is a thermal electrocyclization of this intermediate at high temperatures to form the 4-hydroxy-3-carboalkoxyquinoline product.[7]
Q2: Can I run the reaction in a single step? Yes, it is common to perform the reaction in one pot. Typically, the aniline and malonate ester are heated at a lower temperature (e.g., 100-140°C) to form the intermediate, and then the temperature is raised significantly (to ~250°C or higher) to induce cyclization.[9] Microwave-assisted synthesis can also facilitate a one-pot procedure with reduced reaction times.[4][5]
Q3: How do substituents on the aniline ring affect the reaction? Electron-donating groups (like -CH₃, -OCH₃) on the aniline ring generally increase the nucleophilicity of the nitrogen atom, facilitating the initial condensation step.[2][12] Conversely, electron-withdrawing groups (-NO₂, -Cl) decrease nucleophilicity and can make the reaction more difficult.[1] The position of substituents can also lead to mixtures of products if cyclization can occur at two different ortho positions.[10]
Q4: My product precipitated from the high-boiling solvent upon cooling. How should I purify it? This is the expected outcome. The high-boiling solvent (like Dowtherm A or mineral oil) is nonpolar, while the 4-hydroxyquinoline product is more polar and has low solubility upon cooling.[10]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a hydrocarbon solvent like hexanes or petroleum ether. This further decreases the solubility of your product while keeping the solvent dissolved.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with more hydrocarbon solvent to remove residual high-boiling solvent.
-
The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[11]
Part 3: Data & Protocols
Table 1: Impact of Key Parameters on Gould-Jacobs Reaction Yield
| Parameter | Condition | Effect on Yield | Rationale & Explanation |
| Aniline Substituent | Electron-Donating (e.g., -OCH₃) | Generally Increases | Increases the nucleophilicity of the aniline nitrogen, accelerating the initial condensation.[2][12] |
| Electron-Withdrawing (e.g., -NO₂) | Generally Decreases | Reduces the nucleophilicity of the nitrogen, hindering the initial condensation.[1] Requires harsher conditions. | |
| Cyclization Temp. | Low (<220°C) | Very Low / No Product | Insufficient thermal energy to overcome the activation barrier for the pericyclic ring-closing reaction. |
| High (250-300°C) | Increased Yield | Provides the necessary energy for cyclization.[7][10] However, excessive temperature can cause degradation.[4] | |
| Reaction Time | Too Short | Low Yield (Incomplete) | The reaction, especially the thermal cyclization, may not have had enough time to proceed to completion. |
| Too Long | Decreased Yield | Prolonged exposure to high temperatures can lead to the thermal decomposition of the product.[4][10] | |
| Heating Method | Conventional (Oil Bath) | Variable | Can lead to uneven heating and localized overheating, potentially causing side products or degradation. |
| Microwave Irradiation | Often Improved | Provides rapid, uniform heating, which can significantly shorten reaction times and improve yields.[4][7] | |
| Catalyst | None (Thermal) | Standard | The traditional method relies solely on high temperatures for cyclization. |
| Acid (e.g., Eaton's Reagent) | Can Improve | Promotes cyclization under milder thermal conditions (e.g., 80-100°C), avoiding degradation.[5] |
Experimental Protocol: General Procedure for Two-Step Gould-Jacobs Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv.).
-
Heat the mixture with stirring at 110-130°C for 1-2 hours. If the aniline is a solid, a minimal amount of a high-boiling solvent can be added, or an excess of DEEM can be used as the solvent.[9]
-
Monitor the reaction by TLC until the aniline spot has been completely consumed.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate, which often solidifies upon cooling, can be used directly in the next step.
Step 2: Thermal Cyclization to form 4-Hydroxyquinoline
-
To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A or mineral oil) sufficient to ensure good stirring (typically 5-10 mL per gram of intermediate).
-
Equip the flask with a condenser and a thermometer. Heat the mixture vigorously with stirring to ~250°C under an inert atmosphere (e.g., nitrogen).[10]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC if feasible (quenching a small aliquot and dissolving in a suitable solvent like DMSO or DMF).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will often precipitate.
-
Dilute the cooled mixture with hexanes or petroleum ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with the same hydrocarbon solvent to remove all traces of the high-boiling reaction solvent.
-
Dry the solid product. Purify by recrystallization from an appropriate solvent (e.g., ethanol).
References
- Gould–Jacobs reaction - Wikipedia. [Link]
- Gould–Jacobs reaction - Wikiwand. [Link]
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
- Gould Jacobs Quinoline forming reaction - Biotage. [Link]
- Doebner–Miller reaction - Wikipedia. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Effect of Substituents on the Basicity of Anilines - YouTube. [Link]
- Troubleshooting: How to Improve Yield - University of Rochester. [Link]
- Regioselectivity of the Gould–Jacobs Reaction - ResearchG
- Reactions of Arylamines - Chemistry LibreTexts. [Link]
- What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]
- A solvent-free Jacobs–Gould reaction - ResearchG
- Reactions of Aniline - Chemistry Steps. [Link]
- Troubleshooting: My Reaction Failed: FAQ - University of Rochester. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. echemi.com [echemi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
Technical Support Center: Minimizing Byproduct Formation in Quinoline Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing quinoline synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation. Our focus is on providing practical, field-tested insights to enhance the yield, purity, and scalability of your quinoline synthesis reactions.
Introduction
The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with applications ranging from medicinal chemistry to materials science. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are powerful tools for constructing this bicyclic system. However, these reactions are often plagued by the formation of significant byproducts, including tars, polymers, regioisomers, and N-oxides, which can complicate purification, reduce yields, and impact the overall efficiency of a synthetic route.
This guide is structured to help you diagnose and resolve these common issues through a series of targeted FAQs and detailed troubleshooting protocols. We will explore the mechanistic origins of byproduct formation and provide actionable strategies to mitigate these unwanted reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in classical quinoline synthesis reactions?
A1: Byproduct formation is highly dependent on the specific synthetic method employed. In Skraup and Doebner-von Miller reactions, which utilize strongly acidic and high-temperature conditions, the most prevalent byproducts are tars and polymers resulting from the self-condensation of acrolein or other α,β-unsaturated carbonyl compounds.[1][2] For the Friedländer synthesis, a common side reaction, particularly under basic conditions, is the aldol self-condensation of the ketone reactant.[1] In the Combes synthesis, the primary challenge is often the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]
Q2: My Skraup/Doebner-von Miller reaction is extremely exothermic and producing a large amount of tar. How can I control it?
A2: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[3][4] Similarly, the Doebner-von Miller reaction often yields polymeric material.[1][3] Here are several strategies to moderate these reactions and minimize tarring:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce charring.[3]
-
Controlled Reagent Addition: Slow, dropwise addition of concentrated sulfuric acid with efficient cooling is crucial for heat dissipation.[3] In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can minimize its polymerization.[2]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the exothermic phase must be carefully controlled.[3]
-
Biphasic Reaction Medium: For the Doebner-von Miller synthesis, using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), significantly reducing its polymerization in the aqueous acid phase.[3][5]
Q3: I am observing a mixture of regioisomers in my Friedländer/Combes synthesis. How can I improve regioselectivity?
A3: Achieving high regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis or unsymmetrical β-diketones in the Combes synthesis.[1][6][7] The regiochemical outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[7] Here are some approaches to control regioselectivity:
-
Catalyst Selection: In the Friedländer synthesis, specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[8]
-
Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can effectively direct the cyclization in the Friedländer reaction.[6]
-
Reaction Condition Optimization:
-
Slow Addition: Slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity.[8]
-
Solvent and Temperature: The use of ionic liquids as the reaction medium can also control regioselectivity.[6] Systematically varying the solvent and temperature can help identify conditions that favor the formation of a single isomer.[7]
-
Q4: My Friedländer synthesis is plagued by aldol condensation of the ketone starting material. What are the best ways to prevent this?
A4: Self-condensation of the ketone is a significant competing reaction in the Friedländer synthesis, especially under basic catalysis.[1] To circumvent this issue:
-
Use an Imine Analog: Replacing the o-aminoaryl aldehyde or ketone with its imine analog can prevent aldol condensation, particularly under alkaline conditions.[1][6]
-
Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed under less harsh conditions, thereby reducing the rate of self-condensation.[1][6]
-
Slow Ketone Addition: A gradual addition of the ketone to the reaction mixture can help to keep its concentration low, favoring the desired reaction with the o-aminoaryl carbonyl compound over self-condensation.[1]
Q5: I suspect the formation of N-oxides as a byproduct in my reaction. How can I confirm this and prevent it?
A5: Quinoline N-oxides can form when the nucleophilic nitrogen atom of the quinoline ring reacts with an oxidizing agent.[9] This is particularly common when using reagents like peracids (e.g., m-CPBA) or hydrogen peroxide.[9][10]
-
Detection:
-
Mass Spectrometry (MS): N-oxides typically show a characteristic loss of an oxygen atom, resulting in a significant (M-16)⁺ peak.[9]
-
NMR Spectroscopy: The ¹H and ¹³C NMR signals of the protons and carbons in the pyridine ring will shift upon N-oxidation.[9]
-
HPLC: HPLC can be used to separate and quantify the N-oxide from the desired product.[9]
-
-
Prevention: The primary strategy is to reduce the nucleophilicity of the quinoline nitrogen. This can be achieved by performing the reaction in an acidic medium, which protonates the nitrogen, or by using sterically hindered oxidizing agents that are less likely to approach the nitrogen atom.
Troubleshooting Guides
Guide 1: Tar and Polymer Formation in Skraup and Doebner-von Miller Syntheses
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes a thick, dark, intractable tar. | Highly exothermic reaction, leading to uncontrolled polymerization of acrolein or α,β-unsaturated carbonyls. | 1. Add a moderator: Use ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[3] 2. Control reagent addition: Slowly add concentrated H₂SO₄ with efficient cooling.[3] 3. Optimize temperature: Use gentle heating to initiate and then control the exothermic phase.[3] |
| Low yield of quinoline product with a large amount of solid polymer. | Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[2] | 1. Use a biphasic solvent system: Sequester the carbonyl compound in an organic phase (e.g., toluene) to reduce polymerization in the aqueous acid phase.[3][5] 2. Slow addition of carbonyl: Gradually add the α,β-unsaturated carbonyl to the heated acidic aniline solution.[2] |
| Difficult product isolation from the tarry crude mixture. | The inherent nature of the reaction producing complex polymeric byproducts. | 1. Purification by steam distillation: This is a common method to isolate the volatile quinoline derivative from the non-volatile tar.[3] 2. Thorough workup: After neutralization, ensure efficient extraction with a suitable organic solvent. |
Guide 2: Controlling Regioselectivity in Friedländer and Combes Syntheses
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Formation of a mixture of two regioisomers when using an unsymmetrical ketone or β-diketone. | Lack of kinetic or thermodynamic control over the direction of enolate formation and/or cyclization. | 1. Catalyst selection: For Friedländer, use a regioselective amine catalyst like TABO.[8] 2. Substrate modification: Introduce a directing group (e.g., a phosphoryl group) on the ketone.[6] |
| The undesired regioisomer is the major product. | Electronic and/or steric factors favor the formation of the unwanted isomer under the current reaction conditions. | 1. Optimize reaction conditions: Systematically screen solvents, temperatures, and reaction times.[7] 2. Slow reactant addition: Slowly add the ketone to the reaction mixture to potentially favor one pathway.[8] 3. Use of ionic liquids: Explore ionic liquids as the reaction medium to influence regioselectivity.[6] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis with Ferrous Sulfate
This protocol describes a moderated Skraup synthesis to control the exothermic nature of the reaction.
-
Reaction Setup: In a fume hood, combine the aniline and concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Moderator Addition: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Oxidant Addition: Add nitrobenzene, which serves as both a solvent and an oxidizing agent.[5]
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool. Carefully dilute with water and then make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution.
-
Purification: Perform steam distillation to separate the crude quinoline from the reaction mixture. The quinoline can be further purified by extraction and vacuum distillation.[5]
Protocol 2: Regiocontrolled Friedländer Synthesis Using Slow Ketone Addition
This protocol aims to improve regioselectivity in the Friedländer synthesis.
-
Reaction Setup: To a stirred solution of the 2-aminoaryl ketone and the amine catalyst (e.g., TABO) in a suitable solvent, heat the mixture to the desired temperature.[7]
-
Slow Addition: Using a syringe pump, add the unsymmetrical ketone dropwise to the reaction mixture over several hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathways in Classical Quinoline Syntheses
Caption: Common byproduct pathways in quinoline syntheses.
Troubleshooting Logic for Low Yield in Quinoline Synthesis
Caption: Decision tree for troubleshooting low quinoline yields.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68(2), 467–477.
- Synfacts. (2023). One-Pot Conversion of Quinolines into Quinazolines. Synfacts, 19(12), 1279.
- ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Royal Society of Chemistry. (2021).
- YouTube. (2020, October 28). Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis.
- Wikipedia. (n.d.). Doebner reaction.
- ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- SlideShare. (n.d.). Combes Quinoline Synthesis.
- IIP Series. (2024). Synthesis of quinoline and its derivatives using various name reactions: An overview.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- SlideShare. (n.d.). Synthesis of quinoline derivatives and its applications.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
- SlideShare. (n.d.). Doebner-Miller reaction and applications.
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- Wikipedia. (n.d.). Quinoline.
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry.
- Wikipedia. (n.d.). Skraup reaction.
- YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
- ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);....
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing the Conrad-Limpach Cyclization
Welcome to the technical support center for the Conrad-Limpach synthesis of 4-quinolones. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Conrad-Limpach reaction and why is it used?
The Conrad-Limpach synthesis is a classic and reliable method for preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones).[1][2] It involves a two-step process: first, the condensation of an aniline with a β-ketoester to form a β-arylaminoacrylate intermediate (a Schiff base), followed by a high-temperature thermal cyclization to yield the final quinolone product.[2][3][4] This reaction is foundational in medicinal chemistry and materials science due to the significant biological and chemical properties of the quinolone scaffold.[5][6]
Q2: My cyclization step is failing or giving very low yields. What is the most critical parameter to check?
Temperature. The thermal cyclization is the rate-determining step and requires substantial thermal energy, typically around 250 °C.[1][2] This high temperature is necessary to overcome the energy barrier of the 6-electron electrocyclic ring-closing, which temporarily disrupts the aromaticity of the aniline ring.[5] Insufficient temperature is the most common reason for failure at this stage.
Q3: How do I control regioselectivity between the 4-quinolone (Conrad-Limpach product) and the 2-quinolone (Knorr product)?
Regioselectivity is controlled by the initial condensation conditions.[1][7]
-
For the 4-quinolone (Conrad-Limpach): Use moderate temperatures (room temperature to ~100 °C), often with a mild acid catalyst.[1] This favors the kinetically controlled attack of the aniline's nitrogen on the more reactive keto-carbonyl of the β-ketoester.[1][8]
-
For the 2-quinolone (Knorr): Use higher temperatures (>140 °C) and strong acid. These conditions favor the thermodynamically more stable β-keto anilide intermediate, formed by attack at the ester carbonyl, which then cyclizes to the 2-quinolone.[1][3][9]
Q4: What is the best solvent for the high-temperature cyclization?
Historically, the reaction was run neat, resulting in poor yields (<30%).[1][6] The use of a high-boiling, inert solvent is crucial for high yields, often raising them to 95%.[1][6]
-
Traditional Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, BP: 257 °C) and diphenyl ether (BP: 259 °C) are the most commonly cited.[5] Mineral oil is a cheaper but less convenient alternative.[1][5]
-
Alternative Solvents: Studies have shown that other solvents like 1,2,4-trichlorobenzene, 2-nitrotoluene, and even 2,6-di-tert-butylphenol can be effective and more economical substitutes.[5][10] The general trend shows that yields improve with solvents that have boiling points above 250 °C.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low Overall Yield
A low yield can originate from either the initial condensation or the final cyclization step. It's critical to diagnose which step is underperforming.
Caption: A logical workflow for diagnosing the source of low yields.
The formation of the β-arylaminoacrylate intermediate is inefficient.
-
Scientific Rationale: This is a reversible condensation reaction that produces water. If water is not removed or the reaction does not reach equilibrium, the starting materials will remain, leading to a low concentration of the necessary intermediate for the subsequent cyclization.
-
Solutions:
-
Acid Catalysis: Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) or a Lewis acid is present to facilitate the multiple tautomerizations and dehydration steps.[1][11]
-
Water Removal: For stubborn substrates, perform the condensation in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
Purity of Reagents: Ensure the aniline and β-ketoester are pure. Contaminants can inhibit the reaction.
-
The isolated intermediate fails to convert to the 4-quinolone.
-
Scientific Rationale: The cyclization requires a very high activation energy to proceed through the electrocyclic ring closure.[1][5] Side reactions, such as thermal decomposition, can compete at these temperatures if conditions are not optimal.
-
Solutions:
-
Verify Temperature: Do not rely on the heating mantle's dial. Use a high-temperature thermometer placed directly in the reaction setup (e.g., in a sand or oil bath) to ensure the internal reaction temperature reaches and is maintained at ~250-260 °C.[12]
-
Solvent Choice: As detailed in FAQ #4, the solvent is critical. Running the reaction neat is a common cause of failure. Switch to a high-boiling solvent like Dowtherm A or diphenyl ether.[5]
-
Inert Atmosphere: At >250 °C, oxidative side reactions can occur. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation and improve yields.[11]
-
Problem 2: Formation of 2-Quinolone Isomer
The presence of the undesired 2-quinolone isomer indicates that the reaction is proceeding via the Knorr pathway.
-
Scientific Rationale: The aniline nucleophile can attack either the ketone or the ester carbonyl of the β-ketoester. The Conrad-Limpach pathway (attack at the ketone) is kinetically favored, while the Knorr pathway (attack at the ester) is thermodynamically favored.[1][8]
-
Solutions:
-
Lower Condensation Temperature: The initial condensation step must be performed under kinetic control. Conduct this step at room temperature or with gentle heating only. Avoid temperatures above 140 °C in this first stage.[1][9]
-
Avoid Strong Acid in Condensation: While catalytic acid is helpful, an excess of strong acid at higher temperatures can promote the thermodynamically favored anilide formation, leading to the Knorr product.[3]
-
Caption: Reaction conditions dictate the pathway and final product.
Problem 3: Product is a Dark Tar or Decomposed
Significant decomposition suggests the reaction temperature is either too high or maintained for too long.
-
Scientific Rationale: Organic molecules, including the desired quinolone product, have limited stability at temperatures exceeding 250 °C. Prolonged exposure can lead to charring and the formation of complex polymeric side products.
-
Solutions:
-
Optimize Reaction Time: Monitor the reaction's progress via TLC (by taking small, cooled aliquots) or by running several small-scale trials at different time points (e.g., 15, 30, 45 minutes) to find the optimal heating duration.
-
Precise Temperature Control: An uncontrolled temperature spike from a heating mantle can easily exceed 300 °C, causing rapid decomposition. Use a temperature controller or a sand bath for more uniform and stable heating.
-
Substrate Stability: Consider the substituents on your aniline. Highly electron-rich or sensitive functional groups may not tolerate the harsh conditions. It may be necessary to use a protecting group strategy or explore alternative quinolone syntheses (e.g., Gould-Jacobs, Friedländer).[6][13]
-
Experimental Protocol: A Validated Example
This protocol provides a robust starting point for the synthesis of a 4-hydroxyquinoline derivative.
Step 1: Synthesis of the β-Arylaminoacrylate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.05 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature (or with gentle heating to 50-60 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Self-Validation Step: Before proceeding, take a small sample for ¹H NMR or LC-MS analysis to confirm the formation of the intermediate. The product at this stage is often a viscous oil and can be used directly.[4]
Step 2: High-Temperature Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A, ~5-10 mL per gram of aniline).
-
Equip the flask with a reflux condenser and a high-temperature thermometer.
-
Heat the mixture vigorously in a sand bath to ~250 °C under an inert atmosphere.[11]
-
Maintain this temperature for 30-60 minutes. The reaction often becomes darker.
-
Allow the reaction to cool to below 100 °C. The product may begin to precipitate.
-
Workup: Carefully dilute the cooled mixture with a non-polar solvent like hexanes or cyclohexane to fully precipitate the product and dissolve the high-boiling reaction solvent.[12]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with additional hexanes or toluene to remove any residual high-boiling solvent.
-
Dry the product under vacuum.
The choice of solvent in the cyclization step has a dramatic impact on product yield. The following table summarizes findings from a study investigating various solvents for the Conrad-Limpach reaction.[5]
| Solvent | Boiling Point (°C) | Typical Yield (%) | Notes |
| None (Neat) | N/A | < 30% | Prone to decomposition; not recommended.[1][6] |
| Ethyl Benzoate | 212 °C | ~25-40% | Sub-optimal temperature leads to lower yield.[5] |
| Isobutyl Benzoate | 243 °C | ~66% | Good yield, demonstrates temperature-yield correlation.[5] |
| 1,2,4-Trichlorobenzene | 214 °C | ~65% | Effective and less expensive alternative.[5] |
| Dowtherm A | 257 °C | >80% | Gold standard; excellent thermal properties. [5] |
| Diphenyl Ether | 259 °C | >80% | Excellent, but solid at room temp.[5] |
| Mineral Oil | > 275 °C | Up to 95% | Inexpensive but difficult to remove during workup.[1][5] |
Data adapted from a survey of solvents for the Conrad-Limpach synthesis.[5]
References
- Conrad–Limpach synthesis. In: Wikipedia. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.National Institutes of Health (NIH). [Link]
- Conrad-Limpach Synthesis.SynArchive. [Link]
- Conrad-Limpach Reaction.Cambridge University Press. [Link]
- Quinolin-4-ones: Methods of Synthesis and Applic
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.Preprints.org. [Link]
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.National Institutes of Health (NIH). [Link]
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines.
- Quinoline Synthesis: Conrad-Limpach-Knorr.Química Organica.org. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.PubMed. [Link]
- Synthesis of 4-quinolones.Organic Chemistry Portal. [Link]
- Conrad-limpach-knorr synthesis of Quinolone.YouTube. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.Scribd. [Link]
- Conrad-Limpach reaction.
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
Sources
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- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
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- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
removing unreacted starting materials from 6-Chloro-2-methylquinolin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Chloro-2-methylquinolin-4-ol. Purity of this quinolinone derivative is paramount for its downstream applications in medicinal chemistry and materials science, as impurities can lead to ambiguous biological data and irreproducible results.[1] This guide provides a comprehensive resource for troubleshooting and resolving common issues encountered during the removal of unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
A1: The most common synthetic routes to this compound are the Conrad-Limpach and Gould-Jacobs reactions.[2] Therefore, the primary unreacted starting materials you will likely encounter are 4-chloroaniline and ethyl acetoacetate .
Q2: Besides starting materials, what other impurities might be present?
A2: Depending on the specific reaction conditions, particularly in the Conrad-Limpach synthesis, you may encounter isomeric byproducts such as the corresponding 2-hydroxyquinoline.[2] Incomplete cyclization during the Gould-Jacobs reaction can also result in enamine intermediates.
Q3: What is the most effective and straightforward method for purifying crude this compound?
A3: Recrystallization is a highly effective and economical method for purifying this compound.[3] The key to successful recrystallization is the selection of an appropriate solvent that readily dissolves the crude product at elevated temperatures but has poor solubility at lower temperatures, allowing for the crystallization of the pure compound while impurities remain in the mother liquor.[3]
Q4: Can I use column chromatography for purification?
A4: While possible, column chromatography on silica gel can sometimes lead to decomposition of quinoline derivatives.[4] It is generally reserved for more challenging purifications where recrystallization is ineffective. If you must use column chromatography, it is advisable to use deactivated silica gel to minimize degradation.[5]
Troubleshooting Guide: Removing Unreacted Starting Materials
This section addresses specific issues you may encounter during the purification of this compound, with a focus on identifying and removing unreacted starting materials.
Issue 1: Oily Precipitate or Failure to Solidify After Reaction
Possible Cause: A significant amount of unreacted ethyl acetoacetate remaining in the crude product. Ethyl acetoacetate is a liquid at room temperature and can prevent the desired product from solidifying.[6]
Troubleshooting Steps:
-
Initial Solvent Wash: Before attempting a full recrystallization, wash the crude product with a non-polar solvent in which this compound has low solubility, but ethyl acetoacetate is soluble. Good options include hexanes or diethyl ether. This will help to remove a significant portion of the oily residue.
-
Recrystallization: Proceed with recrystallization, being mindful of the solvent choice. A solvent system where ethyl acetoacetate is highly soluble is preferred.
Issue 2: Persistent Yellow or Brown Coloration in the Final Product
Possible Cause: The presence of residual 4-chloroaniline, which can be a pale yellow solid and is prone to oxidation, leading to colored impurities.[7][8]
Troubleshooting Steps:
-
Decolorization during Recrystallization: If you observe significant coloration in your hot recrystallization solution, you can add a small amount of activated charcoal to adsorb the colored impurities.[3] Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]
-
Acid-Base Extraction: For stubborn coloration, an acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-chloroaniline will be protonated and move into the aqueous layer. Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution), dry, and then proceed with recrystallization.
Issue 3: Low Purity Despite Recrystallization
Possible Cause: Co-precipitation of the product with one of the starting materials due to an inappropriate choice of recrystallization solvent.
Troubleshooting Steps:
-
Solvent Selection is Critical: The ideal recrystallization solvent should have a significant difference in solubility for your product versus the impurities at high and low temperatures.[3] The following table provides a guide for solvent selection based on the solubility of the product and potential unreacted starting materials.
| Compound | Solubility in Ethanol | Solubility in Water | Solubility in Diethyl Ether |
| This compound | Sparingly soluble at room temp, soluble when hot[9] | Limited aqueous solubility[10] | Low solubility |
| 4-Chloroaniline | Readily soluble[7] | Limited solubility, higher in hot water | Soluble[7] |
| Ethyl Acetoacetate | Miscible[11] | Soluble (8.3 g/100 mL)[12] | Miscible[11] |
This table is a qualitative guide. It is always recommended to perform small-scale solvent screening tests.
-
Consider a Two-Solvent System: If a single solvent does not provide adequate separation, a two-solvent system can be employed. A common approach is to dissolve the crude product in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Heating the mixture to redissolve the solid followed by slow cooling can yield high-purity crystals.
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the crude solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve small amounts of your crude product, the recrystallized product, and the starting materials (4-chloroaniline and ethyl acetoacetate) in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot each sample onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp. The presence of spots in the crude lane that correspond to the starting material lanes and are absent or significantly diminished in the recrystallized product lane indicates successful removal of unreacted starting materials.
Visual Workflow for Purification
Caption: Troubleshooting workflow for purifying this compound.
References
- Solubility of Things. 4-Chloroaniline | Solubility of Things.
- PubChem. 4-Chloroaniline | ClC6H4NH2 | CID 7812.
- Ataman Kimya. 4-CHLOROANILINE.
- PubChem. Ethyl Acetoacetate | C6H10O3 | CID 8868.
- Solubility of Things. Ethyl acetoacetate - Solubility of Things.
- Wikipedia. Ethyl acetoacetate - Wikipedia.
- SynArchive. Conrad-Limpach Synthesis.
- Wikipedia. Conrad–Limpach synthesis - Wikipedia.
- Sciencemadness Wiki. Ethyl acetate - Sciencemadness Wiki.
- YouTube. How to Carry Out a Recrystallization.
- Reddit. Purification of Quinoline-3,4-diones : r/Chempros.
- LookChem. Purification of Quinoline - Chempedia.
- YouTube. How To Recrystallize A Solid.
- PMC - NIH. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
- ResearchGate. (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
Sources
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- 11. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl acetate - Sciencemadness Wiki [sciencemadness.org]
preventing degradation during high-temperature quinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for high-temperature quinoline synthesis. This guide is designed to provide expert advice and actionable troubleshooting strategies to address the common challenges encountered during the synthesis of quinolines, a critical scaffold in medicinal chemistry and materials science. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve problems but to understand their root causes, leading to more robust and reproducible synthetic outcomes.
This center is structured to provide immediate answers to pressing questions through a comprehensive FAQ section, followed by in-depth troubleshooting guides for specific high-temperature quinoline synthesis methods.
Frequently Asked Questions (FAQs)
This section addresses overarching issues that are common across various high-temperature quinoline synthesis protocols.
Q1: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is the primary cause, and how can I prevent it?
A: Tar formation is a pervasive issue in many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions. The primary cause is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, which are either used as reactants or formed in situ.[1][2][3] High temperatures and strong acidic conditions accelerate these polymerization side reactions.
Preventative Measures:
-
Moderate the Reaction: In notoriously vigorous reactions like the Skraup synthesis, the addition of a moderator such as ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction and reduce charring.[3][4]
-
Control Reagent Addition: Slow, controlled addition of the α,β-unsaturated carbonyl compound or the acid catalyst to the reaction mixture can help manage the reaction exotherm and minimize localized high temperatures that favor polymerization.[1]
-
Optimize Temperature: While these are high-temperature syntheses, exceeding the optimal temperature range can be detrimental. Carefully control the heating and, in some cases, remove the external heat source once the exothermic reaction initiates.[4]
Q2: I'm consistently obtaining low yields in my quinoline synthesis. What are the likely culprits and the first steps to troubleshoot?
A: Low yields are a frequent challenge and can stem from several factors. Systematically addressing these can significantly improve your outcomes.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure all reagents, especially anilines and carbonyl compounds, are pure. Aniline should be freshly distilled if it has darkened. Impurities can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature is a common cause. A temperature too low will result in an incomplete reaction, while one that is too high can cause degradation of reactants and products.[4][5] The choice of acid or base catalyst and its concentration is also critical.[1][5]
-
Atmosphere: Some reactions are sensitive to air and moisture. If you suspect oxidation of your starting materials or intermediates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]
-
Monitoring Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[5]
Q3: I'm observing the formation of multiple isomers, complicating purification. How can I improve the regioselectivity of my reaction?
A: Poor regioselectivity is a common issue when using unsymmetrical starting materials in reactions like the Combes and Friedländer syntheses.[2][5]
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: The substitution pattern on both the aniline and the β-dicarbonyl compound can influence which regioisomer is favored. Bulky substituents can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: Electron-donating or withdrawing groups on the aniline ring can direct the cyclization. For instance, in the Combes synthesis, the cyclization generally occurs at the more nucleophilic ortho position of the aniline.
-
Catalyst Choice: The nature of the acid catalyst can influence the reaction pathway and, consequently, the regioselectivity. Experimenting with different Brønsted or Lewis acids may be beneficial.
Troubleshooting Guides for Specific Syntheses
Doebner-von Miller Synthesis
This method is a versatile tool for preparing substituted quinolines but is often plagued by polymerization.
Q: My Doebner-von Miller reaction is producing a large amount of resinous material, and the yield of the desired quinoline is very low. How can I suppress this polymerization?
A: The polymerization of the α,β-unsaturated aldehyde or ketone is the most significant side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[1][2][3]
Solutions:
-
In Situ Generation of the Carbonyl Compound: One effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation. For example, adding acetaldehyde slowly to a cooled acidic solution of aniline allows for the controlled formation of crotonaldehyde, which then reacts to form the quinoline. This slow, controlled generation minimizes the concentration of the highly reactive unsaturated carbonyl at any given time, thus reducing polymerization.[1]
-
Two-Phase Reaction System: Employing a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[6][7]
-
Milder Catalysts: While strong acids like sulfuric acid and hydrochloric acid are traditional, exploring milder Lewis acid catalysts such as SnCl₄, Sc(OTf)₃, or ZnCl₂ can offer better control and improved yields.[1][8]
Experimental Protocol: Doebner-von Miller Synthesis with in situ Crotonaldehyde Generation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of freshly distilled aniline in aqueous hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution through the dropping funnel. The slow addition and low temperature are crucial to control the exotherm of the in situ aldol condensation to form crotonaldehyde and minimize its polymerization.[1]
-
Cyclization: After the addition is complete, add a Lewis acid catalyst, such as anhydrous zinc chloride, to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux for the specified time (e.g., 7 hours), monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture and proceed with a standard acid-base workup to isolate the quinoline product.
Combes Synthesis
The Combes synthesis is a valuable method for producing 2,4-disubstituted quinolines, but can suffer from low yields and the formation of regioisomers with unsymmetrical anilines.
Q: My Combes synthesis using an unsymmetrical aniline is giving a mixture of regioisomers. How can I control the outcome?
A: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the intermediate enamine. The electrophilic aromatic substitution will preferentially occur at the more electron-rich and sterically accessible ortho position of the aniline.
Controlling Factors:
-
Electronic Effects: An electron-donating group on the aniline will activate the ortho and para positions. The cyclization will favor the ortho position with the highest electron density. Conversely, an electron-withdrawing group will deactivate the ring, making the reaction more difficult and potentially less selective.
-
Steric Hindrance: A bulky substituent at one of the ortho positions of the aniline will disfavor cyclization at that site, directing the reaction to the other, less hindered ortho position.
Workflow for Optimizing Regioselectivity in Combes Synthesis
Caption: Optimizing regioselectivity in the Combes synthesis.
Friedländer Synthesis
The Friedländer synthesis is a straightforward method for quinoline synthesis, but can be hampered by side reactions and harsh conditions.
Q: The yield of my Friedländer synthesis is consistently low, and I suspect side reactions are the cause. What is the most common side reaction and how can I mitigate it?
A: A significant side reaction in the Friedländer synthesis, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[2] Traditional methods often require high temperatures and strong acid or base catalysts, which can also lead to degradation.[9]
Solutions:
-
Catalyst Selection: Modern approaches favor milder and more efficient catalytic systems. These can include ionic liquids, nanocatalysts, or solid-supported catalysts like Amberlyst-15.[9][10][11] These catalysts can allow the reaction to proceed under less harsh conditions, minimizing both self-condensation and degradation.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can improve yields and simplify the workup.[9][12]
-
Temperature Optimization: The reaction can be highly sensitive to temperature. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without promoting side reactions. Monitor the reaction by TLC to avoid prolonged heating.[9]
Table 1: Comparison of Catalysts for Friedländer Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Strong Base (e.g., NaOH, KOH) | High Temperature (Reflux) | Traditional, readily available | Promotes aldol self-condensation, harsh conditions |
| Strong Acid (e.g., H₂SO₄, p-TSA) | High Temperature | Effective for some substrates | Harsh conditions, potential for charring |
| Lewis Acids (e.g., SnCl₄, In(OTf)₃) | 100-120 °C | Can be highly efficient | May require anhydrous conditions, catalyst removal |
| Iodine | 80-100 °C, often solvent-free | Mild, efficient, simple workup | Volatile, requires quenching |
| Nanocatalysts (e.g., Fe₃O₄ NPs) | 80-100 °C, often solvent-free | High efficiency, recyclable, green | Catalyst preparation may be complex |
| Ionic Liquids | 80-120 °C, often solvent-free | Recyclable, can act as both solvent and catalyst | Cost, viscosity |
Note: The optimal conditions are substrate-dependent and require empirical optimization.
Degradation Pathway in High-Temperature Acid-Catalyzed Quinoline Synthesis
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- 12. jocpr.com [jocpr.com]
Technical Support Center: Navigating Inconsistent IC50 Values in Biological Assays of Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that obtaining reproducible IC50 values is paramount for the progression of any research project. This guide is structured to help you diagnose and resolve inconsistencies encountered during the biological evaluation of quinoline-based compounds. We will move from foundational questions to deep, systematic troubleshooting, providing not just steps, but the scientific rationale behind them.
PART 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries regarding IC50 variability.
Q1: Why are my IC50 values for the same quinoline compound inconsistent across experiments?
A1: Inconsistent IC50 values are a common challenge in cell-based and biochemical assays and can arise from a combination of factors. These include the inherent chemical properties of the quinoline compound itself, subtle variations in experimental execution, the biological state of your assay system (like cells), and data analysis methods.[1][2] Quinoline derivatives, in particular, can be prone to issues like poor solubility, degradation in aqueous media, and aggregation, which can significantly impact results.[3][4]
Q2: How much variation in an IC50 value is considered acceptable?
A2: This is context-dependent. For cell-based assays, a variation of two- to three-fold is often considered acceptable due to the inherent biological variability.[1][2] However, differences greater than three-fold may signal underlying technical or biological issues that require investigation.[2] For highly controlled biochemical assays, the expectation for reproducibility is typically higher.
Q3: My IC50 value changed dramatically when I switched from a biochemical to a cell-based assay. Is this normal?
A3: Yes, this is quite common and expected. A biochemical assay measures the direct interaction of a compound with a purified target (e.g., an enzyme). A cell-based assay, however, introduces layers of biological complexity, including cell membrane permeability, efflux pumps that may remove the compound, intracellular metabolism, and off-target effects.[5] Therefore, IC50 values often differ significantly between these assay formats.
Q4: Can the specific quinoline scaffold itself be the problem?
A4: Absolutely. Certain quinoline scaffolds, particularly fused tricyclic tetrahydroquinolines (THQs), have been identified as Pan-Assay Interference Compounds (PAINS).[6] These compounds can interfere with assays through various mechanisms, including chemical reactivity or forming aggregates that nonspecifically inhibit proteins, leading to false-positive results that are not reproducible.[6][7]
PART 2: A Systematic Troubleshooting Workflow
When faced with inconsistent data, a systematic approach is more effective than random changes. This workflow guides you from compound-centric issues to assay-specific and data analysis problems.
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
PART 3: Compound-Specific Issues: The Quinoline Quandary
The unique chemical nature of your quinoline compound is the first place to investigate.
Q5: My quinoline compound precipitates in the aqueous assay medium. What should I do?
A5: Precipitation is a major source of error, as it reduces the effective concentration of your compound.[8]
-
Visual Inspection: Always visually inspect your compound dilutions in the final assay buffer for cloudiness or precipitate before adding them to the cells.[8]
-
Reduce Final DMSO Concentration: As a general rule, the final DMSO concentration should be kept low, typically ≤0.5% for cell-based assays, to minimize its own effects and improve compound solubility.[9]
-
Solubility Assessment: Perform a formal solubility test in your assay buffer at the highest concentration you plan to use. If it's insoluble, you must either lower the top concentration or investigate formulation strategies (e.g., use of co-solvents), though the latter can introduce new variables.
Q6: Could my quinoline compound be degrading during the experiment?
A6: Yes, this is a significant possibility. Quinoline compounds can be unstable in aqueous solutions, with degradation influenced by pH, temperature, and light exposure.[4] Inconsistent results and a loss of potency over time are classic signs of compound degradation.[4]
-
Recommendation: Always prepare fresh dilutions from a DMSO stock for each experiment. Assess the stability of your compound in the assay medium over the time course of your experiment (see Protocol 2 ). Storing stock solutions in DMSO at -20°C or -80°C is standard, but even then, stability is not guaranteed indefinitely.[10][11] Aliquoting stock solutions into single-use volumes can prevent issues from repeated freeze-thaw cycles.[10]
Q7: I've heard about compound aggregation. How does this affect quinoline assays?
A7: Compound aggregation forms colloidal particles in your assay buffer, which can nonspecifically inhibit enzymes and other proteins, leading to a false-positive signal of inhibition.[7] This is a well-documented artifact in drug discovery and some quinoline-steroid hybrids have even been studied for their aggregation-modulating properties, indicating the scaffold's potential to participate in such processes.[3][12]
-
How to Check for Aggregation: The gold standard for detecting aggregation is Dynamic Light Scattering (DLS) (see Protocol 3 ). A simpler, though less definitive, method is to include 0.01% Triton X-100 in your assay buffer. If the compound's potency is significantly reduced in the presence of the detergent, it strongly suggests inhibition was caused by aggregation.
Table 1: Common Compound-Related Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation | Poor aqueous solubility. | Lower top concentration; reduce final DMSO%; perform solubility assessment.[8] |
| Degradation | Instability in aqueous buffer (pH, light, temp). | Prepare fresh dilutions; perform a stability study (Protocol 2 ).[4] |
| Aggregation | Compound self-assembles into colloids. | Test for aggregation using DLS (Protocol 3 ) or by adding detergent.[7] |
| Impurity | Incorrect concentration due to impure solid. | Verify purity and identity via LC-MS and NMR (Protocol 1 ).[13] |
| Interference | Compound interacts with assay readout (e.g., fluorescence). | Run compound in a buffer-only control; use an orthogonal assay.[14][15] |
PART 4: Assay-Specific Issues: Optimizing Your Experimental System
If the compound is pure, stable, and soluble, the next step is to scrutinize your assay conditions.
Q8: How much can cell passage number affect my IC50 results?
A8: The effect can be dramatic. Continuous cell lines can undergo significant phenotypic and genotypic drift with increasing passage number.[16][17] This can alter growth rates, protein expression (including your target), and drug sensitivity, leading to inconsistent IC50 values over time.[17][18]
-
Best Practice: Work from a well-characterized master cell bank and working cell bank system. Thaw a fresh vial of low-passage cells (e.g., <15-20 passages from the master stock) every 2-3 months and perform all related experiments within a defined passage number window.[16]
Table 2: Hypothetical Impact of Cell Passage Number on IC50
| Cell Line | Compound | Passage Number | Observed IC50 (µM) | Fold-Change |
| SKOV-3 | Quinoline-X | 6 | 10.5 | - |
| SKOV-3 | Quinoline-X | 36 | 5.1 | 2.0x |
This table illustrates a common scenario where sensitivity to a drug increases with higher passage numbers, as has been reported by researchers.[16]
Q9: Does the number of cells I plate in each well matter?
A9: Yes, critically. The initial cell seeding density can significantly influence the IC50 value.[19][20] Higher cell densities may require more compound to achieve the same effect, leading to a higher apparent IC50. Inconsistencies in cell seeding across a plate or between experiments will directly lead to variability.
-
Best Practice: Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[20] Always perform a cell count with a hemocytometer or automated counter before plating to ensure consistency.
Q10: What are the "edge effects" and can they affect my quinoline compound assay?
A10: The edge effect refers to the phenomenon where the wells on the perimeter of a 96-well plate experience more rapid evaporation of media than the interior wells.[1] This changes the concentration of both nutrients and your test compound, leading to skewed results.
-
Mitigation Strategy: Avoid using the outer rows and columns of your 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[21]
Table 3: Recommended Assay Controls
| Control Type | Description | Purpose |
| Negative Control | Cells + Vehicle (e.g., 0.5% DMSO) | Represents 0% inhibition (100% viability). Used for data normalization.[9] |
| Positive Control | Cells + Known Inhibitor | Confirms the assay is working and responsive to inhibition. |
| Blank Control | Media Only (No Cells) | Measures background signal from the media and assay reagents. |
| Compound Color | Media + Compound (No Cells) | Checks for compound interference with colorimetric/fluorometric readouts. |
PART 5: Data Analysis Pitfalls
Even with perfect lab technique, incorrect data analysis can lead to inconsistent IC50 values.
Q11: Which mathematical model should I use to calculate my IC50?
A11: The standard and most recommended model for dose-response curves is the four-parameter logistic (4PL) model, also known as a sigmoidal dose-response model.[9][22] This model accounts for the top and bottom plateaus of the curve, the slope (Hill coefficient), and the IC50 itself. Using simpler models or linear regression can produce inaccurate and variable results.
Q12: How many data points and replicates are needed for a reliable IC50 curve?
A12: For a robust curve fit, a minimum of 8 concentrations is recommended.[9] These concentrations should span a wide enough range to define both the top and bottom plateaus of the curve. Performing each concentration in at least triplicate is essential to assess the precision of the measurements and calculate standard errors.[5]
Caption: Potential mechanisms of quinoline compound interference in biological assays.
PART 6: Protocols and Methodologies
Protocol 1: Compound Purity and Identity Verification by LC-MS
This protocol verifies that the compound you are testing is what you think it is, and at the expected purity.[13]
-
Preparation: Prepare a 1 mg/mL stock solution of your quinoline compound in a suitable solvent (e.g., DMSO, Methanol).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS). A UV detector (e.g., Photo Diode Array) should also be used.
-
Chromatography:
-
Inject 1-5 µL of the sample.
-
Run a standard gradient on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
-
Detection:
-
UV Analysis: Monitor the chromatogram at multiple wavelengths (e.g., 214 nm, 254 nm). Purity is estimated by the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required.
-
MS Analysis: Obtain the mass spectrum of the main peak. Confirm that the observed mass-to-charge ratio (m/z) matches the expected molecular weight of your quinoline compound.
-
-
Interpretation: The compound identity is confirmed if the major peak has the correct mass. The purity is determined from the UV chromatogram.
Protocol 2: Compound Stability Assessment in Assay Media
This protocol determines if your compound degrades in the assay buffer during the experiment.[4][23]
-
Preparation: Spike your quinoline compound into the final assay buffer (including serum, if applicable) at your highest test concentration. Prepare a parallel sample in a stable solvent like acetonitrile as a T=0 reference.
-
Incubation: Incubate the assay buffer sample under the exact conditions of your biological assay (e.g., 37°C, 5% CO2) for the full duration of the assay (e.g., 24, 48, or 72 hours).
-
Sampling: Take aliquots at key time points (e.g., 0, 4, 24, 48 hours). Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze all samples, including the T=0 reference, by LC-MS (as in Protocol 1).
-
Data Analysis: Quantify the peak area of the parent quinoline compound relative to the internal standard at each time point. A decrease of >10-15% in the parent compound over the assay duration indicates a stability issue.
Protocol 3: Dynamic Light Scattering (DLS) for Compound Aggregation
DLS is a biophysical technique used to detect sub-micron particles, such as compound aggregates.[]
-
Sample Preparation: Prepare a dilution series of your quinoline compound in the final assay buffer, starting from your highest test concentration. Ensure the buffer is filtered (0.22 µm filter) to remove dust.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the assay temperature (e.g., 25°C or 37°C).
-
Place the sample in a clean cuvette.
-
Measure the particle size distribution for each concentration.
-
-
Interpretation: The presence of particles with a radius >100-200 nm that increase in intensity with compound concentration is indicative of aggregation. A stable, non-aggregating compound should show no significant particle formation.
Protocol 4: Standardized Cell-Based IC50 Assay (MTT Example)
This protocol provides a framework for a reproducible cytotoxicity assay.[21][25]
-
Cell Seeding:
-
Culture cells to ~80% confluency. Ensure they are healthy and in the log growth phase.
-
Trypsinize, count the cells, and adjust the density to the optimized concentration (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into the interior 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the perimeter wells.[21]
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of your quinoline compound in culture medium. The final DMSO concentration should be constant across all wells and ≤0.5%.
-
Remove the old media from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only (negative) and positive controls.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
Viability Assessment (MTT):
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data: % Viability = (Absorbance_Sample / Absorbance_NegativeControl) * 100.
-
Plot % Viability against the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[9]
-
References
- EU-OPENSCREEN. (n.d.). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
- Gama, I., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from Marin Biologic Laboratories.
- Nielsen, M. K., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
- Sebaugh, J. L. (2011). Guidelines for Accurate EC50/IC50 Estimation. Pharmaceutical Statistics, 10(2), 128–134.
- Gama, I., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. PMC - NIH.
- Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from Sterling Pharma Solutions.
- Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems.
- Assay Guidance Manual. (2004-). In Vitro Cell Based Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from European Pharmaceutical Review.
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from EDRA Services.
- Turesky, R. J., et al. (1998). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 11(5), 524-534.
- Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Biostructure.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from BellBrook Labs.
- Zheng, X., et al. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: A pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PLoS ONE, 12(7), e0181023. (Sourced via ResearchGate).
- ResearchGate. (2013). Does IC50 value reduce as the passage number of cell increases?. Retrieved from ResearchGate.
- Wang, D., et al. (2017). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Scientific Reports, 7, 4268.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Marín, A., et al. (2016). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. In Comprehensive Analytical Chemistry. (Sourced via ResearchGate).
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Auld, D. S., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. (Sourced via Semantic Scholar).
- Rotili, D., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Journal of Medicinal Chemistry, 63(6), 2829-2849. (Sourced via ResearchGate).
- Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(11), 2603.
- Mire-Sluis, A., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review.
- Ritter, N. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International.
- ResearchGate. (2025). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. Retrieved from ResearchGate.
- Lázaro, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10893.
- Dahlin, J. L., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802.
- Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
- Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes. Retrieved from Cytion.
- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Chemical Sciences, 12(1), 1-8.
- Souto, N., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802.
- Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1120-1131.
- Wong, A. W., & Datla, A. (n.d.). Assay and Stability Testing. In Pharmaceutical Analysis for Small Molecules.
- Acar, Ç., et al. (2022). Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. Molecules, 27(11), 3568. (Sourced via ResearchGate).
- Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
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Technical Support Center: Addressing Solubility Issues of 6-Chloro-2-methylquinolin-4-ol in Assays
Introduction: Understanding the Challenge
6-Chloro-2-methylquinolin-4-ol is a quinolin-4-one derivative, a scaffold of significant interest in medicinal chemistry. Like many heterocyclic compounds rich in aromatic structures, it inherently possesses low aqueous solubility. This physical property is a primary hurdle for researchers, as precipitation in aqueous assay buffers can lead to inaccurate and unreliable data by effectively lowering the compound's concentration at the biological target.[1] This guide provides a systematic approach to diagnosing and resolving solubility challenges, ensuring the integrity and reproducibility of your experimental results. We will move from fundamental principles and quick-fix FAQs to detailed, validated protocols for robust solubilization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound? A1: While specific quantitative data for this exact molecule is not widely published, its structure—containing a chlorinated quinoline core and a methyl group—suggests it is a lipophilic compound with poor solubility in water but enhanced solubility in organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][3] As a quinoline derivative, it is also a weak base, a key property that can be leveraged for solubility enhancement.[4][5]
Q2: My compound is fully dissolved in its DMSO stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening? A2: This common phenomenon is known as "crashing out." It occurs due to a rapid and significant change in solvent polarity.[6] The compound is stable in the 100% organic environment of the DMSO stock, but when a small volume of this stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the buffer's aqueous nature can no longer support the solubility of the hydrophobic compound at that concentration, causing it to precipitate.[1][7]
Q3: What is the maximum recommended final concentration of DMSO in my assay? A3: There is no universal maximum, as tolerance varies greatly between assay types (e.g., enzyme vs. cell-based assays). A widely accepted industry standard is to keep the final DMSO concentration between 0.5% and 1%.[6] However, for sensitive cell-based assays, it is often necessary to stay below 0.1% to avoid solvent-induced toxicity or off-target effects.[1][8] It is critical to include a vehicle control (assay buffer with the same final DMSO concentration as the test wells) to account for any effects of the solvent itself.[9]
Q4: What are the primary strategies to overcome precipitation in my assay? A4: The most common and effective strategies, which we will detail in this guide, fall into three categories:
-
Co-Solvent & Dilution Optimization: Refining the use of solvents like DMSO and the method of dilution.[1]
-
pH Adjustment: Leveraging the compound's basic nature to form a more soluble salt in an acidic buffer.[10][11]
-
Complexation with Cyclodextrins: Using specialized excipients to form inclusion complexes that enhance apparent aqueous solubility.[12][13]
Section 2: Troubleshooting & Optimization Workflow
Before proceeding to advanced protocols, use this decision tree to diagnose the potential cause of precipitation and identify the most direct solution.
Caption: Troubleshooting decision tree for compound precipitation.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions (The Co-Solvent Approach)
Principle: This protocol focuses on minimizing the shock of solvent exchange. The core idea is to create a high-concentration stock solution in an appropriate organic solvent and then dilute it carefully into the final aqueous buffer. DMSO is the most common co-solvent due to its strong solubilizing power and miscibility with water.[1]
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Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2-methylquinolin-4-ol
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important quinoline derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Overview of Synthesis
The synthesis of this compound is most commonly achieved via the Conrad-Limpach or Gould-Jacobs reactions.[1][2][3] Both methods involve the condensation of an aniline with a β-dicarbonyl compound followed by a thermal cyclization. For the synthesis of this compound, the key starting materials are 4-chloroaniline and a β-ketoester like ethyl acetoacetate.[4]
The general synthetic approach involves two main stages:
-
Condensation: The reaction of 4-chloroaniline with ethyl acetoacetate to form an enamine intermediate. This step is typically performed at moderate temperatures.
-
Cyclization: The thermal intramolecular cyclization of the enamine intermediate at high temperatures to yield the final this compound product.[5]
Reaction Pathway
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield of the Final Product
Low yields are a common challenge when scaling up quinoline synthesis. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | The cyclization step requires high temperatures, often exceeding 250°C.[6] Ensure your heating apparatus can consistently maintain this temperature. Consider using a high-boiling point solvent like diphenyl ether or Dowtherm A to ensure even heat distribution.[6] |
| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times at high temperatures can lead to product degradation.[7] |
| Impure Starting Materials | Verify the purity of 4-chloroaniline and ethyl acetoacetate using techniques like NMR or melting point analysis. Impurities can interfere with the reaction. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the initial condensation step. Water can hinder the formation of the enamine intermediate. |
| Inefficient Mixing | In a larger-scale reaction, ensure vigorous and efficient stirring to maximize contact between reactants, especially if the reaction mixture is heterogeneous. |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield.
| Potential Cause | Troubleshooting Steps |
| Formation of Knorr Product Isomer | During the initial condensation, lower temperatures favor the desired kinetic product (Conrad-Limpach) over the thermodynamic Knorr product.[1] Maintain a moderate temperature during this step. |
| Self-condensation of Ethyl Acetoacetate | Slow, controlled addition of ethyl acetoacetate to the reaction mixture can minimize its self-condensation. |
| Tar Formation | High reaction temperatures can sometimes lead to the formation of tar-like substances.[8] Optimize the reaction temperature and time to minimize their formation. If tar is present, purification by steam distillation can be an effective method to separate the product.[8] |
| Unreacted Starting Materials | If TLC or HPLC analysis shows the presence of unreacted starting materials, consider adjusting the stoichiometry or reaction time. |
Issue 3: Difficulties in Product Isolation and Purification
Isolating a pure product is crucial for downstream applications.
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | This can occur if the product is impure. Try triturating the crude material with a non-polar solvent like hexane or ether to induce crystallization.[9] An acid-base extraction can also be effective for purification.[9] |
| Low Recovery After Recrystallization | This could be due to the choice of an inappropriate solvent or using too much solvent.[10] Screen for a suitable recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature.[10] Common solvents for quinolinols include ethanol, methanol, and acetic acid.[6] |
| Colored Impurities | If the product is colored, you can use activated charcoal during recrystallization to adsorb these impurities.[10] However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound?
A1: The most common and direct routes are the Conrad-Limpach and Gould-Jacobs syntheses.[1][2][3] Both start with 4-chloroaniline and a β-ketoester, such as ethyl acetoacetate, and proceed through a thermal cyclization.[4]
Q2: My cyclization reaction seems to be stalling. What can I do?
A2: The thermal cyclization is often the rate-determining step and requires significant thermal energy.[1] Ensure your reaction temperature is consistently at or above 250°C.[6] The use of a high-boiling point solvent is highly recommended for large-scale reactions to maintain a stable and uniform temperature.[6]
Q3: I am observing a significant amount of a side product. What is it likely to be?
A3: A common side product in the Conrad-Limpach synthesis is the Knorr quinoline product, a 2-hydroxyquinoline isomer.[1] This is formed if the initial condensation reaction is carried out at higher temperatures, favoring the thermodynamic product.[1] To minimize this, maintain a moderate temperature during the initial condensation of 4-chloroaniline and ethyl acetoacetate.
Q4: What are the best methods for purifying crude this compound?
A4: Recrystallization is the most common and effective method for purification.[10] A solvent screen should be performed to identify the optimal solvent or solvent system.[10] Ethanol, methanol, or acetic acid are good starting points.[6] For highly impure samples, column chromatography on silica gel can be employed.[11]
Q5: What analytical techniques are recommended for characterizing the final product?
A5: A combination of techniques should be used for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.[12]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. The isotopic pattern of chlorine should be observable.[12]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl and carbonyl groups of the quinolinol tautomers.[13]
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
Q6: What are the key safety precautions to consider when scaling up this synthesis?
A6: Quinolines and their precursors can be hazardous.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][17]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents and during the high-temperature cyclization step.[14]
-
Handling of Reagents: 4-chloroaniline is toxic and a suspected carcinogen. Handle it with extreme care. High-boiling point solvents like diphenyl ether can cause severe burns.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[15][18]
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety.
- Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
- Universitat de Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture.
- PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Centurion University. (n.d.). Skraup synthesis of Quinoline.
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- CONICET. (n.d.). Analytical methods for determination of cork-taint compounds in wine.
- MDPI. (2026, January 6). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- ResearchGate. (2025, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
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Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the green synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the transition from classical, often harsh, synthesis methods to more sustainable and efficient protocols. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, but their traditional synthesis routes frequently involve hazardous reagents, high temperatures, and significant waste production.[1][2]
The adoption of green chemistry principles—such as the use of alternative energy sources, eco-friendly solvents, and reusable catalysts—not only minimizes environmental impact but also often leads to higher yields, shorter reaction times, and simplified purification processes.[1][3] However, these modern techniques come with their own unique set of experimental challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your green quinoline synthesis workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My microwave-assisted Friedländer synthesis is resulting in a low yield. What are the most common causes and how can I fix them?
A: Low yields in microwave-assisted synthesis are a frequent issue, often stemming from inefficient energy absorption or substrate reactivity. Here are the primary causes and troubleshooting steps:
-
Inefficient Microwave Absorption: The reaction mixture must be able to couple with microwave irradiation to heat effectively. If your reactants are non-polar and you are running a solvent-free reaction, heating will be inefficient.
-
Solution: Add a small amount of a polar, high-dielectric solvent like ethanol, DMF, or even a reusable ionic liquid to act as a "microwave absorber." This dramatically improves the rate of energy transfer to your reactants.[4]
-
-
Incorrect Parameter Control: Focusing on microwave power (e.g., 200W) is less reproducible than controlling the reaction temperature. Localized overheating can degrade reactants and products, while insufficient temperature will stall the reaction.
-
Solution: Use a dedicated scientific microwave reactor with an internal temperature probe. Set a target temperature (e.g., 120-160°C) and allow the instrument to modulate the power to maintain it. This ensures consistent and even heating.[4]
-
-
Substrate Reactivity: Electron-withdrawing groups on your aniline or carbonyl starting materials can reduce their nucleophilicity or electrophilicity, respectively, slowing the reaction rate.
Q: I'm attempting a solvent-free synthesis using a solid catalyst, but the reaction is incomplete even after several hours. What's going wrong?
A: Solvent-free reactions are highly dependent on the efficient mixing and surface interaction between reactants and the catalyst. An incomplete reaction suggests a mass transfer limitation.
-
Poor Homogenization: If your reactants are solids or a viscous liquid/solid mix, simple magnetic stirring may be insufficient to ensure all reactant molecules come into contact with the catalyst's active sites.
-
Solution 1: If applicable, gently heat the mixture to melt one or all of the reactants, creating a liquid phase that allows for better mixing.
-
Solution 2: For solid-state reactions, consider using a ball mill. The mechanical grinding ensures intimate contact and can provide the activation energy needed for the reaction to proceed.
-
-
Catalyst Inactivity: The catalyst may be unsuitable for solvent-free conditions or may have been improperly activated.
-
Solution: Ensure your catalyst is fully dried and activated according to the supplier's protocol or literature method. Some catalysts, particularly heterogeneous ones, require thermal activation to expose their active sites. Also, confirm that the chosen catalyst has been reported to be effective under solvent-free conditions for your specific reaction type.[6][7]
-
Problem Area 2: Formation of Side Products & Impurities
Q: My Doebner-von Miller reaction produces a significant amount of dark, intractable tar, making product isolation nearly impossible. How can I prevent this?
A: Tar formation is the most notorious side reaction in the Doebner-von Miller synthesis, caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[8][9] Controlling this side reaction is key to a successful synthesis.
-
Cause: Strong Brønsted acids (like H₂SO₄ or HCl) aggressively promote both the desired cyclization and the undesired polymerization.
-
Solution 1 (Optimize Acid): Switch to a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄) or a solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia).[3][8] These can favor the quinoline formation pathway without being aggressive enough to cause rampant polymerization.
-
Solution 2 (Biphasic System): A highly effective but often overlooked technique is to use a biphasic solvent system. For example, conduct the reaction with the aniline in aqueous acid while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent like toluene. This sequesters the carbonyl compound from the highly acidic aqueous phase, dramatically reducing its self-polymerization.[8]
-
Solution 3 (Control Temperature & Addition): Avoid excessive heat, as it accelerates polymerization.[8] Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate. Additionally, add the carbonyl reactant slowly to the reaction mixture to keep its instantaneous concentration low, further minimizing self-condensation.[9]
-
Q: In my Friedländer synthesis, I'm getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve selectivity?
A: Regioselectivity is a classic challenge in the Friedländer annulation.[10] The initial condensation can occur at either of the α-carbons of the ketone.
-
Cause: Under standard acid or base catalysis, both α-positions of the ketone can be deprotonated to form an enolate, leading to a mixture of products.
-
Solution 1 (Catalyst Choice): Certain catalysts can direct the reaction. For instance, iodine has been shown to be a highly efficient catalyst that can improve regioselectivity in some cases.[5] Choline-based deep eutectic solvents have also been reported to provide excellent regiospecificity.[11]
-
Solution 2 (Use of Ionic Liquids): Brønsted-acidic ionic liquids can act as both the solvent and catalyst, and their structured environment can favor the formation of one regioisomer over the other.[12]
-
Solution 3 (Modify Reactants): While less "green," a pre-reaction to introduce a directing group or to form a specific enolate or imine analog can ensure the desired connectivity before the cyclization step.[10]
-
Problem Area 3: Catalyst Deactivation & Poor Reusability
Q: My expensive nanocatalyst works perfectly for the first run, but its activity drops significantly in the second and third cycles. How can I improve its lifespan?
A: This is a common and costly problem. The loss of activity in heterogeneous and nanocatalysts typically points to one of three issues: leaching, agglomeration, or surface poisoning.[6][13]
-
Leaching: The active metal component of the catalyst may be dissolving (leaching) into the reaction medium.
-
Troubleshooting: After the first run, filter the catalyst out and add a fresh batch of reactants to the filtrate. If a reaction occurs, leaching is confirmed. To solve this, consider a more robust support for your nanoparticles (e.g., silica, graphene) or ensure the reaction conditions (solvent, temperature) are not harsh enough to break down the catalyst structure.
-
-
Agglomeration: Nanoparticles have a high surface energy and tend to clump together (agglomerate) during the reaction, especially at high temperatures. This reduces the available surface area and, therefore, the number of active sites.
-
Solution: After each run, wash the catalyst with an appropriate solvent and then sonicate it for a few minutes. This can help break up agglomerates. For future syntheses, consider using a catalyst with a polymeric or solid support that keeps the nanoparticles physically separated.
-
-
Surface Poisoning/Fouling: Reactant impurities, byproducts, or polymers can adsorb onto the catalyst's surface, blocking the active sites.
-
Solution: Implement a rigorous washing protocol between cycles. This usually involves washing with the reaction solvent followed by a lower-boiling-point solvent (like ethanol or acetone) to remove adsorbed species. A final drying step, sometimes under vacuum at a mild temperature, is crucial.[6] The catalyst should be reused immediately after recovery and washing to prevent deactivation.[6]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yields in green quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ultrasound irradiation for quinoline synthesis compared to microwave heating?
A1: Both are excellent green chemistry tools, but they operate on different principles. Microwave heating uses dielectric heating to rapidly increase the bulk temperature of the reaction.[3] Ultrasound, on the other hand, uses acoustic cavitation—the formation and collapse of microscopic bubbles—to create localized hot spots with extreme temperatures and pressures.[14][15] The key advantages of ultrasound include:
-
Mechanical Effects: The shockwaves produced by cavitation can enhance mass transfer, especially in heterogeneous reactions involving solid catalysts.[15]
-
Surface Cleaning: Ultrasound can continuously clean the surface of a solid catalyst, preventing fouling and maintaining its activity.
-
Milder Bulk Conditions: While the cavitation spots are extreme, the overall bulk temperature of the reaction can be kept much lower than in microwave synthesis, which is beneficial for thermally sensitive molecules.[14] This often results in higher yields and shorter reaction times compared to conventional heating, sometimes with better outcomes than microwave methods for specific catalyst/substrate combinations.[14][15]
Q2: I want to avoid organic solvents entirely. What are my best options for a quinoline synthesis?
A2: You have two primary options:
-
Solvent-Free (Neat) Reaction: This involves mixing the reactants, often with a solid catalyst, and heating them until they melt and react.[2][6] This approach has the highest possible atom economy and simplifies work-up, as there is no solvent to remove. It is particularly effective for Friedländer-type reactions.[7]
-
Aqueous Synthesis: Using water as the solvent is a cornerstone of green chemistry.[3] Many modern catalysts, including certain nanocatalysts and p-toluenesulfonic acid (p-TSA), are highly effective in water.[3][6] Water's high polarity and unique solvating properties can sometimes accelerate reactions through hydrophobic effects.
Q3: Can I use a domestic microwave oven for these chemical syntheses?
A3: Absolutely not. It is extremely dangerous and scientifically unsound. Domestic microwave ovens lack the necessary controls for chemical synthesis:
-
No Temperature or Pressure Feedback: They cannot monitor or control the internal temperature or pressure of the reaction vessel, leading to a high risk of vessel rupture or explosion, especially with organic solvents.[4]
-
Uneven Heating: They have "hot spots" that cause localized overheating, leading to product decomposition and poor reproducibility.[16]
-
Lack of Safety Features: They are not designed to handle flammable or corrosive materials. Always use a dedicated scientific microwave reactor designed for chemical synthesis, which provides precise parameter control and essential safety features.[4]
Q4: How do I choose the right green catalyst for my reaction?
A4: The choice depends on your specific reaction (e.g., Friedländer, Doebner-von Miller), reactants, and desired conditions. Here's a decision-making framework:
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 6-Chloro-2-methylquinolin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds, prized for their diverse pharmacological activities.[1][2] The precise structural characterization of these molecules is non-negotiable, underpinning the reliability of structure-activity relationship (SAR) studies and ensuring the integrity of developmental pipelines. Among the suite of analytical tools available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the unambiguous elucidation of molecular structure in solution.
This guide provides an in-depth, practical comparison and interpretation of the NMR spectral data for 6-chloro-2-methylquinolin-4-ol. We will move beyond a simple recitation of data, focusing instead on the causality behind spectral features and the strategic application of one- and two-dimensional NMR experiments. Our approach is designed to be a self-validating system, demonstrating how a combination of experiments provides a network of correlations that leaves no doubt as to the final structural assignment.
The Molecular Structure and Predicted NMR Landscape
This compound exists in a tautomeric equilibrium with its quinolin-4-one form. In most deuterated solvents, particularly DMSO-d₆, the quinolin-4-one tautomer is expected to predominate due to favorable hydrogen bonding and aromaticity considerations. Our analysis will proceed assuming this is the major species in solution.
Key Structural Features Influencing the NMR Spectrum:
-
Aromatic Protons: The quinoline core presents a trisubstituted benzene ring and a disubstituted pyridine ring. The protons on these rings will appear in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by their electronic environment.
-
Substituent Effects:
-
-Cl (Position 6): As an electron-withdrawing group, the chlorine atom will deshield nearby protons (H5 and H7), shifting them downfield.
-
-CH₃ (Position 2): This electron-donating group will shield adjacent protons and carbons. It will appear as a characteristic singlet in the upfield region of the ¹H NMR spectrum.
-
-OH/-C=O (Position 4): The tautomerism at this position significantly influences the electronic structure of the entire heterocyclic system. The N-H proton of the quinolone form will typically appear as a broad singlet at a very downfield chemical shift (>10 ppm).
-
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) and coupling constants (J) for this compound, based on established principles of NMR spectroscopy and data from analogous quinoline structures.[2][3]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₃ (at C2) | 2.2 - 2.5 | Singlet (s) | N/A | Aliphatic methyl group adjacent to a C=C bond. |
| H3 | 6.0 - 6.3 | Singlet (s) | N/A | Vinylic proton, shielded by the adjacent methyl and influenced by the carbonyl. |
| H5 | 7.8 - 8.1 | Doublet (d) | J ≈ 2.0-2.5 Hz | Aromatic proton ortho to the chlorine, showing meta-coupling to H7. |
| H7 | 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 9.0 Hz, 2.5 Hz | Aromatic proton ortho to H8 and meta to H5. |
| H8 | 7.4 - 7.6 | Doublet (d) | J ≈ 9.0 Hz | Aromatic proton ortho to H7. |
| NH | 11.0 - 12.0 | Broad Singlet (br s) | N/A | Amide proton in the quinolone tautomer, exchangeable. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| CH₃ | 18 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |
| C2 | 150 - 155 | Carbon bearing the methyl group, deshielded by the ring nitrogen. |
| C3 | 108 - 112 | Vinylic carbon, relatively shielded. |
| C4 | 175 - 180 | Carbonyl carbon of the quinolone tautomer, highly deshielded. |
| C4a | 122 - 126 | Quaternary carbon at the ring junction. |
| C5 | 125 - 129 | CH carbon adjacent to the C-Cl. |
| C6 | 128 - 132 | Quaternary carbon directly attached to chlorine. |
| C7 | 123 - 127 | CH carbon meta to the C-Cl. |
| C8 | 118 - 122 | CH carbon shielded by the ring junction. |
| C8a | 138 - 142 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
Experimental Protocol for Comprehensive NMR Analysis
Acquiring high-quality, unambiguous data requires a systematic approach. The following protocol outlines the steps for a comprehensive NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for quinolin-4-ol derivatives due to its excellent solubilizing power for polar compounds and its ability to slow down proton exchange, often resulting in sharper NH and OH signals.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
-
-
1D ¹³C{¹H} NMR and DEPT-135 Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum. This provides the chemical shifts of all carbon atoms.
-
Following the standard ¹³C experiment, run a DEPT-135 experiment. This is crucial for differentiating carbon types: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C4, C4a, C6, and C8a) will be absent from the DEPT-135 spectrum.[4]
-
-
2D NMR Acquisition for Structural Connectivity:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential for identifying protons that are spin-coupled to each other, typically through 2-3 bonds.[5] It allows for the mapping of proton connectivity within the aromatic spin system (e.g., confirming the H7-H8 relationship).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[3] It is the most reliable way to assign the protonated carbons in the ¹³C spectrum.
-
The workflow from sample preparation to final data analysis is a logical progression designed to build a complete structural picture.
Caption: Experimental workflow for the comprehensive NMR analysis of this compound.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and confirmatory data. A multi-technique approach ensures the highest level of confidence in a compound's identity.
Table 3: Comparison of Analytical Techniques for Structural Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and 3D structure in solution. | Unambiguous structure determination; non-destructive. | Lower sensitivity; requires relatively pure sample (>95%); larger sample amount needed. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS); fragmentation patterns. | Extremely high sensitivity (picogram to femtogram); rapid analysis. | Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-Cl). | Fast, simple, and inexpensive; requires minimal sample. | Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.[6] |
These techniques, when used in concert, provide a holistic and validated characterization of the target molecule.
Caption: Logical workflow integrating complementary analytical techniques for structural validation.
Conclusion
References
- Castro, L., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(8), 1959.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
- ResearchGate. (n.d.). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- MDPI. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5413.
- ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives.
- ResearchGate. (n.d.). 1 H NMR Spectra of the Compounds Synthesized.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- Wiley-VCH. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. SpectraBase.
- PubChem. (n.d.). 2-Chloro-4-methyl-quinolin-6-ol.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- J-Stage. (1977). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
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- The Royal Society of Chemistry. (2018). Supplementary Information.
- UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
- International Journal of Research in Advent Technology. (n.d.). Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2-yl)phenolblue emitting organic phosphor.
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A Senior Application Scientist's Guide to Assigning the ¹H NMR Spectrum of 6-Chloro-2-methylquinolin-4-ol
For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for its characterization. This guide provides an in-depth, technically-grounded methodology for the complete assignment of the proton (¹H) NMR spectrum of 6-Chloro-2-methylquinolin-4-ol, a representative substituted quinoline. We will move beyond simple peak reporting to explain the causal relationships between molecular structure and spectral appearance, offering a robust framework for analyzing similar systems.
The Foundational Challenge: Keto-Enol Tautomerism
Before any analysis can begin, we must address the core chemical nature of the target molecule. 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4(1H)-quinolone form. For this compound, this equilibrium is overwhelmingly shifted towards the 6-chloro-2-methylquinolin-4(1H)-one tautomer in common NMR solvents like DMSO-d₆.[1][2] This is a critical insight, as it dictates that we are not observing a phenolic -OH proton, but rather an N-H proton of the quinolone ring. This understanding fundamentally changes our expected chemical shifts and peak assignments.
Part 1: Predictive Analysis from First Principles
A powerful approach to NMR assignment is to first build a hypothesis based on the known electronic and structural effects of the molecule's functional groups. By predicting the chemical environment of each proton, we can anticipate its resonance frequency (chemical shift) and its coupling to neighboring protons (splitting pattern).
Deconstructing the Electronic Environment
The chemical shift of a proton is exquisitely sensitive to the electron density around it. We can predict the relative positions of the signals by considering the inductive and resonance effects of the substituents.
-
Nitrogen Heteroatom : The nitrogen in the quinoline ring is strongly electron-withdrawing, which "deshields" nearby protons, causing them to resonate at a higher chemical shift (further downfield).[3] The proton at the C8 position feels this effect strongly due to its proximity in space (a peri-effect), and is expected to be one of the most downfield aromatic signals.
-
Carbonyl Group (C4=O) : The carbonyl group is also strongly electron-withdrawing. Its primary influence is on the protons of the pyridine ring, particularly H3 and H5.
-
Chloro Group (C6-Cl) : As an electron-withdrawing group, the chlorine atom at C6 will deshield the protons ortho (H5, H7) and para (H8) to it, shifting them downfield.
-
Methyl Group (C2-CH₃) : The methyl group is weakly electron-donating, which slightly shields the quinoline ring system. Its most direct impact is on the pyridine ring.
Predicting Spin-Spin Coupling Patterns
The splitting of a proton's signal is caused by its interaction with neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), provides direct evidence of connectivity.[4]
-
Aromatic Protons (H5, H7, H8) : These three protons on the carbocyclic ring form a coupled spin system.
-
H8 is adjacent (ortho) to H7, so it will appear as a doublet with a large coupling constant (³J ≈ 7-9 Hz).
-
H7 is coupled to H8 (ortho) and H5 (meta). It will therefore be a doublet of doublets (dd) with one large and one small coupling constant (³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz).
-
H5 is only coupled to H7 (meta), so it should appear as a doublet with a small coupling constant (⁴J ≈ 2-3 Hz).
-
-
Pyridine Ring Protons (H3) : This proton has no adjacent proton neighbors. It is expected to be a singlet. A very small long-range coupling to the C2-methyl protons may cause slight broadening.
-
Methyl Protons (C2-CH₃) : With no adjacent protons, this group will appear as a sharp singlet.
-
Amide Proton (N1-H) : This proton is not typically coupled to other protons on the ring and will appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.
Part 2: Assignment Through Comparative Data Analysis
Data for the analogous compound 6-Chloro-4-methyl-2(1H)-quinolinone provides an excellent reference point.[5] By comparing the known data for this and other quinolones, we can confidently assign the spectrum of our target molecule.
Step-by-Step Assignment of 6-Chloro-2-methylquinolin-4(1H)-one
| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| N1-H | > 11.0 (Broad) | ~12.1 | br s | - | 1H | The amide proton in quinolones is typically very deshielded and appears as a broad singlet far downfield.[1] Its position is variable and it will exchange with D₂O. |
| H8 | 7.8 - 8.2 | ~8.05 | d | ³J ≈ 8.5 Hz | 1H | Expected to be the most downfield aromatic proton due to the deshielding peri-effect of the nitrogen.[3] The observed doublet splitting pattern with a large coupling constant confirms it is ortho to a single proton (H7). |
| H5 | 7.7 - 8.0 | ~7.85 | d | ⁴J ≈ 2.5 Hz | 1H | Deshielded by the adjacent C4-carbonyl and the C6-chloro group. The small coupling constant is characteristic of a meta-coupling to H7, confirming its position. |
| H7 | 7.4 - 7.7 | ~7.60 | dd | ³J ≈ 8.5 Hz, ⁴J ≈ 2.5 Hz | 1H | The doublet of doublets pattern arises from coupling to both H8 (ortho) and H5 (meta). The chemical shift is intermediate between H8 and H5, consistent with its electronic environment. |
| H3 | 6.0 - 6.5 | ~6.25 | s | - | 1H | This proton is significantly shielded and appears as a singlet, characteristic of the H3 proton in the 4-quinolone tautomer. Its upfield shift is a hallmark of this ring system. |
| C2-CH₃ | 2.2 - 2.6 | ~2.40 | s | - | 3H | The methyl group protons are in the aliphatic region and appear as a sharp singlet, integrating to three protons. |
Note: Experimental values are estimated based on typical values for 4-quinolone systems in DMSO-d₆ and may vary slightly.
Visualizing Connectivity
The relationships derived from coupling constants can be visualized to confirm the assignment of the aromatic spin system.
Caption: J-coupling correlations in the carbocyclic ring of 6-Chloro-2-methylquinolin-4(1H)-one.
Part 3: Experimental Protocols for Self-Validation
To ensure trustworthy and reproducible results, the following protocols should be observed.
Protocol 1: High-Resolution ¹H NMR Spectrum Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it typically allows for the clear observation of exchangeable protons like N-H.
-
Solubilization : Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary. Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup : Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming of the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical peak shapes for the residual solvent signal (DMSO-d₅, ~2.50 ppm).
-
Acquisition : Acquire the ¹H NMR spectrum using standard parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing : Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical) to improve the signal-to-noise ratio. Perform Fourier transform, phase correction, and baseline correction.
-
Calibration and Integration : Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm. Carefully integrate all signals.
Protocol 2: Confirmation with D₂O Exchange
To unambiguously identify the N-H proton, a deuterium exchange experiment is definitive.
-
Acquire Initial Spectrum : Follow Protocol 1 to obtain a standard ¹H NMR spectrum.
-
Add D₂O : Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O) to the sample.
-
Mix and Re-acquire : Cap the tube, invert several times to mix thoroughly, and allow it to stand for 5 minutes. Re-insert the sample into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis : Compare the two spectra. The signal corresponding to the N-H proton (~12.1 ppm) will significantly decrease in intensity or disappear entirely in the second spectrum, confirming its assignment as an exchangeable proton.
Caption: Workflow for ¹H NMR assignment and validation via D₂O exchange.
Conclusion
The assignment of the ¹H NMR spectrum of this compound is a logical process that hinges on understanding its predominant tautomeric form, the quinolone. By systematically analyzing substituent effects and spin-spin coupling patterns, a robust predictive assignment can be made. This hypothesis is then confirmed by comparison with data from analogous structures and validated through straightforward experimental procedures like D₂O exchange. This guide provides not just the assignments, but a comprehensive framework for tackling the structural elucidation of similarly complex heterocyclic systems, emphasizing the synergy between theoretical principles and rigorous experimental validation.
References
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- SpectraBase (2025). 6-Chloro-4-methyl-2(1H)-quinolinone. Wiley-VCH GmbH.
- MDPI (2022). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 27(22), 7954.
- Pharmaffiliates. 6-chloro-2-methyl-1H-quinolin-4-one.
- University of Calgary. Assignment of ¹H-NMR spectra.
- PubChem. 2-Chloro-4-methyl-quinolin-6-ol. National Center for Biotechnology Information.
- TSI Journals (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- Ho Chi Minh City University of Technology (VNU-HCM) (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE.
- PubChem. 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. National Center for Biotechnology Information.
- De Gruyter (2014). Tautomerism of 4-Hydroxy-4(1H) quinolon.
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A Comparative Guide to the Analytical Characterization of 6-Chloro-2-methylquinolin-4-ol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive comparison of analytical techniques for the characterization of 6-Chloro-2-methylquinolin-4-ol, a substituted quinoline of interest in medicinal chemistry and materials science. This document will delve into the expected mass spectrometry fragmentation pattern of this molecule and compare its utility with other key analytical methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided are grounded in established principles and comparative data from structurally related compounds to offer a predictive and practical guide for researchers.
Mass Spectrometry: Elucidating the Molecular Blueprint
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry is expected to yield a wealth of structural data.
Predicted Fragmentation Pattern of this compound
The molecular formula of this compound is C₁₀H₈ClNO, with a monoisotopic molecular weight of approximately 193.03 g/mol . The presence of a chlorine atom is a key feature that will be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks.
The fragmentation of this compound, which exists in tautomeric equilibrium with 6-Chloro-2-methyl-4(1H)-quinolone, is likely to proceed through several key pathways initiated by electron impact. The quinoline ring system is relatively stable, often leading to a prominent molecular ion peak.
Key Fragmentation Pathways:
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (·Cl), resulting in a fragment ion at m/z ~158.
-
Loss of a Methyl Radical: The methyl group at the 2-position can be lost as a methyl radical (·CH₃), yielding a fragment ion at m/z ~178.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of 4-quinolones is the loss of a neutral CO molecule from the heterocyclic ring.[1][2] This would produce a fragment ion at m/z ~165.
-
Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridine ring can result in the elimination of HCN, a common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z ~166.[3]
-
Consecutive Losses: Subsequent fragmentation of the primary fragment ions is also expected. For instance, the [M-CO]⁺· ion could further lose a chlorine atom or a methyl radical.
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Comparative Analysis with Related Structures
The mass spectrum of the closely related 6-Chloro-4-quinolinol shows a molecular ion at m/z 179 and a top peak at m/z 151, which would correspond to the loss of CO. This supports the proposed loss of carbon monoxide as a major fragmentation pathway. Studies on various hydroxyquinolines and methoxyquinolines consistently report the stability of the molecular ion and fragmentation involving the loss of CO and HCN.[1]
A Comparative Look at Other Analytical Techniques
While mass spectrometry provides invaluable information, a comprehensive characterization of this compound relies on a combination of analytical techniques.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), and structural information from fragmentation. | High sensitivity, provides molecular formula, and detailed structural insights. | Isomers can be difficult to distinguish without tandem MS; fragmentation can be complex. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguous structure elucidation, information on stereochemistry and tautomeric forms. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive, provides a "fingerprint" of the molecule. | Limited structural information, complex spectra can be difficult to interpret fully. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule, related to conjugation. | Simple and rapid, useful for quantitative analysis. | Provides limited structural information, broad absorption bands can be non-specific. |
In-Depth Look at Alternative Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl/amine proton. A ¹H NMR spectrum for 6-chloro-2-methyl-4-quinolinol is available and shows characteristic chemical shifts.[4] The methyl protons would appear as a singlet, and the aromatic protons would exhibit splitting patterns corresponding to their coupling with neighboring protons. The position of the OH/NH proton signal can be concentration and solvent dependent.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, providing information about their chemical environment. The carbonyl carbon of the quinolone tautomer would appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will provide characteristic absorption bands for its functional groups.
-
O-H/N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the O-H group of the quinolinol tautomer or the N-H group of the quinolone tautomer.
-
C=O Stretching: A strong absorption band around 1650-1690 cm⁻¹ would be indicative of the carbonyl group in the quinolone form.
-
C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region will correspond to the aromatic and heterocyclic ring stretching vibrations.
-
C-Cl Stretching: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl bond.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, is expected to exhibit absorption maxima characteristic of the quinoline chromophore. Quinoline derivatives typically show multiple absorption bands corresponding to π-π* transitions within the aromatic system.[5] The position and intensity of these bands can be influenced by the substituents and the solvent.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Caption: General workflow for GC-MS analysis of this compound.
A typical GC-MS protocol for a similar compound involves dissolving the sample in a volatile solvent like methanol or dichloromethane.[6] The sample is then injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for ionization and detection.
NMR Sample Preparation
Caption: Standard procedure for preparing an NMR sample.
For NMR analysis, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid solvent signal interference.[7] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg for ¹H NMR and 15-30 mg for ¹³C NMR.[8]
Conclusion
The analytical characterization of this compound is best achieved through a multi-technique approach. Mass spectrometry provides crucial information on molecular weight and fragmentation, offering significant structural clues. However, for unambiguous structure elucidation, NMR spectroscopy is indispensable. IR and UV-Vis spectroscopy serve as complementary techniques for confirming the presence of functional groups and the conjugated system, respectively. By integrating the data from these methods, researchers can achieve a comprehensive and confident characterization of this and other related quinoline derivatives.
References
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- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Organomation. (n.d.).
- SpectraBase. (2026). 6-chloro-2-methyl-4-quinolinol. [Link]
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- ResearchGate. (n.d.).
- Prasad, M. V. S., et al. (2015). A combined experimental and theoretical studies on FT-IR, FT-Raman and UV-vis spectra of 2-chloro-3-quinolinecarboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 163-174.
- Fu, L., et al. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). Molecules, 27(3), 772.
- Iowa State University. (n.d.).
- Novak, I., et al. (2003). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 68(13), 5348-5353.
- Potáček, M., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 543-546.
- Dos Santos, G. R., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Physical Chemistry A, 121(38), 7196-7206.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
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- UV−vis spectra of the compounds indicated in CH 2 Cl 2 , except... (n.d.).
- Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS Omega.
- SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. [Link]
- SpectraBase. (n.d.). 2-Butyl-1-methyl-4-quinolone. [Link]
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 823.
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- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). Molecules, 27(15), 4987.
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A Comparative Guide to the Structural Confirmation of Synthesized 6-Chloro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1] The specific analogue, 6-Chloro-2-methylquinolin-4-ol, represents a key heterocyclic motif of interest for potential therapeutic applications. The precise arrangement of substituents on the quinoline ring is paramount, as subtle structural changes can dramatically alter a compound's pharmacological profile, including its efficacy, selectivity, and safety. Therefore, the unambiguous confirmation of its molecular structure following synthesis is not merely a procedural step but a critical checkpoint for scientific integrity and the foundation of reliable downstream research.
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of synthesized this compound. We will move beyond a simple listing of data to explain the causal relationships between molecular structure and spectral output, providing field-proven insights to ensure the trustworthiness of your experimental findings.
Context: Synthesis and the Question of Tautomerism
The synthesis of the this compound core is commonly achieved through established methodologies like the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of substituted anilines with β-ketoesters.[2] For instance, a typical Conrad-Limpach synthesis would involve the reaction of 4-chloroaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization.
A crucial structural aspect of quinolin-4-ols is their existence in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4-one). This equilibrium must be considered when interpreting spectroscopic data, as the observed characteristics will be a reflection of the predominant tautomer in the given state (solid or solution) and solvent.
Caption: High-level workflow for synthesis and structural validation.
Primary Analytical Techniques: A Multi-Faceted Confirmation
No single technique is sufficient for absolute structural confirmation. Instead, we rely on the convergence of data from multiple orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, we expect to see distinct signals for the methyl group, the aromatic protons, and the proton on the heteroatom (N-H or O-H).
-
Causality: The methyl group at the C2 position is isolated from other protons and should appear as a sharp singlet. The aromatic protons will exhibit a characteristic splitting pattern determined by their positions relative to each other and the chloro substituent. The proton on the nitrogen in the keto tautomer (N-H) typically appears as a broad singlet at a high chemical shift due to its acidic nature and hydrogen bonding.
| Expected Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| Methyl Protons | ~2.4 - 2.6 | Singlet (s) | Protons on CH₃ at C2; no adjacent protons to couple with. |
| H3 Proton | ~6.2 - 6.4 | Singlet (s) | Vinylic proton on C3 adjacent to the carbonyl in the quinolinone form. |
| Aromatic Protons | ~7.3 - 8.2 | Multiplet (m) | Protons on the benzene ring (H5, H7, H8). Their specific shifts and coupling patterns (doublets, doublet of doublets) are key to confirming the 6-chloro substitution pattern.[3] |
| N-H Proton | ~11.0 - 12.0 | Broad Singlet (br s) | Acidic proton on the nitrogen atom of the quinolinone tautomer. Its broadness is due to quadrupole broadening and chemical exchange.[4] |
Comparative Insight: The absence of a vicinal proton at C5 to couple with H7, and the specific coupling between H7 and H8, helps differentiate the 6-chloro isomer from other possibilities like the 5-chloro or 7-chloro isomers.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Expected Carbon Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |
| Methyl Carbon | ~18 - 22 | C2-C H₃. Aliphatic carbon signal. |
| Aromatic/Vinylic Carbons | ~100 - 145 | Carbons of the quinoline ring system (C3, C4a, C5, C7, C8, C8a). The carbon bearing the chlorine (C6) will be shifted due to the inductive effect. |
| Quaternary Carbons | ~140 - 155 | C2 and C9. Carbons with no attached protons. |
| Carbonyl Carbon | ~175 - 180 | C 4=O. The downfield shift is characteristic of a carbonyl carbon in a conjugated system. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. For halogenated compounds, it offers a definitive signature.
-
Causality: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5][6] Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a powerful confirmation of the presence of one chlorine atom in the molecule.
Expected Mass Spectrometry Data for C₁₀H₈ClNO:
-
Molecular Weight: 193.63 g/mol
-
Molecular Ion (M⁺): m/z ≈ 193 (containing ³⁵Cl)
-
Isotopic Peak (M+2)⁺: m/z ≈ 195 (containing ³⁷Cl)
-
Expected Intensity Ratio: Peak at 193 should be approximately three times the height of the peak at 195.[1]
The fragmentation pattern can also provide structural information, though it is often complex for heterocyclic systems.
Caption: Structure and key proton assignments for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Causality: The presence of the quinolinone tautomer will be strongly indicated by a prominent C=O stretching vibration. A broad absorption in the higher wavenumber region indicates an N-H or O-H bond involved in hydrogen bonding. Aromatic C-H and C=C bonds, as well as the C-Cl bond, also have characteristic absorption frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3400 (broad) | Confirms the presence of the N-H group in the dominant quinolinone tautomer. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the aromatic part of the molecule. |
| C=O Stretch | 1640 - 1680 (strong) | Strong evidence for the quinolinone (keto) tautomer.[7] |
| Aromatic C=C Stretch | 1500 - 1600 | Characteristic of the quinoline ring system. |
| C-Cl Stretch | 700 - 800 | Suggests the presence of a carbon-chlorine bond. |
Experimental Protocols: Ensuring Self-Validating Data
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for quinolinones) in a clean NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and assign the peaks based on chemical shifts and coupling patterns.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the mass range covers the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and confirm the presence and correct 3:1 intensity ratio of the M+2 isotopic peak.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups detailed in the table above.
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound is not achieved by a single piece of data but by the logical convergence of evidence from NMR, MS, and FT-IR spectroscopy. The ¹H NMR confirms the proton connectivity and substitution pattern, while the ¹³C NMR validates the carbon backbone. Crucially, mass spectrometry confirms the molecular formula and the presence of a single chlorine atom through its distinct isotopic signature. Finally, FT-IR spectroscopy verifies the presence of key functional groups, providing strong evidence for the dominant quinolinone tautomer. By systematically applying these techniques and understanding the causality behind the data, researchers can proceed with confidence in the structural integrity of their synthesized molecules.
References
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
- BenchChem. (2025). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol.
- MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide.
- PMC. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2025). 2.7 Mass Spectrometry of Some Common Functional Groups.
Sources
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- 7. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conrad-Limpach and Gould-Jacobs Syntheses of 4-Hydroxyquinolines
The 4-hydroxyquinoline (4-quinolone) scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents.[1] Two of the most venerable and enduring methods for constructing this privileged heterocycle are the Conrad-Limpach and Gould-Jacobs reactions. This in-depth guide provides a critical comparison of these two classical syntheses, examining their mechanisms, substrate scope, and practical execution. By delving into the causality behind the experimental choices and presenting supporting data, this document aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific target molecules.
At a Glance: Key Distinctions
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Aniline Reactant | Arylamine | Arylamine |
| Carbon Source | β-Ketoester (e.g., Ethyl acetoacetate) | Alkoxymethylenemalonate (e.g., Diethyl ethoxymethylenemalonate) |
| Initial Intermediate | β-Aminoacrylate (Enamine) | Anilidomethylenemalonate |
| Key Transformation | High-temperature thermal cyclization (~250 °C) | High-temperature thermal cyclization (~250 °C), followed by saponification and decarboxylation |
| Final Product Structure | Typically 2-substituted-4-hydroxyquinoline | 4-Hydroxyquinoline (unsubstituted at C2/C3) |
| Primary Byproducts | Alcohol (from cyclization) | Alcohol (from condensation & cyclization), CO₂ (from decarboxylation) |
| Key Advantage | Direct formation of C2-substituted quinolones in one pot. | Access to 4-hydroxyquinolines unsubstituted at the 3-position. |
| Key Limitation | Potential for Knorr synthesis side-product (2-hydroxyquinoline). Difficult with electron-poor anilines. | Multi-step sequence post-cyclization. Harsh decarboxylation conditions. |
The Conrad-Limpach Synthesis: A Direct Route to 2-Substituted 4-Quinolones
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction provides a powerful and direct method for synthesizing 4-hydroxyquinolines, often with substitution at the 2-position derived from the starting β-ketoester.[2][3]
Mechanistic Pathway
The synthesis is a two-stage process, typically performed as a one-pot reaction. The causality behind the temperature staging is critical to understanding the reaction's selectivity.
-
Condensation (Formation of β-Aminoacrylate): The reaction begins with the acid-catalyzed condensation of an aniline with a β-ketoester.[2] The aniline's nucleophilic nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester under kinetic control, typically at room temperature or slightly elevated temperatures.[2] This forms a stable β-aminoacrylate intermediate, which is an enamine. The use of a catalytic amount of strong acid (e.g., H₂SO₄) is crucial here, as it protonates the keto-carbonyl, enhancing its electrophilicity and facilitating the dehydration step.[2]
-
Thermal Cyclization: The rate-determining step is the high-temperature intramolecular cyclization of the β-aminoacrylate.[2] This step requires significant thermal energy (typically ~250 °C) to overcome the substantial energy barrier associated with temporarily disrupting the aromaticity of the aniline ring during the 6-electron electrocyclization.[4] The use of high-boiling, inert solvents like mineral oil, diphenyl ether, or Dowtherm A is a cornerstone of this protocol.[4][5] These solvents serve as a heat bath to achieve and maintain the high temperatures necessary for efficient cyclization, dramatically increasing yields from below 30% (neat) to as high as 95%.[2]
Diagram: Conrad-Limpach Reaction Mechanism
Caption: The two-stage mechanism of the Conrad-Limpach synthesis.
Regioselectivity: The Competing Knorr Synthesis
A critical consideration in the Conrad-Limpach reaction is the potential for a competing pathway known as the Knorr quinoline synthesis. If the initial condensation is performed at higher temperatures (e.g., ~140 °C), the aniline may attack the less reactive ester carbonyl, forming a β-ketoanilide.[2] This thermodynamically favored intermediate then cyclizes to yield a 2-hydroxyquinoline , not the 4-hydroxyquinoline isomer. Therefore, maintaining lower temperatures during the initial condensation is paramount for ensuring the desired regiochemical outcome.
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol is a robust example of the Conrad-Limpach cyclization.
Part A: Formation of the Intermediate (Ethyl β-anilinocrotonate)
-
Rationale: This step creates the key enamine intermediate under conditions that favor kinetic control.
-
Procedure: In a round-bottom flask, combine aniline (1.0 equiv) and ethyl acetoacetate (1.0 equiv). Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1-2 hours. The reaction is often mildly exothermic.
-
Remove the water byproduct and any unreacted starting materials under reduced pressure. The resulting viscous oil, ethyl β-anilinocrotonate, is often used in the next step without further purification.
Part B: Thermal Cyclization
-
Rationale: High-boiling solvent is used to provide the thermal energy for the electrocyclization while ensuring even heating and preventing charring. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a liquid at room temperature and an excellent choice.[4]
-
Procedure: In a three-necked flask equipped with a mechanical stirrer and a condenser, heat a high-boiling solvent such as Dowtherm A (approx. 2-3 mL per gram of intermediate) to reflux (~250-260 °C).
-
Slowly add the crude ethyl β-anilinocrotonate from Part A to the refluxing solvent.
-
Maintain the reflux and stirring for 15-30 minutes after the addition is complete. Ethanol will distill from the reaction mixture.
-
Work-up: Allow the mixture to cool to room temperature. The 4-hydroxyquinoline product, being less soluble in the nonpolar solvent, will often precipitate.
-
Dilute the cooled mixture with a non-polar solvent like petroleum ether or hexanes to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling Dowtherm A.
-
The crude product can be purified by recrystallization, for example, from boiling water or ethanol, to yield white, needle-like crystals. A yield of 85-90% can be expected.
The Gould-Jacobs Reaction: Access to the Unsubstituted 4-Quinolone Core
First reported in 1939, the Gould-Jacobs reaction is a versatile multi-step synthesis that provides access to 4-hydroxyquinolines that are unsubstituted at the 2- and 3-positions, a substitution pattern not directly achievable via the Conrad-Limpach method.[6]
Mechanistic Pathway
The Gould-Jacobs reaction is a more complex sequence involving condensation, cyclization, and subsequent chemical transformations.
-
Condensation: An aniline is reacted with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: Similar to the Conrad-Limpach synthesis, this key step requires high temperatures (>250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[7] The product of this step is an ethyl 4-hydroxyquinoline-3-carboxylate.
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a strong base, typically aqueous sodium hydroxide.
-
Decarboxylation: The final step involves the removal of the carboxylic acid group by heating the solid above its melting point, which liberates carbon dioxide and yields the desired 4-hydroxyquinoline.
Diagram: Gould-Jacobs Reaction Workflow
Caption: The multi-step workflow of the Gould-Jacobs synthesis.
Substrate Scope and Modern Adaptations
The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.[6] The harsh thermal conditions of the classical approach can lead to product degradation and variable yields. Modern adaptations have significantly improved the efficiency of the cyclization step:
-
Microwave Irradiation: Microwave-assisted synthesis offers rapid, uniform heating, leading to dramatically shorter reaction times and often higher yields.[8][9] For example, heating a mixture of aniline and DEEM at 300 °C for just 5 minutes under microwave irradiation can provide a 47% isolated yield of the cyclized product, highlighting the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[7]
-
Eaton's Reagent: The use of Eaton's reagent (P₂O₅ in methanesulfonic acid) allows the cyclization to proceed under much milder conditions (e.g., 80-100 °C), providing good to excellent yields and avoiding the need for very high-boiling solvents.[10]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This protocol outlines a modern, efficient approach to the cyclization step.
Part A: Condensation (Conventional)
-
Procedure: In a round-bottom flask, combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.0-1.2 equiv). Heat the mixture at 100-130 °C for 1-2 hours.
-
Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
Part B: Microwave-Assisted Cyclization
-
Rationale: This method leverages the efficiency of microwave heating to rapidly achieve the high temperature required for cyclization, often improving yields and reducing reaction times from hours to minutes.
-
Procedure: Place the crude intermediate from Part A into a microwave vial equipped with a magnetic stir bar.
-
Seal the vial and place it in a microwave synthesis system. Heat the mixture to a high temperature (e.g., 250-300 °C) and hold for a short duration (e.g., 5-20 minutes). The reaction progress can be optimized by testing different time and temperature profiles.
-
Work-up: After the reaction, cool the vial to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Filter the solid product and wash with a cold solvent like acetonitrile to remove impurities.
Part C & D: Saponification and Decarboxylation
-
Procedure (Saponification): Suspend the dried ester from Part B in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours until hydrolysis is complete. Cool the mixture and acidify with concentrated HCl to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Procedure (Decarboxylation): Place the dried carboxylic acid in a flask and heat it carefully above its melting point until the evolution of CO₂ ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Comparative Analysis and Conclusion
The choice between the Conrad-Limpach and Gould-Jacobs syntheses is dictated primarily by the desired substitution pattern on the final quinolone ring.
-
Choose Conrad-Limpach when: The target molecule requires a substituent at the 2-position (e.g., a methyl or phenyl group). This method offers a more direct, one-pot cyclization to the final substituted quinolone scaffold. However, careful temperature control is necessary to avoid the formation of the 2-hydroxyquinoline Knorr product. The reaction is less favorable for anilines bearing strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic cyclization.[11]
-
Choose Gould-Jacobs when: The target molecule is a 4-hydroxyquinoline that is unsubstituted at the 2- and 3-positions. While the overall sequence is longer, involving post-cyclization hydrolysis and decarboxylation, it provides access to this fundamental core structure. The reaction is amenable to significant optimization through modern techniques like microwave synthesis, which can drastically improve efficiency and yield.
Both reactions are powerful tools in the synthetic chemist's arsenal. By understanding the mechanistic nuances and experimental levers of each method, researchers can make an informed decision to efficiently construct the valuable 4-hydroxyquinoline core for applications in drug discovery and materials science.
References
- Stark, C. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health.
- Wikipedia. Conrad–Limpach synthesis. Wikipedia.
- Martins, M. A. P., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Guz, N. R., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Larock, R. C., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Nagy, M., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Cambridge University Press.
- Zaman, A., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.
- Wikipedia. Gould–Jacobs reaction. Wikipedia.
- Zaman, A., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.
- Majumdar, P., et al. Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Wang, X., et al.
- ResearchGate. Conrad-Limpach reaction. ResearchGate.
- ResearchGate. Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. ResearchGate.
- Scribd. Microwave-Assisted Synthesis of Quinolines. Scribd.
- Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
- Wang, Z. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- SynArchive. Conrad-Limpach Synthesis. SynArchive.
- ResearchGate. Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate.
- ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.
- ResearchGate. Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate.
- ResearchGate. Conrad–Limpach reaction. ResearchGate.
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- 11. scribd.com [scribd.com]
A Comparative Guide to Quinoline Synthesis: Skraup vs. Friedländer
For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental, yet distinct, approaches. This guide provides an objective, in-depth comparison of these two seminal methods, supported by mechanistic insights, experimental data, and detailed protocols to inform your synthetic strategy.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene)[1][2][3]. | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester)[4][5]. |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄)[2][6]. | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., NaOH, KOtBu)[4][7]. |
| Reaction Conditions | Harsh: strongly acidic, high temperatures, highly exothermic, and potentially violent[7]. | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions[5][7]. |
| Substrate Scope | Primarily for unsubstituted or simply substituted quinolines on the benzene ring[7]. | Broad substrate scope, allowing for diverse substitution on both the benzene and pyridine rings[7]. |
| Typical Yield | Often low to moderate and can be variable[7][8]. | Generally good to excellent[7][9]. |
| Key Intermediates | Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline[1][3][7]. | Aldol adduct or Schiff base[4][7][10]. |
| Key Advantages | A one-pot reaction using simple, inexpensive, and readily available starting materials[7]. | High yields, milder conditions, and greater versatility in introducing a wide range of substituents[7][11]. |
| Key Disadvantages | Harsh and hazardous reaction conditions, often low yields, limited substitution patterns, and difficult workups[7][12]. | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones[7]. |
The Skraup Synthesis: A Classic, Forceful Approach
Discovered by Czech chemist Zdenko Hans Skraup in 1880, this reaction is a powerful, albeit often aggressive, method for synthesizing quinolines[13][14]. It involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent[15].
Mechanistic Pathway
The reaction's forceful nature is a direct consequence of its multi-step mechanism, which begins with the highly exothermic dehydration of glycerol.
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein[2][3]. This step is the primary driver of the reaction's often violent exotherm.
-
Michael Addition: The aromatic amine (e.g., aniline) acts as a nucleophile, attacking the acrolein via a Michael (1,4-conjugate) addition[3][15].
-
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to form 1,2-dihydroquinoline[3][6].
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline system. The oxidizing agent, often nitrobenzene, is reduced in the process (e.g., to aniline, which can re-enter the reaction)[3][6].
To mitigate the violent exotherm, moderators like ferrous sulfate (FeSO₄) are often added. Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and making it more controllable[3][16].
Experimental Protocol: Synthesis of Quinoline from Aniline
This protocol is adapted from a procedure in Organic Syntheses[1].
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 moles)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
Acid Addition: With vigorous stirring, slowly and cautiously add the concentrated sulfuric acid to the mixture. The addition is exothermic and the rate should be controlled to prevent excessive temperature increase[17].
-
Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heating: Gently heat the mixture in an oil bath. As the reaction initiates, it will become strongly exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours[1].
-
Work-up: Allow the mixture to cool to room temperature. Dilute the dark mixture with water and carefully neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Purification: Perform a steam distillation to isolate the crude product. The quinoline will co-distill with any unreacted aniline and nitrobenzene. Separate the organic layer from the distillate.
-
Final Purification: Dry the crude quinoline over anhydrous potassium carbonate and purify by fractional distillation. Collect the fraction boiling at 235-237°C[1].
The Friedländer Synthesis: A Milder, More Versatile Alternative
First reported by Paul Friedländer in 1882, this synthesis is a more refined and adaptable method for creating quinoline derivatives[5][10]. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group[18][5].
Mechanistic Pathway
The Friedländer synthesis offers greater control due to its milder conditions and more direct pathway to the quinoline core. Two primary mechanistic routes are proposed, often operating concurrently depending on whether the reaction is acid- or base-catalyzed[4][10].
-
Pathway A (Aldol First): The reaction begins with an aldol condensation between the two carbonyl reactants. The resulting aldol adduct then undergoes an intramolecular cyclization via attack of the amine onto the carbonyl, followed by dehydration to yield the quinoline product[4][10].
-
Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the ketone/aldehyde partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration[10][19].
This versatility in mechanism allows the reaction to be catalyzed by a wide range of acids (Brønsted or Lewis) and bases, providing chemists with numerous options to optimize conditions for specific substrates[4][10][11].
Experimental Protocol: Synthesis of 2-Methylquinoline
This is a general representative protocol for an acid-catalyzed Friedländer synthesis.
Materials:
-
2-Aminoacetophenone (10 mmol)
-
Acetone (50 mmol, acts as both reactant and solvent)
-
p-Toluenesulfonic acid (p-TsOH) (1 mmol, 10 mol%)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone in acetone.
-
Catalyst Addition: Add the p-toluenesulfonic acid to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure 2-methylquinoline.
Comparative Analysis and Strategic Choice
The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications[7].
When to Choose Skraup: The Skraup synthesis is most valuable when the target is an unsubstituted quinoline or a derivative with substituents only on the aniline ring. Its use of cheap, bulk starting materials makes it economically viable for large-scale synthesis of simple quinolines, provided the facility is equipped to handle the hazardous and highly exothermic conditions[3][7].
When to Choose Friedländer: The Friedländer synthesis is the superior choice for constructing highly functionalized and complex quinoline derivatives, which are common targets in drug discovery[7][11]. Its mild conditions are compatible with a wider range of functional groups, and it offers precise control over the substitution pattern on both the benzene and newly formed pyridine rings. While it requires more specialized starting materials, the trade-off is significantly higher yields, greater versatility, and improved safety[7][9]. For the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies, the Friedländer approach is unequivocally more strategic.
Conclusion
Both the Skraup and Friedländer syntheses are powerful and historically significant tools for constructing the quinoline nucleus. The Skraup synthesis, while demanding, provides a direct route from simple anilines to basic quinolines. In contrast, the Friedländer synthesis offers a more elegant and versatile pathway, accommodating a vast scope of substrates to build complex, highly substituted quinolines under much milder conditions. The choice between them is a strategic one, balancing the availability of starting materials against the desired substitution pattern, yield, and tolerance for hazardous reaction conditions. For modern medicinal chemistry and drug development, the precision and adaptability of the Friedländer synthesis and its numerous variations often make it the more advantageous approach[7][20].
References
- Wikipedia. (n.d.). Friedländer synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Preparation and Properties of Quinoline. (n.d.).
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A Comparative Guide to the Biological Activities of 6-chloro-2-methylquinolin-4-ol and 6-chloro-2-phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Subtle modifications to this core can dramatically alter biological activity, a principle well-illustrated by the comparison of 6-chloro-2-methylquinolin-4-ol and 6-chloro-2-phenylquinolin-4-ol. While both share the same fundamental quinoline framework, the substitution at the 2-position—a methyl group versus a phenyl group—imparts distinct pharmacological profiles. This guide provides an in-depth, objective comparison of their known and potential biological activities, supported by available experimental data for structurally related compounds, to aid researchers in navigating their potential applications in drug discovery.
At a Glance: Chemical Structures and Comparative Overview
The primary structural difference between the two compounds lies in the nature of the substituent at the C-2 position of the quinoline ring. This seemingly minor change from a small alkyl group (methyl) to a bulky aromatic group (phenyl) significantly influences the molecule's stereochemistry, electronics, and, consequently, its interaction with biological targets.
Caption: Chemical structures of this compound and 6-chloro-2-phenylquinolin-4-ol.
While direct comparative studies are limited, analysis of data from structurally analogous compounds reveals a divergence in their primary therapeutic potential. The phenyl derivative shows promise as a direct-acting anticancer agent, whereas the methyl analog is more established as a versatile intermediate for antimalarial and antimicrobial drug synthesis.
6-chloro-2-phenylquinolin-4-ol: A Potential Anticancer Agent
The presence of the 2-phenyl group appears to confer significant anticancer activity, with research pointing towards the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2] This pathway is a critical regulator of cell growth and survival and is often hyperactivated in various cancers.[2]
In Vitro Cytotoxicity Data
| Compound | HCT-116 (Colon) IC50 (µM) | Caco-2 (Colon) IC50 (µM) |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | 5.3[5] | 17.0[5] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | 4.9[5] | 18.9[5] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18) | 3.3[5] | 50.9[5] |
Proposed Mechanism of Action: PI3Kα Inhibition
The anticancer effects of 6-chloro-2-phenylquinolin-4-ol derivatives are attributed to their ability to inhibit the PI3Kα isoform.[2][5] By binding to the kinase domain of PI3Kα, these compounds can block the downstream signaling cascade involving AKT and mTOR, which are crucial for cancer cell proliferation and survival.[2][6]
Caption: Proposed inhibition of the PI3K/AKT signaling pathway.
Potential Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in antimicrobial agents, notably the fluoroquinolone antibiotics.[7] The proposed mechanism for quinoline-based antibacterials is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7] While specific minimum inhibitory concentration (MIC) data for 6-chloro-2-phenylquinolin-4-ol is lacking, its structural features suggest it warrants investigation for antibacterial properties.
This compound: A Versatile Synthetic Intermediate
In contrast to its phenyl counterpart, this compound is more prominently featured in the literature as a key building block in the synthesis of more complex bioactive molecules.
Role in Antimalarial Drug Development
The quinoline ring is central to the efficacy of many antimalarial drugs. This compound serves as a valuable intermediate in the synthesis of compounds aimed at combating Plasmodium species.[6]
Precursor to Antimicrobial Agents
Experimental Protocols
To facilitate further research and validation of the potential biological activities discussed, standardized experimental protocols are provided below.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[1][3][9][10]
Workflow for In Vitro Validation of Anticancer Activity
Caption: Workflow for in vitro validation of anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-chloro-2-phenylquinolin-4-ol) and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Summary and Future Directions
The substitution at the 2-position of the 6-chloroquinolin-4-ol scaffold profoundly influences its biological activity profile.
-
6-chloro-2-phenylquinolin-4-ol emerges as a promising lead for anticancer drug discovery , with evidence suggesting it functions as a PI3Kα inhibitor. Further investigation is warranted to confirm its IC50 values against a broader panel of cancer cell lines and to elucidate its precise binding mode and in vivo efficacy. Its potential as an antimicrobial agent also merits exploration.
-
This compound , while demonstrating less direct biological activity in available studies, serves as a crucial synthetic intermediate for the development of potent antimalarial and antimicrobial agents . Structure-activity relationship (SAR) studies on derivatives of this compound could yield novel therapeutic candidates.
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A Comparative Guide to the Antimicrobial Efficacy of Halogenated Quinolines
For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. Halogenated quinolines, a class of heterocyclic compounds, have long been recognized for their broad-spectrum antimicrobial properties. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of key halogenated quinolines, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Introduction: The Enduring Relevance of Halogenated Quinolines
Halogenated quinolines are derivatives of the quinoline scaffold, a privileged structure in medicinal chemistry. The addition of halogen atoms (e.g., chlorine, iodine, bromine) to the quinoline ring significantly influences their biological activity, often enhancing their antimicrobial potency. This guide will focus on a comparative analysis of prominent halogenated quinolines, including iodoquinol, clioquinol, and broxyquinoline, against clinically relevant bacterial and fungal pathogens. We will delve into their structure-activity relationships, mechanisms of action, and provide standardized protocols for evaluating their efficacy.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The true measure of an antimicrobial agent lies in its ability to inhibit or kill microbial growth at low concentrations. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for selected halogenated quinolines against key pathogens, providing a quantitative basis for comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Iodoquinol | Candida albicans | <1 | [1] |
| Candida auris | <1 - 2 | [1] | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Effective (3-log reduction) | [2] | |
| Clioquinol | Candida albicans | 1 | [3] |
| Candida tropicalis | 0.031-0.5 (PMIC₅₀) | [4] | |
| Candida glabrata | 0.031-0.5 (PMIC₅₀) | [4] | |
| Staphylococcus aureus | 6.89 - >220.45 | [5] | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.1 - 6.9 | [6] | |
| Broxyquinoline | Candida albicans | 1.2 - 20 | [7] |
| Cloxyquin | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤ 5.57 µM | [3][5] |
Key Insights from the Data:
-
Potent Antifungal Activity: Both iodoquinol and clioquinol demonstrate potent activity against various Candida species, with iodoquinol showing particularly low MIC values against the emerging multidrug-resistant pathogen Candida auris[1].
-
Efficacy Against Resistant Bacteria: Halogenated quinolines, notably clioquinol and cloxyquin, exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections[3][5][6]. Iodoquinol has also been shown to be effective in reducing MRSA viability[2].
-
Variable Bacterial Spectrum: While active against Gram-positive bacteria like Staphylococcus, the efficacy of some halogenated quinolines, such as clioquinol, against Gram-negative bacteria is reported to be slight[8].
Unraveling the Mechanism of Action: A Tale of Metal Chelation
The primary antimicrobial mechanism of 8-hydroxyquinolines, the parent structure of the compounds discussed, is their ability to chelate metal ions. This property is crucial for their biological activity.
Causality Behind the Mechanism:
Metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), are essential cofactors for a multitude of microbial enzymes involved in critical cellular processes, including respiration, DNA synthesis, and antioxidant defense. By binding to these metal ions, halogenated quinolines disrupt microbial metabolism in several ways:
-
Enzyme Inhibition: The chelation of metal ions from the active sites of metalloenzymes renders them inactive, leading to a cascade of metabolic failures.
-
Generation of Oxidative Stress: Some quinoline-metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids.
-
Disruption of DNA Function: There is evidence to suggest that some halogenated quinolines can intercalate into microbial DNA, interfering with replication and transcription[9].
The lipophilicity of these compounds, enhanced by halogenation, allows them to readily cross microbial cell membranes to exert their effects within the cell.
Figure 1: Proposed antimicrobial mechanism of halogenated quinolines.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the scientific integrity and reproducibility of antimicrobial efficacy studies, adherence to standardized protocols is paramount. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of halogenated quinolines using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.
Materials:
-
Halogenated quinoline compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial or fungal growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the halogenated quinoline compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of the growth medium into all wells of a 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the diluted microbial suspension to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Growth Control: A well containing only the growth medium and the microbial inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only the growth medium.
-
Solvent Control: A well containing the growth medium, microbial inoculum, and the highest concentration of the solvent used.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the halogenated quinoline at which there is no visible growth.
-
Figure 2: Workflow for MIC determination by broth microdilution.
Conclusion
Halogenated quinolines represent a valuable class of antimicrobial compounds with demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. Their primary mechanism of action, centered on metal ion chelation, offers a distinct advantage in an era of evolving resistance to conventional antibiotics. This guide provides a foundational understanding of their comparative efficacy and the standardized methodologies required for their evaluation. Further research into the structure-activity relationships and the development of novel derivatives holds significant promise for the future of antimicrobial drug discovery.
References
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- Pediatric Oncall. (n.d.). Clioquinol. Drug Index. [Link]
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
- Synapse, P. (2024). What is Clioquinol used for?.
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2022). Chemistry & Biodiversity. [Link]
- MIMS. (n.d.). Clioquinol. [Link]
- Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2022). Pharmaceutics. [Link]
- Basak, A., et al. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry, 155, 705-713. [Link]
- Garrison, A. T., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry, 22(27), 9181-9. [Link]
- Abdel-Mohsen, H. T., et al. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Molecules, 26(23), 7293. [Link]
- Basak, A., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Annals of Plastic Surgery, 81(5S Suppl 1), S30-S34. [Link]
- Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. (2021).
- You, Z., et al. (2018). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Medical Mycology, 56(Supplement_1), S148-S155. [Link]
- Wykowski, R., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Archives of Microbiology, 204(9), 535. [Link]
- Wall, G., et al. (2019). Repositionable Compounds with Antifungal Activity against Multidrug Resistant Candida auris Identified in the Medicines for Malaria Venture's Pathogen Box. Journal of Fungi, 5(4), 97. [Link]
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- Ubeos, J., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Antibiotics, 11(11), 1509. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Substituted-6-Chloroquinolin-4-ols in Anticancer Drug Discovery
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-substituted-6-chloroquinolin-4-ols, a class of heterocyclic compounds that has garnered significant interest in the field of oncology. As researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This document is designed to be a comprehensive resource, synthesizing key findings from the literature to inform the rational design of novel, potent, and selective anticancer agents based on the 6-chloroquinolin-4-ol scaffold.
The 6-Chloroquinolin-4-ol Scaffold: A Privileged Structure in Oncology
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer agents. The 6-chloroquinolin-4-ol moiety, in particular, offers a unique combination of structural features that contribute to its potential as an anticancer scaffold. The chlorine atom at the 6-position can influence the molecule's electronic properties and its ability to interact with biological targets, while the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form, quinolin-4-one) provides a crucial hydrogen bonding site. The 2-position of this scaffold serves as a key vector for introducing diverse substituents to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The Influence of 2-Substituents on Anticancer Activity: A Comparative Analysis
The Prominence of 2-Aryl Substituents
The introduction of an aryl group at the 2-position has been a widely explored strategy in the design of quinoline-based anticancer agents. Studies on 2-arylquinolines have consistently demonstrated that this substitution can lead to potent cytotoxic activity against a variety of cancer cell lines.[1] For instance, C-6 substituted 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[1][2] The phenyl group can engage in various non-covalent interactions with the target protein, such as pi-pi stacking and hydrophobic interactions, which can contribute to enhanced binding affinity.
Furthermore, the substitution pattern on the 2-aryl ring itself provides another layer of modulation for the compound's activity. Electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the electronic properties of the entire molecule, impacting its target engagement and pharmacokinetic profile.
The Potential of 2-Heterocyclic Moieties
Replacing the 2-aryl group with a heterocyclic ring system offers opportunities to introduce additional hydrogen bond donors and acceptors, as well as to modulate the compound's polarity and solubility. While specific data on 2-heterocyclic-6-chloroquinolin-4-ols is limited, research on related structures like 2-heteroarylpyrimidines has shown that the presence of a nitrogen-containing heterocycle at the 2-position can lead to potent anticancer activity. In some cases, heterocyclic substituents have been shown to enhance selectivity for specific kinase targets.[3] For example, in a series of pyrimidine-based kinase inhibitors, the introduction of a pyridinylimidazole group at the 2-position resulted in potent p38α inhibitors.[4]
The Role of 2-Alkyl and Other Substituents
The exploration of 2-alkyl substituents on the 6-chloroquinolin-4-ol scaffold is less documented in the context of anticancer activity compared to aryl and heterocyclic moieties. Generally, smaller alkyl groups may have a lesser impact on potency compared to the more complex interactions afforded by aromatic systems. However, they can still play a role in modulating the lipophilicity and metabolic stability of the compounds. In a study of[5][6][7]triazolo[1,5-c]quinazolines, compounds with benzyl substituents at the 2-position demonstrated notable cytotoxicity.[8]
The following table summarizes the general trends observed for different 2-substituents on quinoline and related heterocyclic scaffolds, providing a basis for rational drug design.
| 2-Substituent Class | General Impact on Anticancer Activity | Key Considerations for Design |
| Aryl | Often leads to high potency through various non-covalent interactions. | Substitution pattern on the aryl ring is critical for fine-tuning activity and selectivity. |
| Heterocyclic | Can introduce additional hydrogen bonding interactions and improve physicochemical properties. | The nature and position of heteroatoms can significantly influence target specificity. |
| Alkyl/Alkaryl | Generally less potent than aryl or heterocyclic groups but can be used to modulate lipophilicity and metabolic stability. | The size and branching of the alkyl chain can affect binding. |
Mechanistic Insights: How Do These Compounds Exert Their Anticancer Effects?
The precise mechanism of action for many 2-substituted-6-chloroquinolin-4-ols is still under investigation and can vary depending on the specific substituent at the 2-position. However, research on the broader class of quinoline derivatives points towards several key cellular processes that are often targeted:
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[9] Depending on the substitution pattern, these compounds can target various kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as non-receptor tyrosine kinases.[10][11]
-
Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[12] By interfering with the function of these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
-
Induction of Apoptosis: Regardless of the primary molecular target, a common downstream effect of many potent anticancer quinolines is the induction of programmed cell death, or apoptosis.
The following diagram illustrates the potential mechanisms of action for 2-substituted-6-chloroquinolin-4-ols.
Caption: Potential mechanisms of action for 2-substituted-6-chloroquinolin-4-ols.
Experimental Protocols: Synthesis and Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-substituted-6-chloroquinolin-4-ol and for the evaluation of its cytotoxic activity.
Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a reliable and widely used method for the synthesis of 4-hydroxyquinolines.[6][13] This two-step process involves the initial condensation of an aniline with an ethyl benzoylacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.
Step 1: Synthesis of Ethyl 3-(4-chloroanilino)-3-phenylacrylate (Intermediate)
-
In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.
-
Heat the mixture with stirring in an oil bath at 130-140°C for 2-3 hours. The reaction can be monitored by observing the collection of ethanol as a byproduct.[6]
-
Cool the reaction mixture to room temperature, at which point the product will likely solidify.
-
Add cold ethanol to the flask and break up the solid mass.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the intermediate.
Step 2: Thermal Cyclization to 6-Chloro-2-phenylquinolin-4-ol
-
Place the dried intermediate from Step 1 into a three-necked round-bottom flask containing a high-boiling point solvent such as diphenyl ether.[2][6]
-
Equip the flask with a mechanical stirrer, a high-temperature thermometer, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Gently heat the mixture with stirring to dissolve the intermediate.
-
Once dissolved, rapidly heat the solution to 250°C and maintain this temperature for 30 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.[6]
-
Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with hexane to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by dissolving it in an aqueous sodium hydroxide solution and re-precipitating with acid.[7]
The following diagram illustrates the experimental workflow for the synthesis of 6-chloro-2-phenylquinolin-4-ol.
Caption: Experimental workflow for the synthesis of 6-chloro-2-phenylquinolin-4-ol.
Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives (e.g., from 10 to 200 µg/mL) and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The 2-substituted-6-chloroquinolin-4-ol scaffold represents a promising starting point for the development of novel anticancer agents. The available literature strongly suggests that the nature of the substituent at the 2-position is a critical determinant of biological activity. While 2-aryl substitution has been the most extensively studied and has yielded potent cytotoxic compounds, the exploration of diverse 2-heterocyclic moieties holds significant potential for discovering compounds with improved potency, selectivity, and drug-like properties.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 2-substituted-6-chloroquinolin-4-ols against a panel of cancer cell lines. Such studies will provide a more comprehensive understanding of the SAR and enable the development of predictive models for the rational design of next-generation quinoline-based anticancer drugs. Furthermore, detailed mechanistic studies will be crucial to elucidate the specific molecular targets of the most potent compounds and to guide their further development as clinical candidates.
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A Senior Application Scientist's Guide to Validating the Purity of 6-Chloro-2-methylquinolin-4-ol for Biological Screening
Foreword: The Imperative of Purity in Biological Discovery
In the realm of biological screening and drug discovery, the integrity of every data point is paramount. The small molecules we use as tools, or "chemical probes," are the bedrock of our experiments.[1] An uncharacterized or impure compound can lead to misleading results, causing researchers to pursue false leads or abandon promising ones, ultimately wasting significant time and resources.[2] For a compound like 6-Chloro-2-methylquinolin-4-ol, which may serve as a starting point for novel therapeutics, verifying its purity is not a perfunctory quality control step; it is a fundamental requirement for generating reproducible and reliable biological data.[2]
This guide provides a comprehensive framework for validating the purity of this compound. It is designed for researchers at the front lines of discovery, offering not just protocols, but the strategic reasoning behind them. We will explore an orthogonal analytical approach, ensuring that the purity assessment is robust, self-validating, and meets the stringent criteria required for high-throughput screening (HTS) and subsequent hit-to-lead campaigns.[3][4]
Establishing the Benchmark: Purity Standards for Biological Screening
Before delving into analytical techniques, we must define our goal. What constitutes "pure enough" for biological screening? While standards can vary, a widely accepted benchmark for compounds entering HTS campaigns is a purity level of ≥95% .[5] The National Institutes of Health (NIH) for its Molecular Libraries Screening Centers Network (MLSCN) specifies a purity of at least 90% determined by methods like HPLC or NMR.[6] For medicinal chemistry and probe development, this often rises to ≥98%.[5]
Impurities can act as confounding variables by:
-
Exerting their own biological activity , leading to false positives.
-
Inhibiting the activity of the target compound , causing false negatives.
-
Interfering with assay detection systems (e.g., fluorescence, luminescence).
-
Degrading over time into reactive species that are toxic to cells.
Therefore, our validation strategy must not only quantify the main compound but also detect and ideally identify any significant impurities.
The Orthogonal Validation Workflow: A Multi-Faceted Approach to Truth
Relying on a single analytical technique is insufficient for comprehensive purity validation. Each method has inherent biases and limitations.[7] A robust strategy employs multiple, independent (i.e., orthogonal) methods that measure the same attribute—purity—using different physical principles.[3][7][8] This approach provides a more accurate and reliable assessment of a compound's quality.[8][9]
Our validation workflow for this compound is built on this principle, integrating chromatographic and spectroscopic techniques to build a complete purity profile.
Caption: Orthogonal workflow for purity validation of screening compounds.
Core Techniques: A Comparative Analysis
We will now detail the primary and confirmatory techniques in our workflow, comparing their strengths and the specific information they provide for this compound.
Spectroscopic Identity Confirmation
Before quantifying purity, we must confirm the compound's identity. It is futile to measure the purity of the wrong molecule.
| Technique | Principle & Purpose | Expected Results for this compound |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance provides the most definitive data for structural elucidation.[10][11] It maps the carbon-hydrogen framework of the molecule. | ¹H NMR: Distinct aromatic proton signals, a singlet for the methyl group, and a broad singlet for the -OH proton. ¹³C NMR: The expected number of carbon signals, including quaternary carbons. |
| HRMS | High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) to a high degree of accuracy, confirming the elemental composition.[12] | The measured m/z for the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated value for C₁₀H₉ClNO. |
Chromatographic Purity and Impurity Profiling
Chromatography is the workhorse for quantifying purity by separating the main compound from any impurities.[13]
| Technique | Principle & Purpose | Key Strengths & Weaknesses |
| RP-HPLC-UV | Reversed-Phase High-Performance Liquid Chromatography separates compounds based on polarity. A UV detector quantifies the relative area of each peak.[14] | Strengths: Robust, reproducible, excellent for quantification. The primary method for establishing the ≥95% purity threshold.[14][15] Weaknesses: Co-eluting impurities may be missed. Requires a chromophore (present in our compound). |
| LC-MS | Liquid Chromatography-Mass Spectrometry couples HPLC separation with mass detection.[16] It provides the molecular weight of impurities.[17][18][19] | Strengths: Highly sensitive. Can identify impurities even at trace levels and those that co-elute with the main peak if their masses differ.[19] Weaknesses: Less quantitative than HPLC-UV without specific standards for each impurity. |
Orthogonal Confirmatory Techniques
These methods provide an independent verification of purity and composition, adding a layer of trust to the primary chromatographic data.
| Technique | Principle & Purpose | Key Strengths & Weaknesses |
| Elemental Analysis | Combustion analysis precisely measures the percentage of Carbon, Hydrogen, and Nitrogen (CHN).[20][21] | Strengths: A fundamental, orthogonal confirmation of the empirical formula. Results should be within ±0.4% of the calculated values.[12][22] Weaknesses: Insensitive to isomeric impurities. Requires a relatively larger sample amount. |
| qNMR | Quantitative NMR is an alternative method for purity assessment that relies on the direct relationship between signal intensity and the number of protons.[23][24] | Strengths: A powerful, orthogonal check on chromatographic purity.[23] Does not require a reference standard for the analyte itself. Weaknesses: Requires careful experimental setup for accuracy. Peak overlap can be a challenge.[24] |
Experimental Protocols & Data Interpretation
Protocol 1: RP-HPLC-UV for Quantitative Purity Assessment
This protocol is designed to achieve a robust separation of this compound from potential impurities, such as starting materials (e.g., 4-chloroaniline) or reaction by-products.[14][25]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV Diode Array Detector (DAD), 254 nm.
-
Sample Prep: 1 mg/mL in DMSO, diluted 1:100 in 50:50 Acetonitrile/Water.
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for RP-HPLC-UV quantitative purity analysis.
Protocol 2: ¹H NMR for Structural Confirmation
-
System: Bruker 400 MHz spectrometer or equivalent.
-
Sample: ~5 mg of compound dissolved in ~0.7 mL of DMSO-d₆.
-
Experiment: Standard 1D proton spectrum.
-
Key Parameters: 16 scans, 2-second relaxation delay.
Data Interpretation: The resulting spectrum should be clean, with sharp peaks corresponding to the expected structure. The presence of significant unassigned peaks suggests impurities. Integration of impurity peaks relative to the main compound can provide a semi-quantitative purity estimate.
Comparative Data Summary (Hypothetical Batch)
The table below illustrates how data from orthogonal methods are synthesized to build confidence in a batch's purity.
| Analysis Method | Result | Interpretation |
| RP-HPLC-UV | 98.5% (Area at 254 nm) | Passes the >95% criterion. One minor impurity at 0.8%, another at 0.7%. |
| LC-MS | Main peak [M+H]⁺ = 194.04. Impurity 1 [M+H]⁺ = 128.01. | Confirms mass of target. Impurity 1 matches mass of 4-chloroaniline (starting material). |
| ¹H NMR | Spectrum consistent with structure. Small peaks consistent with residual ethyl acetate. | Confirms identity. Indicates a volatile solvent impurity not seen by HPLC. |
| Elemental Analysis | C: 61.99%, H: 4.18%, N: 7.15% (Calc: C: 62.03%, H: 4.16%, N: 7.23%) | Excellent agreement (within 0.4%), confirming the elemental composition and absence of significant inorganic impurities. |
| Final Purity Call | ~98.5% | High confidence in purity and identity. Cleared for biological screening. |
Conclusion: A Commitment to Rigorous Science
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A Comparative Benchmarking Guide: Evaluating 6-Chloro-2-methylquinolin-4-ol Against Known Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 6-Chloro-2-methylquinolin-4-ol against established kinase inhibitors. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering you to rigorously assess the potential of this and other investigational compounds.
Introduction: The Quinoline Scaffold and Kinase Inhibition
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure serves as an excellent pharmacophore for engaging the ATP-binding pocket of protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[] Several quinoline-based molecules have been successfully developed as potent kinase inhibitors, targeting key players in oncogenic signaling pathways such as EGFR, VEGFR, and Abl.[][5]
This compound is an investigational compound belonging to this promising class. Its structural features suggest potential interactions with the hinge region of various kinases. However, to ascertain its biological activity and therapeutic potential, a rigorous head-to-head comparison with well-characterized, clinically relevant inhibitors is essential. This guide outlines the experimental strategy to perform such a benchmark.
Compound Profiles: The Challenger and the Champions
2.1 Investigational Compound: this compound
-
Structure: A quinoline core with a chloro group at position 6, a methyl group at position 2, and a hydroxyl group at position 4.
-
Hypothesized Mechanism: As a quinoline derivative, it is postulated to function as an ATP-competitive kinase inhibitor. The specific kinase targets are yet to be determined, which is the primary goal of the outlined investigation.
2.2 Benchmark Inhibitors: The Gold Standards
To provide a meaningful comparison, we have selected two widely-used, FDA-approved inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer (NSCLC).[3][6]
-
Gefitinib (Iressa®): An anilinoquinazoline that selectively inhibits the EGFR tyrosine kinase by competing with ATP for its binding site.[6][7][8] It is particularly effective in tumors harboring activating mutations in the EGFR kinase domain.[7]
-
Erlotinib (Tarceva®): Another potent and selective EGFR tyrosine kinase inhibitor with a similar mechanism of action to Gefitinib.[][5][9] It reversibly binds to the ATP-binding site of the EGFR kinase domain, preventing receptor autophosphorylation and downstream signaling.[9][10]
Experimental Benchmarking Workflow
The core of this guide is a two-pronged experimental approach to comprehensively evaluate the kinase inhibitory potential of this compound.
-
In Vitro Kinase Assay: To determine the direct inhibitory effect on purified kinase enzymes and calculate the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assay: To assess the compound's ability to inhibit kinase signaling within a cellular context, confirming cell permeability and on-target activity.
Caption: Experimental workflow for benchmarking kinase inhibitors.
Detailed Experimental Protocols
4.1 Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive and robust method for quantifying kinase activity.[11][12][13]
Rationale: This experiment directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR. By titrating the compound concentration, we can determine its potency (IC50), which is a critical parameter for comparing inhibitors.[14][15]
Materials:
-
Recombinant human EGFR kinase (active)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP (at Km for EGFR)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, Gefitinib, Erlotinib) dissolved in DMSO
-
Multi-well plates (white, 384-well)
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and benchmark inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor or without enzyme as a "maximum inhibition" control (0% activity).
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, EGFR enzyme, and the peptide substrate.
-
Initiate Kinase Reaction: Add the kinase reaction master mix to the wells containing the compounds. Then, add ATP to all wells to start the reaction. The final reaction volume is typically 5 µL.[16]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP.[11][12] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[12] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibition" (100%) and "maximum inhibition" (0%) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each compound.
-
4.2 Protocol 2: Cellular Inhibition of EGFR Phosphorylation (Western Blot)
Rationale: This assay validates the in vitro findings in a more biologically relevant context. It assesses whether the compound can penetrate the cell membrane and inhibit the autophosphorylation of EGFR upon stimulation with its ligand, EGF.[17] The A549 cell line, a human non-small cell lung cancer line, expresses wild-type EGFR and is a standard model for such studies.[18]
Materials:
-
A549 human lung carcinoma cell line
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Human Epidermal Growth Factor (EGF)
-
Test compounds (this compound, Gefitinib, Erlotinib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total EGFR
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Plating: Culture A549 cells to ~80% confluency. Seed the cells into 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal levels of kinase activity.
-
Compound Treatment: Pre-treat the serum-starved cells with various concentrations of this compound, Gefitinib, or Erlotinib (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle (DMSO) control.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation.[19] Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration and boil in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR.
-
Data Analysis: Perform densitometry to quantify the band intensities for p-EGFR and total EGFR. Calculate the ratio of p-EGFR to total EGFR for each condition to normalize for any differences in protein loading. Compare the normalized p-EGFR levels in compound-treated samples to the EGF-stimulated vehicle control.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| This compound | EGFR | 850 |
| Gefitinib | EGFR | 25 |
| Erlotinib | EGFR | 20 |
Table 2: Cellular Inhibition of EGFR Phosphorylation
| Compound (at 1 µM) | Normalized p-EGFR/Total EGFR Ratio [Hypothetical Data] | % Inhibition vs. EGF Control |
| Vehicle (Unstimulated) | 0.1 | N/A |
| Vehicle + EGF | 1.0 | 0% |
| This compound + EGF | 0.45 | 55% |
| Gefitinib + EGF | 0.15 | 85% |
| Erlotinib + EGF | 0.12 | 88% |
Interpretation: The hypothetical data above would suggest that this compound inhibits EGFR both in vitro and in a cellular context, but with significantly lower potency than the benchmark inhibitors Gefitinib and Erlotinib. The discrepancy between the in vitro IC50 and cellular activity could be due to factors like cell permeability or off-target effects.
Visualizing the Biological Context: EGFR Signaling Pathway
Understanding the pathway you are targeting is crucial for interpreting your results. EGFR activation triggers multiple downstream cascades, including the RAS/MAPK and PI3K/Akt pathways, which drive cell proliferation and survival.[2][20][21][22][23] The inhibitors benchmarked here act at the very top of this cascade.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial characterization of this compound as a potential kinase inhibitor. By benchmarking it against established drugs like Gefitinib and Erlotinib, researchers can gain a clear perspective on its relative potency and cellular efficacy.
Positive results from these initial assays would warrant further investigation, including:
-
Kinome-wide Profiling: To determine the selectivity of the compound against a broad panel of kinases.
-
Mechanism of Action Studies: To confirm its binding mode (e.g., ATP-competitive).
-
In Vivo Efficacy Studies: To assess its anti-tumor activity in animal models.
By following these self-validating protocols and understanding the causality behind each experimental choice, researchers can confidently and accurately position novel compounds within the competitive landscape of kinase inhibitor drug discovery.
References
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- Epidermal Growth Factor Receptor (EGFR) Signaling. (n.d.). Novus Biologicals.
- Gefitinib | Drug Guide. (n.d.). MedSchool.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Erlotinib. (n.d.). Wikipedia.
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- EGFR expression on cell lines. (n.d.).
- Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed‑resistant lung adenocarcinoma A549 cell line. (2014).
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
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- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
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- Kinase assays. (2020). BMG LABTECH.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
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A Senior Application Scientist's Guide to Comparative Docking of Quinoline Derivatives in Kinase Active Sites
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Kinases with a Privileged Scaffold
Protein kinases, numbering nearly 600 in the human genome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] Within the vast chemical space of potential inhibitors, the quinoline moiety has emerged as a "privileged scaffold." Its rigid, bicyclic aromatic structure serves as an excellent foundation for developing potent and selective kinase inhibitors.[3][4] Several FDA-approved drugs, such as Bosutinib and Cabozantinib, feature this core structure, validating its clinical significance.[3]
Computational methods, particularly molecular docking, are indispensable tools for accelerating the discovery of novel quinoline-based inhibitors.[5][6] Docking predicts how a small molecule (ligand) binds to the active site of a protein (receptor), providing crucial insights into binding affinity and interaction patterns before a compound is ever synthesized.[2]
This guide provides an in-depth, field-proven framework for conducting and interpreting comparative molecular docking studies of quinoline derivatives against kinase active sites. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust, self-validating workflow that generates trustworthy and actionable results.
Part 1: The 'Why' - Foundational Principles of Kinase-Inhibitor Interactions
To perform a meaningful docking study, one must first understand the structural biology of the target. The majority of kinase inhibitors, including many quinoline derivatives, are ATP-competitive, meaning they bind to the same pocket as the endogenous ligand, adenosine triphosphate (ATP).
The Kinase ATP-Binding Site: A Conserved Pocket
The ATP binding site is a well-defined cleft located between the N- and C-terminal lobes of the kinase domain. Its key features include:
-
The Hinge Region: A flexible loop that connects the two lobes. It contains a conserved backbone amide motif that is critical for anchoring ATP and ATP-competitive inhibitors.
-
Hydrophobic Pockets: Regions that accommodate the adenine ring of ATP.
-
The Ribose Pocket: Where the sugar moiety of ATP binds.
-
The Phosphate-Binding Region: Often includes the "DFG motif" (Asp-Phe-Gly), which plays a crucial role in catalysis and conformational changes ("DFG-in" for active, "DFG-out" for inactive states).
The Quinoline Scaffold: A Natural Hinge-Binder
The power of the quinoline scaffold lies in its inherent ability to interact with the hinge region. The nitrogen atom at position 1 of the quinoline ring is a strong hydrogen bond acceptor. This allows it to form a highly stable hydrogen bond with the backbone NH group of a key amino acid in the hinge (e.g., Met793 in EGFR, Met341 in Src).[7][8][9] This interaction effectively anchors the molecule, allowing its various substituents to probe and occupy adjacent hydrophobic and polar regions, thereby determining the compound's overall potency and selectivity.
The Logic of a Comparative Framework
A single docking score is a prediction, but a comparative study provides context and insight. By docking a series of derivatives against one or more kinases, we can:
-
Establish Structure-Activity Relationships (SAR): Correlate changes in chemical structure (e.g., adding a substituent at a specific position) with changes in docking score and predicted binding interactions.[10] This helps rationalize experimental data and guide the design of more potent compounds.
-
Predict Selectivity Profiles: Docking a promising inhibitor against a panel of different kinases can predict its selectivity. An inhibitor that scores well against the target kinase but poorly against off-target kinases is more likely to have a favorable therapeutic window.
-
Prioritize Compounds for Synthesis: Computational screening allows for the evaluation of vast virtual libraries, prioritizing a smaller, more manageable set of the most promising candidates for expensive and time-consuming chemical synthesis and biological testing.[6]
Part 2: A Self-Validating Protocol for Comparative Docking
The following protocol is designed as a self-validating system. The initial validation step is non-negotiable; it establishes the trustworthiness of the entire workflow for your specific target.
Caption: A self-validating workflow for comparative molecular docking.
Step 1: Target Selection & Preparation
-
Causality: The accuracy of a docking simulation is fundamentally limited by the quality of the input protein structure. A high-resolution X-ray crystal structure provides a precise atomic map of the active site.
-
Protocol:
-
Source Structure: Download the protein structure from the Protein Data Bank (PDB). Prioritize structures with a resolution of < 2.5 Å that are co-crystallized with a ligand structurally similar to a quinoline.
-
Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). Remove all non-essential components, including solvent molecules (waters, ions, etc.) that do not play a direct role in ligand binding, and any co-solvents or buffer molecules.
-
Protein Preparation: Use a dedicated tool (e.g., Protein Preparation Wizard in Maestro). This crucial step automatically:
-
Adds hydrogen atoms, which are typically not resolved in crystal structures.
-
Assigns correct bond orders.
-
Predicts and optimizes the protonation states of residues like Histidine, Aspartate, and Glutamate at a defined pH (typically 7.4).
-
Performs a restrained energy minimization to relieve any steric clashes introduced during preparation, without significantly altering the backbone coordinates.
-
-
Step 2: Ligand Preparation
-
Causality: The docking software needs chemically correct, low-energy 3D conformations of the ligands to evaluate. Incorrect ionization states or high-energy conformers can lead to inaccurate predictions.
-
Protocol:
-
Generate 2D Structures: Draw the quinoline derivatives using a chemical sketcher.
-
Prepare Ligands: Use a ligand preparation tool (e.g., LigPrep in Maestro). This process will:
-
Convert the 2D structures into 3D.
-
Generate possible ionization states at the target pH (e.g., 7.4 ± 1.0).
-
Enumerate valid tautomers and stereoisomers.
-
Perform a thorough conformational search and energy minimization for each ligand.
-
-
Step 3: Active Site Definition & Grid Generation
-
Causality: To make the docking calculation computationally feasible, the search must be confined to the area of interest—the ATP-binding pocket. This is achieved by defining a "grid" or "box" that encompasses the active site.
-
Protocol:
-
Define the Centroid: Select the co-crystallized ligand in the prepared protein structure. The geometric center of this ligand will define the center of your grid box.
-
Set Dimensions: Define the size of the grid box (e.g., 20x20x20 Å) to fully enclose the volume occupied by the co-crystallized ligand, with a small buffer on all sides. An overly large box wastes computational time, while one that is too small may clip important binding interactions.
-
Step 4: Docking Protocol Validation (The Trustworthiness Check)
-
Causality: Before screening your novel compounds, you must prove that your chosen software, parameters, and grid definition can accurately reproduce a known, experimentally determined binding pose. This is the most critical step for ensuring the integrity of your study.[11][12]
-
Protocol:
-
Redocking: Take the co-crystallized ligand that was used to define the grid, prepare it using the same protocol as your other ligands (Step 2), and dock it back into the active site from which it was derived.
-
Calculate RMSD: Superimpose the protein backbone of your redocked complex with the original crystal structure. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between the top-scoring docked pose of the ligand and its original crystallographic position.
-
Validation Criterion: An RMSD value of less than 2.0 Å is widely accepted as a successful validation, indicating that your protocol can reliably identify the correct binding mode.[12][13][14] If the RMSD is > 2.0 Å, you must troubleshoot by adjusting the grid size, docking parameters, or even the initial protein preparation. Do not proceed until validation is successful.
-
Step 5: Comparative Docking Simulation
-
Causality: With a validated protocol, you can now confidently screen your library of prepared quinoline derivatives against the target kinase.
-
Protocol:
-
Execute Docking: Using the validated grid and parameters, run the docking simulation for your entire library of prepared quinoline ligands. Use a high-precision mode (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide) for the most accurate scoring and pose prediction.[14]
-
Generate Poses: Configure the software to save a reasonable number of distinct binding poses for each ligand (e.g., 5-10) to allow for analysis of alternative binding modes.
-
Step 6: Post-Docking Analysis & Interpretation
-
Causality: The raw output of a docking run is a list of scores and coordinates. The real scientific insight comes from a careful and critical analysis of these results. A docking score is an estimate, not an absolute truth; it must be interpreted in the context of the specific molecular interactions.[15][16]
-
Protocol:
-
Rank by Score: Initially, rank all docked compounds by their primary scoring function (e.g., GlideScore, Docking Energy). More negative values typically indicate stronger predicted binding affinity.[17]
-
Visual Inspection: For the top-scoring derivatives (e.g., the top 10-20%), visually inspect their best-scoring poses in the kinase active site using a visualization tool like PyMOL or Chimera.[11]
-
Analyze Key Interactions: Look for the hallmark interactions of quinoline kinase inhibitors:
-
Does the quinoline nitrogen form a hydrogen bond with the hinge region backbone?
-
Does the quinoline ring system engage in favorable π-π stacking with aromatic residues (e.g., Phenylalanine)?[7]
-
How do the various substituents on the quinoline scaffold occupy the surrounding pockets? Do they form additional hydrogen bonds or hydrophobic contacts?
-
-
Compare and Contrast: Compare the binding modes across your series of derivatives. For example, if adding a hydroxyl group improves the docking score, can you see a new hydrogen bond being formed in the binding pose that explains this improvement? This is the core of computational SAR.
-
Part 3: Data Presentation and Case Study
Clear data presentation is essential for comparison. Summarize your findings in a structured table that combines computational predictions with experimental data where available.
Comparative Data Summary: Quinoline Derivatives vs. EGFR
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose hyperactivity drives several cancers.[18] The following is a hypothetical case study comparing three quinoline derivatives against the EGFR active site (PDB: 1M17).[6]
| Compound ID | Structure Snippet | Docking Score (kcal/mol) | Key H-Bond Interaction(s) | Other Key Interactions | Experimental IC₅₀ (nM) |
| Erlotinib (Ref) | 4-anilinoquinazoline | -10.8 | Met793 (Hinge) | Hydrophobic contact with Leu718 | 2 |
| QD-01 | 4-anilinoquinoline | -10.2 | Met793 (Hinge) | Hydrophobic contact with Leu718 | 15 |
| QD-02 | 6-methoxy-4-anilinoquinoline | -11.5 | Met793 (Hinge) | Hydrophobic contact with Leu718, Cys775 | 5 |
| QD-03 | 4-(3-chloroanilino)quinoline | -9.8 | Met793 (Hinge) | Steric clash with gatekeeper Thr790 | 150 |
Analysis of Results:
-
QD-01 serves as the core quinoline scaffold and shows good predicted affinity, anchored by the expected hydrogen bond to Met793 in the hinge.[8] Its slightly weaker score and higher IC₅₀ compared to the reference drug Erlotinib (a quinazoline) may be due to subtle geometric differences.
-
QD-02 demonstrates the power of SAR. The addition of a methoxy group at the 6-position results in the best docking score and a significantly improved IC₅₀. Visual inspection of the docked pose reveals this group extends into a small hydrophobic pocket near Cys775, forming favorable van der Waals contacts that likely stabilize the complex.
-
QD-03 illustrates a negative design principle. While it still forms the crucial hinge interaction, the chlorine atom at the meta-position of the aniline ring is predicted to cause a steric clash with the "gatekeeper" residue, Thr790. This unfavorable interaction is reflected in its poor docking score and significantly reduced experimental activity.
Visualization of Kinase Signaling and Inhibition
Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.[19]
Conclusion and Future Directions
Comparative molecular docking is a powerful, rational approach to prioritize quinoline derivatives in kinase-focused drug discovery projects. By adhering to a rigorous, self-validating workflow, researchers can generate reliable predictions that effectively guide SAR and selectivity profiling. The insights gained from analyzing predicted binding modes—particularly the crucial hinge interactions and the influence of various substituents—provide a clear rationale for iterative drug design.
It is critical to remember that docking is a predictive model.[11] The ultimate validation of these in silico hypotheses must come from experimental testing. Promising compounds identified through this workflow should be synthesized and evaluated in biochemical and cellular assays. Furthermore, for top candidates, more computationally intensive methods like molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time, providing a more dynamic and nuanced view of the protein-ligand interaction.[20][21]
References
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- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (n.d.). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Hassan, A., Al-Salahat, A., & Al-Qaisi, Z. I. (2024). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry.
- Druga, E., Viljevac, M., & Zidar, N. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
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- R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances.
- Houghtaling, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. CUNY Graduate Center.
- Druga, E., & Zidar, N. (2022). Design and Discovery of Kinase Inhibitors Using Docking Studies. ResearchGate.
- Shchekotikhin, A. E., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences.
- Druga, E., Viljevac, M., & Zidar, N. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
- Shchekotikhin, A. E., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences.
- Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (n.d.). ResearchGate.
- Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online.
- Shchekotikhin, A. E., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate.
- Singh, N., & Chaput, L. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
- Mohan, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules.
- Iadanza, M. G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
- Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- Alam, M. S., et al. (2016). Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. Journal of Taibah University for Science.
- Nur-Hasyima, H., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules.
- How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange.
- Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences.
- Liu, H., et al. (2012). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Molecular diversity.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2024). YouTube.
- Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2024). Frontiers in Chemistry.
- Cihan-Üstündağ, G., et al. (2015). Design, synthesis, and biological evaluation of novel 1,3,5-substituted indolin-2-one derivatives as inhibitors of Src tyrosine kinase. Archiv der Pharmazie.
- Validation of an Allosteric Binding Site of Src Kinase Identified by Unbiased Ligand Binding Simulations. (2022). Journal of Molecular Biology.
- Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2022). Scientific Reports.
- Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer. (2024). Scientific Reports.
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Safety Operating Guide
A Researcher's Comprehensive Guide to Handling 6-Chloro-2-methylquinolin-4-ol: From Personal Protection to Disposal
Section 1: The First Line of Defense: Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE).[1] Before handling 6-Chloro-2-methylquinolin-4-ol, it is imperative to be outfitted with the appropriate protective gear. The selection of PPE is not merely a checklist but a risk mitigation strategy rooted in the potential hazards of the chemical.
1.1. Eye and Face Protection: A Non-Negotiable
Given that analogous compounds can cause serious eye irritation or damage, robust eye and face protection is critical.[2][3][5][7]
-
Safety Goggles: These should be the minimum requirement, providing a seal around the eyes to protect against splashes and airborne particles.[12]
-
Face Shield: For procedures with a higher risk of splashing, such as transfers of solutions or heating, a full face shield worn over safety goggles is essential.[12][13][14] This provides a broader barrier of protection for the entire face.
1.2. Hand Protection: Choosing the Right Gloves
The potential for skin irritation or toxicity upon dermal contact necessitates the use of chemical-resistant gloves.[7][8]
-
Material: Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[1][12] It is crucial to check the manufacturer's glove compatibility chart for specific chlorinated and heterocyclic compounds if available.
-
Thickness and Cuff Length: Longer-cuffed gloves that can be tucked under the sleeves of a lab coat provide enhanced protection.[12] For handling larger quantities or during prolonged procedures, consider using thicker gloves.
-
Double Gloving: For added protection, especially when handling potent compounds, wearing two pairs of gloves is a prudent practice.[15]
1.3. Body Protection: The Laboratory Coat
A flame-retardant lab coat is a fundamental piece of PPE, protecting the skin and underlying clothing from spills and contamination.[1] It should be fully buttoned with the sleeves rolled down.
1.4. Respiratory Protection: When and Why
Handling this compound as a powder or in a way that could generate aerosols or dust necessitates respiratory protection to prevent inhalation.[2][5][8]
-
Engineering Controls First: The primary approach should always be to handle the compound in a well-ventilated area, such as a certified chemical fume hood.[2][3][4][5]
-
Respirator Use: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[4][5][13]
Table 1: Summary of Personal Protective Equipment for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety Goggles (Face shield recommended) | Chemical-resistant gloves (Nitrile or Neoprene) | Fully buttoned lab coat | In a chemical fume hood |
| Chemical reactions and workup | Face shield over safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Fully buttoned lab coat | In a chemical fume hood |
| Handling solid compound | Safety Goggles (Face shield recommended) | Chemical-resistant gloves (Nitrile or Neoprene) | Fully buttoned lab coat | In a chemical fume hood |
| Spill cleanup | Face shield over safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator |
Section 2: Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a chemical fume hood to minimize inhalation exposure.[2][3][4][5]
-
Surface Protection: Line the work surface with absorbent, plastic-backed paper to contain any spills.[15]
-
Static Control: When handling the powdered form, be mindful of static electricity which can cause the powder to disperse. Use anti-static weighing boats or an ionizer if available.
-
Avoid Dust Formation: Handle the solid gently to avoid creating dust.[2]
2.2. Dissolving and Reactions
-
Closed Systems: Whenever possible, use closed systems for reactions to prevent the release of vapors.
-
Ventilation: Ensure all manipulations are performed in a functioning chemical fume hood.[2][3][4][5]
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
2.3. Personal Hygiene
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
-
No Contamination of Personal Items: Do not eat, drink, or apply cosmetics in the laboratory. Keep personal items away from the handling area.
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
3.1. In Case of Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[2][3][5]
-
Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[3] Seek immediate medical attention.[3][5]
3.2. Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.[13]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6]
-
Clean: Carefully scoop the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Section 4: Waste Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment.[1] This compound should be treated as hazardous waste.[1]
4.1. Waste Segregation
-
Solid Waste: Collect solid this compound and any contaminated disposable items (e.g., gloves, absorbent paper) in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealed container for halogenated organic waste.[1]
-
Sharps: Dispose of any contaminated needles or sharp objects in a designated sharps container.
4.2. Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
4.3. Disposal
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][3][5] Do not pour any waste down the drain or dispose of it in the regular trash.[1]
Visual Workflow Guides
To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for donning and doffing PPE and for the chemical waste disposal process.
Caption: PPE Donning and Doffing Sequence.
Caption: Chemical Waste Disposal Workflow.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring their own safety and that of their colleagues and the environment. The principles of careful planning, appropriate protection, and responsible disposal are paramount in the pursuit of scientific advancement.
References
- Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-06).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Material Safety Data Sheet - Quinoline, 99% - Cole-Parmer. (n.d.).
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- Material Safety Data Sheet - biosensis. (2017-08-25).
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- 6-Chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine - Apollo Scientific. (n.d.).
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- Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014-11-27).
- 2-AMINO-6-CHLOROQUINOLIN-4-OL SDS, 64319-84-2 Safety Data Sheets - ECHEMI. (n.d.).
- Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
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- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
